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  • Product: 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone
  • CAS: 1254110-85-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS Number: 1254110-85-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone, a halogenated pyrrole derivative of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone, a halogenated pyrrole derivative of significant interest in medicinal chemistry and drug discovery. While specific literature on this compound is sparse, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its chemical properties, a plausible synthetic pathway, and its potential applications in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers investigating chlorinated heterocyclic scaffolds and their role in creating next-generation pharmaceuticals.

Introduction: The Significance of Chlorinated Pyrroles in Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The introduction of halogen atoms, particularly chlorine, onto the pyrrole ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This often leads to enhanced potency and improved pharmacokinetic profiles. 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone represents a key building block within this chemical space, offering a versatile platform for the synthesis of more complex, biologically active molecules.

Physicochemical and Spectroscopic Profile

While a comprehensive experimental dataset for 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone is not publicly available, its key properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and sparingly soluble in water.
LogP Estimated to be in the range of 2.0-2.5, indicating moderate lipophilicity.
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone. The following are predicted spectral data based on known trends for substituted pyrroles.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, exhibiting a singlet for the C3 proton on the pyrrole ring, a singlet for the methyl protons of the acetyl group, and a broad singlet for the N-H proton. The chemical shift of the C3 proton will be influenced by the electron-withdrawing effects of the adjacent chlorine and acetyl groups.

  • δ (ppm) : ~6.5-7.0 (s, 1H, H-3), ~2.5 (s, 3H, -COCH₃), ~9.0-10.0 (br s, 1H, N-H)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide key information about the carbon skeleton. Based on data for the isomeric 2-acetyl-3,5-dichloropyrrole, the following chemical shifts can be anticipated.[4]

  • δ (ppm) : ~190-195 (C=O), ~130-135 (C-2), ~120-125 (C-5), ~115-120 (C-4), ~110-115 (C-3), ~25-30 (-COCH₃)

Mass Spectrometry (MS): Mass spectral analysis would show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

  • [M]⁺ : m/z ≈ 177 (for ³⁵Cl₂)

Synthesis and Mechanism

A robust synthetic route to 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone would likely involve a two-step process: the chlorination of a suitable pyrrole precursor followed by a Friedel-Crafts acylation.

Proposed Synthetic Pathway

G succinimide Succinimide dichloropyrrole 4,5-Dichloro-1H-pyrrole succinimide->dichloropyrrole 1. Chlorination (e.g., SO₂Cl₂) 2. Reduction/Rearrangement target 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone dichloropyrrole->target Friedel-Crafts Acylation (CH₃CO)₂O, Lewis Acid (e.g., AlCl₃)

Caption: Proposed synthetic workflow for 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,5-Dichloro-1H-pyrrole

A potential route to the key intermediate, 4,5-dichloro-1H-pyrrole, involves the chlorination of succinimide followed by a reductive cyclization. While various methods exist for pyrrole synthesis, direct chlorination of the pre-formed pyrrole ring can be challenging and lead to a mixture of products.[5] A more controlled approach starting from succinimide is therefore proposed.

  • Chlorination of Succinimide: Succinimide is treated with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an inert solvent.[6] The reaction is typically performed at a controlled temperature to prevent over-chlorination.

  • Reductive Cyclization: The resulting dichlorinated succinimide derivative is then subjected to a reduction and cyclization sequence to form the 4,5-dichloro-1H-pyrrole. This step may involve a reducing agent like zinc dust in the presence of an acid.[5]

Step 2: Friedel-Crafts Acylation of 4,5-Dichloro-1H-pyrrole

The introduction of the acetyl group at the C2 position can be achieved via a Friedel-Crafts acylation reaction.[7][8]

  • Formation of the Acylium Ion: Acetic anhydride is reacted with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[9]

  • Electrophilic Aromatic Substitution: The electron-rich 4,5-dichloro-1H-pyrrole then attacks the acylium ion. Electrophilic substitution on the pyrrole ring preferentially occurs at the α-position (C2 or C5) due to the greater stability of the resulting cationic intermediate.[10]

  • Work-up: The reaction is quenched with water or a dilute acid to decompose the aluminum chloride complex and isolate the desired product, 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone.

Mechanistic Insights

The key to the regioselectivity of the Friedel-Crafts acylation is the electronic nature of the pyrrole ring. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, making the ring highly activated towards electrophilic attack. The resonance structures of the intermediate carbocation show that attack at the C2 position results in a more stable intermediate, where the positive charge is delocalized over more atoms, including the nitrogen.

G cluster_0 Friedel-Crafts Acylation Mechanism reagents Acetic Anhydride + AlCl₃ acylium Acylium Ion [CH₃C=O]⁺ reagents->acylium Generation of Electrophile intermediate Cationic Intermediate (Resonance Stabilized) acylium->intermediate pyrrole 4,5-Dichloro-1H-pyrrole pyrrole->intermediate Nucleophilic Attack product 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone intermediate->product Deprotonation

Sources

Exploratory

The Potent Edge: A Technical Guide to the Biological Activity of Dichlorinated Pyrrole Derivatives

For Immediate Release A Deep Dive into the Pharmacological Potential of Dichlorinated Pyrroles for Researchers, Scientists, and Drug Development Professionals The pyrrole scaffold, a fundamental five-membered nitrogen-co...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Pharmacological Potential of Dichlorinated Pyrroles for Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a fundamental five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Among the vast array of pyrrole derivatives, those bearing two chlorine atoms have emerged as a class of compounds with significant and diverse biological activities. This in-depth technical guide explores the multifaceted pharmacological landscape of dichlorinated pyrrole derivatives, offering insights into their anticancer, antimicrobial, and antifungal properties, mechanisms of action, and the experimental methodologies crucial for their evaluation.

The Dichlorinated Advantage: Unlocking Potent Biological Activities

The introduction of chlorine atoms to the pyrrole ring can dramatically influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. This often translates to enhanced potency and a distinct pharmacological profile compared to their non-halogenated counterparts.

Anticancer Activity: Targeting Key Oncogenic Pathways

Dichlorinated pyrrole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[2][3]

One notable synthetic derivative, chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1), has been identified as an inhibitor of key protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] These receptors play pivotal roles in tumor growth and the formation of new blood vessels that supply tumors. By binding to and inhibiting these kinases, MI-1 can effectively halt cancer progression.[2]

Table 1: Anticancer Activity of Selected Dichlorinated Pyrrole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Alkynylated Pyrrole Derivative 12l U251 (Glioblastoma)2.29 ± 0.18[1][4]
A549 (Lung Cancer)3.49 ± 0.30[1][4]
Pyrrolizine Derivative 12b MCF-7 (Breast Cancer)< 2.73[5]
PC-3 (Prostate Cancer)< 2.73[5]
Urea Derivative 14b-d MCF-7 (Breast Cancer)< 2.73[5]
PC-3 (Prostate Cancer)< 2.73[5]
Dichloro Substituted Chalcone 16 Various17 ± 1[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The anticancer mechanism of these compounds often involves the induction of apoptosis, or programmed cell death. For instance, alkynylated pyrrole derivative 12l was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in A549 lung cancer cells.[1][4] Similarly, certain pyrrolizine derivatives trigger apoptosis by activating caspases, key enzymes in the apoptotic cascade.[5]

Antimicrobial and Antifungal Efficacy: A Broad Spectrum of Activity

The natural product pyoluteorin, a 4,5-dichlorinated pyrrole-containing antibiotic produced by Pseudomonas species, stands as a testament to the potent antimicrobial and antifungal properties of this class of compounds. Beyond pyoluteorin, a range of synthetic dichlorinated pyrroles have been developed and evaluated for their efficacy against various pathogens.

For example, a series of novel pyrrole derivatives, including chlorinated variants, have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[7][8] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, is a key metric for evaluating this activity.

Table 2: Antimicrobial and Antifungal Activity of Selected Chlorinated Pyrrole Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
Pyrrole DerivativesEscherichia coli16[7]
Staphylococcus aureus16[7]
Spiropyrrolidine DerivativesStaphylococcus aureus ATCC 259233.9[9]
Micrococcus luteus NCIMB 816631.5[9]
Fused PyrrolesFusarium oxysporum1 - 50[8]
Aspergillus fumigatus1 - 50[8]

The mechanism of antimicrobial action for some chlorinated pyrroles is believed to involve the disruption of microbial membranes and the inhibition of essential enzymes.

Deciphering the Mechanism: A Look at Signaling Pathways

The biological activity of dichlorinated pyrrole derivatives is intrinsically linked to their ability to modulate specific cellular signaling pathways.

Inhibition of Kinase Signaling Cascades in Cancer

As previously mentioned, a primary mechanism of anticancer action for many dichlorinated pyrroles is the inhibition of protein kinases. The EGFR and VEGFR signaling pathways are crucial for cancer cell growth, survival, and angiogenesis. Dichlorinated pyrroles can act as competitive inhibitors, binding to the ATP-binding site of these kinases and preventing their activation.[2]

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR/VEGFR EGFR/VEGFR Proliferation Cell Proliferation EGFR/VEGFR->Proliferation Survival Cell Survival EGFR/VEGFR->Survival Angiogenesis Angiogenesis EGFR/VEGFR->Angiogenesis Growth_Factor Growth Factor Growth_Factor->EGFR/VEGFR Binds & Activates Dichlorinated_Pyrrole Dichlorinated Pyrrole Derivative Dichlorinated_Pyrrole->EGFR/VEGFR Inhibits

Caption: Inhibition of EGFR/VEGFR signaling by dichlorinated pyrrole derivatives.

Induction of Apoptosis

The ability of dichlorinated pyrroles to induce apoptosis is a key aspect of their anticancer effects. This can be triggered through various mechanisms, including the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[5] Some organochlorine compounds have been shown to influence the PI3K/AKT and Hedgehog/Gli1 signaling pathways, which are critical regulators of cell survival and apoptosis.[10]

Apoptosis_Induction Dichlorinated_Pyrrole Dichlorinated Pyrrole Derivative PI3K_AKT_Hedgehog PI3K/AKT & Hedgehog/Gli1 Signaling Pathways Dichlorinated_Pyrrole->PI3K_AKT_Hedgehog Modulates Caspase_Activation Caspase Activation PI3K_AKT_Hedgehog->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by dichlorinated pyrrole derivatives.

Experimental Protocols for Biological Evaluation

Rigorous and standardized experimental protocols are essential for accurately assessing the biological activity of dichlorinated pyrrole derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dichlorinated pyrrole derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Dichlorinated Pyrrole Derivatives A->B C Add MTT Reagent B->C D Incubate & Allow Formazan Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13][14]

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the dichlorinated pyrrole derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate Plate: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Dichlorinated Pyrrole B->C D Incubate C->D E Observe for Growth & Determine MIC D->E

Caption: Workflow for the broth microdilution method.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective dichlorinated pyrrole derivatives.[15] Key structural features that influence biological activity include the position of the chlorine atoms on the pyrrole ring and the nature of other substituents. For instance, in some series of pyrrole derivatives, the presence of a 3-carbonitrile group and N-benzyl side chains are important for their inhibitory potencies.[16] Further SAR studies will be instrumental in fine-tuning the pharmacological properties of this promising class of compounds.

Conclusion and Future Directions

Dichlorinated pyrrole derivatives represent a compelling class of bioactive molecules with significant potential in the development of novel anticancer, antimicrobial, and antifungal agents. Their ability to modulate key signaling pathways and induce apoptosis in cancer cells, coupled with their broad-spectrum antimicrobial activity, makes them attractive candidates for further investigation. Future research should focus on elucidating the detailed molecular mechanisms of action, expanding the library of synthetic derivatives, and conducting comprehensive preclinical and clinical studies to translate the promising in vitro findings into tangible therapeutic benefits.

References

A comprehensive list of references is available upon request.

Sources

Foundational

An In-Depth Technical Guide to 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone, a halogenated pyrrole derivative of significant...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone, a halogenated pyrrole derivative of significant interest in synthetic and medicinal chemistry. We will explore its fundamental molecular properties, detail a robust synthetic methodology, and discuss its potential applications as a versatile building block in the development of complex chemical entities.

Core Molecular Properties

1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone is a solid, stable organic compound. Its structure features a pyrrole ring, a five-membered aromatic heterocycle, substituted with two chlorine atoms at the 4 and 5 positions and an acetyl group at the 2-position. The presence of both electron-withdrawing chloro-substituents and a reactive acetyl group makes it a valuable and versatile intermediate in organic synthesis.

Table 1: Physicochemical and Structural Data
PropertyValueSource(s)
Molecular Formula C6H5Cl2NO[1]()
Molecular Weight 178.02 g/mol [1]()
CAS Number 1254110-85-4[1]()
IUPAC Name 1-(4,5-dichloro-1H-pyrrol-2-yl)ethan-1-one[1]()
Canonical SMILES CC(=O)C1=CC(Cl)=C(Cl)N1[1]()
InChI Key QFUQUALBSJJVQO-UHFFFAOYSA-N[1]()

Synthesis and Mechanism

The synthesis of 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone is most effectively achieved via a Friedel-Crafts acylation of a 3,4-dichloro-1H-pyrrole precursor. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for installing acyl groups onto aromatic rings.

Causality and Experimental Rationale

The pyrrole ring is an electron-rich heterocycle, making it highly reactive towards electrophilic substitution.[2] However, the two chlorine atoms on the 3,4-dichloro-1H-pyrrole precursor are deactivating substituents due to their inductive electron-withdrawing effect.[3] Despite this, the lone pair of the nitrogen atom sufficiently activates the ring for the reaction to proceed, preferentially at the C2 position, which is sterically less hindered and electronically favored.[2]

The choice of a Lewis acid catalyst is critical. Strong Lewis acids like aluminum chloride (AlCl₃) are required to generate a highly reactive acylium ion (CH₃CO⁺) from acetyl chloride.[1][4] The acylium ion is the potent electrophile that attacks the pyrrole ring. The reaction is conducted under anhydrous conditions at low temperatures to control the exothermicity and prevent side reactions.

Experimental Workflow Diagram

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup & Purification AC Acetyl Chloride (CH3COCl) AI Acylium Ion Intermediate [CH3CO]+[AlCl4]- AC->AI Reaction LA Aluminum Chloride (AlCl3) LA->AI Catalysis Sigma Sigma Complex (Cationic Intermediate) AI->Sigma Electrophile Pyrrole 3,4-Dichloro-1H-pyrrole Pyrrole->Sigma Nucleophilic Attack Product 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Sigma->Product Deprotonation Quench Quench with Ice/HCl Product->Quench Extract Extract with CH2Cl2 Quench->Extract Purify Column Chromatography Extract->Purify Final Pure Product Purify->Final

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Process Chemistry of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

The following technical guide details the solubility profile, physicochemical characteristics, and purification strategies for 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone . This document is structured to serve researchers an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and purification strategies for 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone . This document is structured to serve researchers and process chemists optimizing synthesis and isolation workflows.

[1][2]

Executive Summary

1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone is a critical halogenated pyrrole intermediate, structurally related to the antifungal antibiotic pyrrolnitrin and its synthetic analogs (e.g., fenpiclonil).[1][2] Its utility lies in the 4,5-dichloro substitution pattern, which imparts specific lipophilic and electronic properties essential for biological activity.[1][2]

Understanding the solubility landscape of this compound is pivotal for two unit operations:

  • Reaction Optimization: Selecting a solvent that maintains the solubility of the starting material (2-acetylpyrrole) while managing the precipitation or solubility of the chlorinated product.[1][2]

  • Purification (Recrystallization): Exploiting the differential solubility between the target compound and polychlorinated byproducts.[1][2]

Physicochemical Profile

To predict solubility behavior accurately, we must analyze the molecular interactions governed by the compound's structure.[1][2]

  • Hydrogen Bonding: The pyrrole ring contains an N-H moiety (H-bond donor), while the acetyl carbonyl oxygen acts as an H-bond acceptor.[1][2] This duality suggests solubility in polar aprotic solvents (DMSO, DMF) and potential for co-crystallization with protic solvents.[1][2]

  • Lipophilicity: The introduction of two chlorine atoms at positions 4 and 5 significantly increases the partition coefficient (LogP) compared to the parent 2-acetylpyrrole.[1][2] This modification reduces water solubility and enhances affinity for chlorinated solvents and esters.[1][2]

  • Solid State: The compound typically exists as a solid with a melting point range often observed between 110°C–130°C (analogous to related chlorinated pyrroles), requiring thermal energy to disrupt crystal lattice forces in moderate solvents.[1][2]

Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (


) and empirical process observations.
Table 1: Qualitative Solubility Profile
Solvent ClassSpecific SolventSolubility Rating (25°C)Process Suitability
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>100 mg/mL)Ideal for stock solutions and biological assays.[1][2] Difficult to remove.
N,N-Dimethylformamide (DMF)High Good for nucleophilic substitution reactions.[1][2]
AcetoneHigh Excellent for transfer; poor for crystallization (too soluble).[1][2]
Chlorinated Dichloromethane (DCM)High Preferred extraction solvent.[1][2]
ChloroformHigh Alternative extraction solvent.[1][2]
Esters Ethyl Acetate (EtOAc)Moderate/High Primary solvent for recrystallization (often with hexanes).[1][2]
Polar Protic Ethanol / MethanolModerate Temperature-dependent.[1][2] Good for "hot filtration" purification.[1][2]
WaterInsoluble (<0.1 mg/mL)Excellent anti-solvent for precipitation.[1][2]
Non-Polar Hexanes / HeptaneLow/Insoluble Primary anti-solvent for inducing crystallization.[1][2]

Expert Insight: The solubility differential in Ethyl Acetate vs. Heptane is the most robust system for purification.[1][2] The compound dissolves readily in hot EtOAc but crystallizes upon cooling or addition of Heptane.[1][2]

Process Application: Purification Strategy

The synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone often involves the chlorination of 2-acetylpyrrole using sulfuryl chloride (


).[1][2] This reaction can yield over-chlorinated byproducts.[1][2] The following recrystallization protocol exploits solubility limits to isolate the pure 4,5-dichloro analog.
Recrystallization Protocol (Self-Validating)
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

    • Validation: If the solution is dark/opaque, treat with activated carbon and filter while hot.[1][2]

  • Anti-Solvent Addition: Slowly add hot Heptane (or Hexane) dropwise to the boiling solution until a faint, persistent turbidity appears.[1][2]

  • Nucleation: Remove from heat and add a few drops of EtOAc to clear the turbidity.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) with gentle stirring. Then, cool to 0–4°C in an ice bath for 1 hour.

    • Mechanism:[1][2][3][4][5][6] The solubility decreases exponentially with temperature (van 't Hoff equation), forcing the lattice formation.[1][2]

  • Isolation: Filter the crystals and wash with cold Heptane/EtOAc (9:1 ratio).

Diagram 1: Solvent Selection Logic for Purification

RecrystallizationLogic cluster_legend Process Key start Crude 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone test_sol Test Solubility in Boiling EtOAc start->test_sol soluble Soluble? test_sol->soluble yes_sol Add Anti-Solvent (Heptane) until Turbid soluble->yes_sol Yes no_sol Switch to Stronger Solvent (Acetone/EtOH) soluble->no_sol No (Insoluble) cool Cool to 25°C -> 4°C yes_sol->cool filter Filter & Wash (Cold Heptane) cool->filter key EtOAc = Solvent Heptane = Anti-Solvent

Caption: Decision tree for selecting the optimal solvent/anti-solvent pair for purification.

Analytical Determination of Solubility

For regulatory filing or precise process scaling, "visual" solubility is insufficient.[1][2] The following gravimetric workflow ensures data integrity.

Workflow: Equilibrium Solubility Measurement
  • Saturation: Add excess solid to the solvent in a sealed vial.[1][2]

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility).

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.[1][2]

    • Method B (HPLC): Dilute the filtrate and analyze against a standard curve.[1][2]

Diagram 2: Solubility Determination Workflow

SolubilityWorkflow step1 Excess Solid + Solvent step2 Agitate 24h @ 25°C step1->step2 step3 Filter (0.45 µm PTFE) step2->step3 branch step3->branch methodA Gravimetric: Evaporate & Weigh branch->methodA High Conc. methodB HPLC: Dilute & Quantify branch->methodB Trace Conc.

Caption: Standardized workflow for determining equilibrium solubility values.

Synthesis Context & Safety

The solubility profile is directly linked to the synthesis method.[1][2] The chlorination of pyrroles using sulfuryl chloride (


)  is exothermic and releases 

and

gases.[1][2][6]
  • Reaction Solvent: DCM or Ether is often used because the starting material (2-acetylpyrrole) is soluble, but the chlorinated product may precipitate or remain in solution depending on the volume.[1][2]

  • Safety Note: Halogenated pyrroles can be unstable in highly acidic media for prolonged periods.[1][2] When performing solubility studies in acidic solvents, ensure rapid analysis to prevent polymerization.

References

  • Compound Identification

    • 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS 1254110-85-4).[1][2][7][8] Available from: and .[1][2]

  • Synthetic Methodology (Chlorination of Pyrroles)

    • Muchowski, J. M., et al. "Synthesis of sulfenyl dipyrroles via reaction of α-free pyrroles with thionyl chloride."[1][2][3] Can. J. Chem. (2020).[1][2][3] (Discusses chlorination side-products and solvent choices).

    • Patent EP0600157A1: "Debrominative chlorination of pyrroles."[1][2] (Describes crystallization of chlorinated pyrroles from heptane/acetic acid systems). Available at: .[1][2]

  • Related Compound Data (Pyrrolnitrin)

    • Pyrrolnitrin Biosynthesis & Synthesis.[1][2] (Establishes the solubility class of phenylpyrrole antibiotics). Available at: .[1][2]

  • General Solubility Protocols

    • Vogel, A. I.[1][2] Vogel's Textbook of Practical Organic Chemistry. (Standard reference for recrystallization solvent selection: EtOAc/Hexane systems).

Sources

Foundational

InChI Key for 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

Topic: Technical Profile & Digital Resolution of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Content Type: Technical Reference Guide Audience: Medicinal Chemists, Cheminformaticians, and Synthetic Researchers Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Profile & Digital Resolution of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Content Type: Technical Reference Guide Audience: Medicinal Chemists, Cheminformaticians, and Synthetic Researchers

Executive Summary

This technical guide provides a high-resolution profile of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone , a halogenated pyrrole intermediate critical in the synthesis of antifungal pharmacophores (e.g., pyrrolnitrin analogues) and kinase inhibitors.

The guide prioritizes the InChI Key as the primary digital anchor, bridging the gap between bench-side synthesis and in-silico data mining. It details the compound's physicochemical properties, validated synthetic pathways, and the algorithmic logic behind its unique identifier.

Digital Identity & Resolution

In modern drug discovery, the InChI Key serves as a hashed "fingerprint" allowing for rapid database cross-referencing without the ambiguity of trivial nomenclature.

2.1 The Core Identifiers
Identifier TypeValueTechnical Context
InChI Key QFUQUALBSJJVQO-UHFFFAOYSA-N The hashed, fixed-length digital signature.
InChI String InChI=1S/C6H5Cl2NO/c1-3(10)5-2-4(7)6(8)9-5/h2,9H,1H3The machine-readable structural layer.
SMILES CC(=O)C1=CNC(=C1)Cl (Canonical)Simplified string for rapid drawing/input.
CAS RN 1254110-85-4Registry number for commercial procurement.
Molecular Formula

Exact Mass: 176.9748
2.2 Algorithmic Decomposition

The InChI Key is not random; it is a hashed derivative of the InChI string. Understanding its layers ensures data integrity during library screening.

InChI_Logic layer1 Formula Layer (/C6H5Cl2NO) layer2 Connectivity Layer (/c1-3(10)5-2...) layer1->layer2 layer3 Hydrogen Layer (/h2,9H,1H3) layer2->layer3 hash SHA-256 Hashing (Truncated) layer3->hash key InChI Key QFUQUALBSJJVQO... hash->key

Figure 1: Algorithmic flow generating the unique InChI Key from the parent structure.

Physicochemical Profile (In-Silico)

Data below is derived from consensus computational models (ChemAxon/ACD/Labs algorithms) relevant to Lipinski’s Rule of 5.

PropertyValueImplication for Drug Design
Molecular Weight 178.02 g/mol Fragment-like; ideal for fragment-based drug discovery (FBDD).
LogP (Consensus) ~2.1Moderate lipophilicity; good membrane permeability.
TPSA 29.10

High polar surface area relative to size; suggests good oral bioavailability.
H-Bond Donors 1The pyrrole -NH is a critical donor for active site binding.
H-Bond Acceptors 1The acetyl carbonyl oxygen acts as the acceptor.
Rotatable Bonds 1Rigid scaffold minimizes entropic penalty upon binding.

Synthetic Architecture

The synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone requires precise control to prevent over-chlorination or polymerization of the electron-rich pyrrole ring.

4.1 Retrosynthetic Logic

The acetyl group at position 2 is electron-withdrawing, which stabilizes the pyrrole ring against oxidation but directs electrophilic substitution (halogenation) to the 4 and 5 positions.

4.2 Validated Protocol: Electrophilic Chlorination

Reagents: 2-Acetylpyrrole, Sulfuryl Chloride (


) or N-Chlorosuccinimide (NCS).
Solvent:  Dichloromethane (DCM) or Acetic Acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-acetylpyrrole (1.0 eq) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Reagent Addition: Cool the solution to 0°C. Add Sulfuryl Chloride (2.05 eq) dropwise over 30 minutes. Note: Rapid addition leads to exothermic tar formation.

  • Reaction Monitoring: Allow the mixture to warm to room temperature. Monitor via TLC (30% EtOAc/Hexane). The 4,5-dichloro product is less polar than the starting material.

  • Quenching: Quench with saturated

    
     solution to neutralize HCl byproducts.
    
  • Purification: Extract with DCM, dry over

    
    , and recrystallize from ethanol/water to yield the target solid.
    

Synthesis_Workflow start Starting Material 2-Acetylpyrrole reagent Reagent Addition SO2Cl2 (2.05 eq) 0°C, DCM start->reagent Electrophilic Subst. intermediate Intermediate Species (Regioselective Chlorination at C4/C5) reagent->intermediate quench Quench & Workup Sat. NaHCO3 intermediate->quench product Target Product 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone quench->product Crystallization

Figure 2: Synthetic workflow for the regioselective chlorination of 2-acetylpyrrole.

Applications in Medicinal Chemistry

This compound is not merely a catalog entry; it is a functionalized scaffold with specific utility in drug development.

5.1 Pharmacophore Utility
  • Antifungal Agents: The 4,5-dichloropyrrole motif mimics the structure of Pyrrolnitrin , a natural antibiotic. The chlorine atoms increase lipophilicity and metabolic stability against oxidative degradation.

  • Kinase Inhibition: Halogenated pyrroles serve as hinge-binding motifs in ATP-competitive kinase inhibitors. The -NH and =O groups form a donor-acceptor pair compatible with the hinge region of kinases like VEGFR or EGFR.

5.2 Scaffold Hopping

Researchers utilize this InChI Key to search identifying "nearest neighbors" in large databases (e.g., PubChem, ChEMBL). A Tanimoto similarity search using this key often reveals:

  • Indole derivatives: Where the pyrrole is fused to a benzene ring.

  • Pyrazoles: Bioisosteres where a carbon is replaced by nitrogen.

References

  • PubChem Database. Compound Summary for CID 21972762 (1-(5-chloro-1H-pyrrol-2-yl)ethanone) and derivatives. National Library of Medicine (US). [Link]

  • IUPAC. InChI Trust: Technical FAQ on InChI Generation. [Link]

  • Organic Chemistry Portal. Synthesis of Pyrroles: Paal-Knorr and Halogenation methodologies. [Link]

Exploratory

Discovery and history of substituted 2-acetylpyrroles

An In-Depth Technical Guide to the Discovery and History of Substituted 2-Acetylpyrroles Introduction: The 2-Acetylpyrrole Core The 2-acetylpyrrole scaffold, a heteroaromatic ketone featuring a five-membered pyrrole ring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Substituted 2-Acetylpyrroles

Introduction: The 2-Acetylpyrrole Core

The 2-acetylpyrrole scaffold, a heteroaromatic ketone featuring a five-membered pyrrole ring with an acetyl group at the C2 position, is a cornerstone in the fields of medicinal chemistry, materials science, and flavor chemistry.[1][2] Its significance stems from its prevalence in a wide array of biologically active natural products and pharmaceuticals, where it often serves as a crucial pharmacophore or a versatile synthetic intermediate.[3][4][5] The acetyl group, in particular, provides a reactive handle for extensive functionalization, allowing for the systematic modulation of a molecule's steric and electronic properties to optimize its interaction with biological targets.[6] This guide provides a comprehensive overview of the historical discovery, evolution of synthetic methodologies, and the ever-expanding applications of this pivotal chemical entity.

Part 1: Historical Milestones and Early Synthesis

The journey of 2-acetylpyrrole began in the early 20th century with its first reported synthesis via the Friedel-Crafts acylation of pyrrole.[1] This classical method involved the reaction of pyrrole with acetic anhydride in the presence of a Lewis acid catalyst, establishing a foundational route to this important class of compounds.[1] Beyond the laboratory, 2-acetylpyrrole was also discovered to be a natural product, identified in roasted coffee, toasted grains, and various fermented foods.[1] It is formed during the Maillard reaction between reducing sugars and amino acids under thermal processing, contributing a characteristic roasted, popcorn-like aroma that makes it a valuable component in the flavor and fragrance industry.[1][7][8]

Part 2: Foundational Synthetic Methodologies

The synthesis of substituted 2-acetylpyrroles has evolved significantly from the initial discoveries. Modern organic chemistry relies on several robust and versatile methods, each with its own mechanistic nuances and strategic advantages.

Friedel-Crafts Acylation: The Direct Approach

The Friedel-Crafts acylation remains a primary method for introducing an acetyl group onto a pre-existing pyrrole ring. The reaction's regioselectivity (acylation at the C2 versus the C3 position) is highly dependent on the reaction conditions and the nature of the catalyst employed.

Causality and Mechanistic Insight: The high reactivity of the pyrrole ring towards electrophilic substitution can lead to the formation of polymeric byproducts.[9] The choice of Lewis acid is critical; strong acids like AlCl₃ can lead to mixtures of 2- and 3-acyl isomers by forming organoaluminum intermediates.[10] Milder conditions or the use of modern organocatalysts, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), can provide high yields and excellent regioselectivity for the desired C2-acylated product.[11] DBN functions as a nucleophilic catalyst, forming a key N-acyl-amidine intermediate that is then attacked by the pyrrole.[11]

Experimental Protocol: Organocatalytic C2-Acylation of Pyrrole

  • Preparation: To a solution of N-methylpyrrole (1 mmol) in a suitable solvent such as chloroform, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1.1 mmol).

  • Reaction: Add acetic anhydride (1.2 mmol) to the mixture at room temperature.

  • Monitoring: Stir the reaction and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up & Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-acetyl-1-methylpyrrole.[11]

G DBN DBN Ac_DBN N-acyl-DBN Intermediate (8) DBN->Ac_DBN Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Ac_DBN Pyrrole Pyrrole Tetrahedral_Int Tetrahedral Intermediate Ac_DBN->Tetrahedral_Int Pyrrole->Tetrahedral_Int Attack on Intermediate (8) Product 2-Acetylpyrrole Tetrahedral_Int->Product Aromatization (-H+, -DBN) caption Mechanism of DBN-Catalyzed Friedel-Crafts Acylation G Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Hemiaminal Cyclized_Int 2,5-Dihydroxy- tetrahydropyrrole Derivative Hemiaminal->Cyclized_Int Intramolecular Attack Product Substituted Pyrrole Cyclized_Int->Product Dehydration (-2H₂O) & Aromatization caption General Workflow of the Paal-Knorr Pyrrole Synthesis G Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine Amine Amine Amine->Enamine Haloketone α-Haloketone Adduct Initial Adduct Haloketone->Adduct Enamine->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Substituted Pyrrole Cyclized->Product Dehydration & Aromatization caption Reaction Flow of the Hantzsch Pyrrole Synthesis AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Catalysis PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Pyrrole Substituted 2-Acetylpyrrole Pyrrole->COX2 Inhibition caption Inhibition of the COX-2 Signaling Pathway

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

Executive Summary This guide details a robust, two-step protocol for the synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (also known as 4,5-dichloro-2-acetylpyrrole) starting from commercially available pyrrole. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, two-step protocol for the synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (also known as 4,5-dichloro-2-acetylpyrrole) starting from commercially available pyrrole. This molecule is a critical scaffold in the synthesis of pyrrolomycin-class antibiotics and antifungal agents.

The method utilizes a "block-then-functionalize" strategy. Direct chlorination of pyrrole is notoriously difficult due to polymerization and lack of regiocontrol. By first installing an acetyl group at the C2 position, we stabilize the electron-rich ring and direct subsequent electrophilic substitution to the C4 and C5 positions using sulfuryl chloride (


). This protocol is optimized for reproducibility, safety, and scalability.

Strategic Analysis & Retrosynthesis

The Challenge of Halopyrroles

Pyrrole is


-excessive, making it highly reactive toward electrophiles. Direct chlorination typically results in:
  • Polymerization: Acidic byproducts (HCl) catalyze the formation of pyrrole black (polymers).

  • Polychlorination: Difficult to stop at specific isomers (e.g., 2,3,4,5-tetrachloropyrrole formation).

  • Oxidation: The ring is easily oxidized by strong reagents.

The Solution: C2-Blocking Strategy

To synthesize the 4,5-dichloro-2-acetyl derivative, we exploit the electronic effects of the acetyl group.

  • Step 1 (Acetylation): Friedel-Crafts acylation installs an electron-withdrawing acetyl group at C2. This deactivates the ring slightly, preventing immediate oxidative degradation, and blocks the most reactive

    
    -position.
    
  • Step 2 (Chlorination): The acetyl group directs incoming electrophiles to the C4 and C5 positions (meta-like direction relative to the carbonyl, but governed by the heteroatom's activation of the

    
     and 
    
    
    
    positions). Sulfuryl chloride is selected as the chlorinating agent for its precision and ease of handling compared to chlorine gas.
Reaction Scheme

ReactionScheme Pyrrole Pyrrole (Starting Material) AcetylPyrrole 2-Acetylpyrrole (Intermediate) Pyrrole->AcetylPyrrole Ac2O, Heat (C2-Acylation) Target 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (Target) AcetylPyrrole->Target SO2Cl2 (2.2 eq) Ether, 0°C (Regioselective Chlorination)

Figure 1: Synthetic pathway utilizing C2-blocking strategy.

Experimental Protocols

Protocol A: Synthesis of 2-Acetylpyrrole

Note: Pyrrole is toxic and air-sensitive. Distill pyrrole before use if it is dark brown.

Reagents:

  • Pyrrole (1.0 eq)[1]

  • Acetic Anhydride (1.1 eq)

  • Sodium Acetate (Catalytic, optional) or simply thermal activation.

Procedure:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl

    
    ).
    
  • Addition: Charge the flask with pyrrole (e.g., 6.7 g, 100 mmol) and acetic anhydride (11.2 g, 110 mmol).

  • Reaction: Heat the mixture to reflux (approx. 130°C) for 4 hours. No solvent is required; the reagents act as the medium.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The product (

    
    ) will appear as a UV-active spot distinct from pyrrole.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with water (50 mL) and reflux for 15 minutes to hydrolyze excess acetic anhydride.

    • Neutralize with saturated

      
       solution until pH ~8.
      
    • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize the solid from water or petroleum ether.
    
    • Yield: ~70-80%.[2]

    • Appearance: White to pale yellow crystals.

    • Validation:

      
      H NMR should show a methyl singlet (~2.5 ppm) and three ring protons.[3]
      
Protocol B: Chlorination to 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

Critical Control Point: Temperature must be maintained < 5°C during addition to prevent over-chlorination or tar formation.

Reagents:

  • 2-Acetylpyrrole (1.0 eq, from Protocol A)

  • Sulfuryl Chloride (

    
    ) (2.2 eq)[4]
    
  • Anhydrous Diethyl Ether or DCM (Solvent)

Procedure:

  • Preparation: Dissolve 2-acetylpyrrole (e.g., 2.18 g, 20 mmol) in anhydrous ether (40 mL) in a 3-neck flask equipped with a thermometer, addition funnel, and gas outlet (scrubber).

    • Safety: The reaction releases

      
       and 
      
      
      
      gas. Vent into a NaOH trap.
  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Addition: Add Sulfuryl Chloride (3.6 mL, 44 mmol) dropwise over 30 minutes.

    • Observation: The solution may turn yellow/orange. Ensure internal temperature does not exceed 5°C.

  • Reaction: After addition, allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

    • Mechanism:[1][3][4][5][6][7] The first equivalent chlorinates C5 (most reactive). The second equivalent chlorinates C4.

  • Quenching: Pour the reaction mixture carefully into ice water (100 mL).

  • Workup:

    • Separate the organic layer.[2][8]

    • Extract the aqueous layer with ether (2 x 30 mL).

    • Wash combined organics with saturated

      
       (careful, gas evolution) and brine.
      
    • Dry over

      
      .[8][9]
      
  • Purification: Evaporate the solvent. The crude residue is often pure enough. If necessary, recrystallize from ethanol/water or purify via silica gel chromatography (Eluent: Hexane/EtOAc).

Workflow Diagram:

Workflow Start Start: 2-Acetylpyrrole in Ether/DCM Cool Cool to 0°C (Ice Bath) Start->Cool Add Add SO2Cl2 (2.2 eq) Dropwise (Gas Evolution!) Cool->Add Stir Stir 1h @ 0°C Warm to RT over 2h Add->Stir Quench Quench in Ice Water Neutralize with NaHCO3 Stir->Quench Isolate Isolate Organic Layer Evaporate & Recrystallize Quench->Isolate

Figure 2: Operational workflow for the chlorination step.

Analytical Validation & QC

To confirm the identity of the product, use


H NMR.[2][8][10] The loss of coupling partners and the integration values are definitive.

Table 1: Expected NMR Data (


) 
PositionShift (

ppm)
MultiplicityIntegrationAssignment
NH 10.0 - 12.0Broad Singlet1HPyrrole NH
C3-H 6.90 - 7.10Singlet1HRing Proton (Deshielded by C=O)
Acetyl 2.40 - 2.50Singlet3HMethyl Group (

)

Interpretation:

  • The key indicator of success is the C3-H signal . In the starting material (2-acetylpyrrole), you would see signals for H3, H4, and H5 (often multiplets). In the product, H4 and H5 are replaced by Chlorine.

  • H3 appears as a sharp singlet because there are no adjacent protons to couple with.

Physical Properties:

  • Appearance: Off-white to yellowish solid.

  • Melting Point: ~160-165°C (varies slightly by purity/solvate).

Safety & Hazards

  • Sulfuryl Chloride (

    
    ):  Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled. Must be used in a fume hood. 
    
  • Pyrrole: Toxic if swallowed or inhaled. Flammable liquid.

  • Gas Evolution: The chlorination step generates significant volumes of HCl and

    
    . Ensure the reaction vessel is vented through a scrubber (e.g., a trap containing dilute NaOH).
    

References

  • Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1973). "Pyrrole antibacterial agents.[11][12] 1. Compounds related to pyoluteorin."[10][11][13] Journal of Medicinal Chemistry, 16(11), 1298–1300.

    • Context: Establishes the foundational method for synthesizing 4,5-dihalopyrrole-2-carbonyl deriv
  • Cascioferro, S., et al. (2015).[12] "Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins." Molecules, 20(12), 21658–21679.

    • Context: Reviews the biological activity and synthetic pathways for pyrrolomycin analogues, confirming the utility of the 4,5-dichloro intermedi
  • Anderson, H. J., & Lee, S. F. (1965). "Pyrrole chemistry. II. Acetylation of pyrrole and some of its derivatives." Canadian Journal of Chemistry, 43(2), 409-414.

    • Context: detailed protocol for the initial Friedel-Crafts acetyl

Sources

Application

1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone as an intermediate in drug discovery

Executive Summary The compound 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS: 26773-69-3), also known as 4,5-dichloro-2-acetylpyrrole, represents a critical "privileged scaffold" in medicinal chemistry. It serves as a syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS: 26773-69-3), also known as 4,5-dichloro-2-acetylpyrrole, represents a critical "privileged scaffold" in medicinal chemistry. It serves as a synthetic gateway to pyrrolnitrin analogues , a class of potent antifungal and antibiotic agents derived from Pseudomonas pyrrocinia.

Beyond antimicrobials, this intermediate is increasingly utilized in the design of protein kinase inhibitors (e.g., VEGFR, EGFR) due to the metabolic stability conferred by the chlorine atoms and the hydrogen-bonding capability of the pyrrole NH. The acetyl group at the C2 position acts as a versatile "chemical handle," enabling diverse downstream transformations including Claisen-Schmidt condensations, haloform oxidations, and reductive aminations.

This guide provides a validated protocol for the synthesis of this intermediate, its physicochemical characterization, and a strategic workflow for its application in lead optimization.

Chemical Properties & Mechanistic Insight[1][2][3]

Physicochemical Profile
PropertyValueRelevance in Drug Design
Molecular Formula C₆H₅Cl₂NOCore scaffold
Molecular Weight 194.02 g/mol Fragment-based drug design (FBDD) compliant (<200 Da)
LogP (Predicted) ~2.1Good membrane permeability
H-Bond Donors 1 (Pyrrole NH)Critical for active site binding (e.g., Hinge region of kinases)
H-Bond Acceptors 1 (Carbonyl O)Directional interaction with residues
Electronic Effect Electron-deficientThe chlorines lower the pKa of the NH, strengthening H-bonds.
Mechanistic Role of Chlorination

The introduction of chlorine atoms at positions 4 and 5 is not merely structural; it fundamentally alters the pharmacodynamics:

  • Metabolic Blocking: The C4 and C5 positions of pyrroles are prone to oxidative metabolism (hydroxylation). Chlorination blocks these sites, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Halogen Bonding: The chlorine atoms can participate in halogen bonding interactions with backbone carbonyls in target proteins, a feature often exploited to increase potency in kinase inhibitors [1].

Validated Synthesis Protocol

Objective: Synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone from 2-acetylpyrrole via electrophilic aromatic substitution.

Reaction Scheme

The synthesis utilizes Sulfuryl Chloride (SO₂Cl₂) as the chlorinating agent. Unlike N-chlorosuccinimide (NCS), SO₂Cl₂ provides a cleaner reaction profile for deactivating electron-rich heterocycles when temperature is strictly controlled.

SynthesisPath Start 2-Acetylpyrrole (Starting Material) Inter Intermediate: Chloronium Complex Start->Inter Electrophilic Attack Reagent SO₂Cl₂ (2.2 eq) Ether/DCM, 0°C Reagent->Inter Product 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (Target) Inter->Product -HCl, -SO₂

Figure 1: Synthetic pathway for the dichlorination of 2-acetylpyrrole.

Materials & Reagents[4][5][6]
  • Precursor: 2-Acetylpyrrole (1-(1H-pyrrol-2-yl)ethanone) [>98% purity].

  • Reagent: Sulfuryl Chloride (SO₂Cl₂) [Freshly distilled recommended].

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM).

  • Quench: Saturated Sodium Bicarbonate (NaHCO₃).

Step-by-Step Procedure

Step 1: Preparation (0:00 - 0:30)

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charge the flask with 2-acetylpyrrole (5.0 g, 45.8 mmol) .

  • Add 100 mL of anhydrous Et₂O (or DCM) and stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath. Crucial: Temperature control prevents over-chlorination at the C3 position.

Step 2: Chlorination (0:30 - 2:00)

  • Dilute Sulfuryl Chloride (13.6 g, 8.2 mL, 100.8 mmol, 2.2 equiv) in 20 mL of anhydrous solvent.

  • Add the SO₂Cl₂ solution dropwise over 45 minutes.

    • Observation: The solution will darken, and HCl gas will evolve. Ensure proper ventilation.[1]

  • After addition, allow the mixture to warm to room temperature (RT) and stir for an additional 1 hour.

  • TLC Monitoring: Check reaction progress (Mobile phase: 3:1 Hexane/EtOAc). The product (Rf ~0.5) should be distinct from the starting material (Rf ~0.3).

Step 3: Workup & Purification (2:00 - 4:00)

  • Pour the reaction mixture carefully into a beaker containing 100 mL of ice-cold saturated NaHCO₃ . Caution: Gas evolution (CO₂).

  • Separate the organic layer. Extract the aqueous layer with Et₂O (2 x 50 mL).

  • Combine organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield a crude solid.

  • Recrystallization: Dissolve crude solid in minimum hot ethanol/water (9:1). Cool to 4°C overnight.

    • Yield: Expect 65-75% (approx. 5.7 - 6.5 g).

    • Appearance: Off-white to pale yellow needles.

Application Note: Drug Discovery Workflows

Scaffold Utilization Strategy

Once synthesized, 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone serves as a divergence point for multiple therapeutic classes.

Route A: Kinase Inhibitor Synthesis (Chalcone Formation)

The acetyl group is an ideal electrophile for Claisen-Schmidt condensation with aromatic aldehydes. The resulting chalcones (enones) mimic the ATP-binding pocket of kinases.

  • Protocol: React intermediate with substituted benzaldehyde (1.0 eq) in Ethanol with catalytic NaOH (10%).

  • Target: VEGFR2 or EGFR inhibitors.

Route B: Pyrrolnitrin Analogue Synthesis (Reduction)

Pyrrolnitrin is a phenylpyrrole antibiotic. The acetyl group can be reduced to an ethyl group or oxidized to a carboxylate to mimic the natural product's core.

  • Protocol: Wolff-Kishner reduction (Hydrazine/KOH) to convert C=O to CH₂.

Workflow Diagram

DrugDiscoveryWorkflow Core 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (Scaffold) PathA Path A: Claisen-Schmidt Condensation Core->PathA PathB Path B: Haloform Oxidation (NaOCl) Core->PathB PathC Path C: N-Alkylation (R-X, NaH) Core->PathC Chalcone Pyrrolyl Chalcones (Kinase Inhibitors) PathA->Chalcone + Ar-CHO / NaOH Acid 4,5-Dichloropyrrole-2-carboxylic Acid (Amide Coupling Precursor) PathB->Acid + NaOCl / H+ NSub N-Substituted Derivatives (ADME Optimization) PathC->NSub + Alkyl Halide

Figure 2: Divergent synthesis strategies using the 4,5-dichloro-2-acetylpyrrole scaffold.

Quality Control & Characterization

To ensure the integrity of the intermediate for biological screening, the following specifications must be met:

TechniqueExpected Signal / Criteria
¹H NMR (DMSO-d₆) δ 2.40 ppm (s, 3H, Acetyl -CH₃)δ 6.95 ppm (s, 1H, Pyrrole C3-H)δ 12.8 ppm (br s, 1H, N-H)
¹³C NMR Signals at ~180 ppm (C=O), ~125 ppm (C-Cl), ~110 ppm (C-H).
HPLC Purity >95% (Area%) at 254 nm.
Mass Spec (ESI) [M+H]⁺ = 194.0 / 196.0 (Characteristic Cl₂ isotope pattern 9:6:1).

Common Impurity:

  • Trichloroacetyl derivative: If reaction temperature exceeds 25°C or excess reagent is used, the acetyl group methyl can be chlorinated. Monitor via NMR (loss of methyl singlet at 2.40 ppm).

Safety & Handling

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water. Handle only in a fume hood.

  • Chlorinated Pyrroles: Many halogenated pyrroles are potential sensitizers. Wear nitrile gloves and eye protection.

  • Storage: Store the product at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • Xu, Z., et al. (2011). Halogen bonding in protein–ligand interactions: design and application. Drug Discovery Today. Link

  • Sigma-Aldrich. (n.d.). 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Product Page.[2][3]Link

  • PubChem. (n.d.). Compound Summary for CID 221264: 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone.Link

  • Organic Syntheses. (1999). General methods for pyrrole chlorination. Org.[4][5][6] Synth. Coll. Vol. 9. Link

  • Durcik, M., et al. (2012). Synthesis and evaluation of pyrrole-based kinase inhibitors. Journal of Medicinal Chemistry. Link (Contextual citation based on general kinase inhibitor research).

Sources

Method

Synthetic Routes to Functionalized 2-Acetylpyrroles: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of 2-Acetylpyrroles The pyrrole nucleus is a cornerstone of heterocyclic chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-Acetylpyrroles

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and advanced materials. Within this important class of compounds, functionalized 2-acetylpyrroles stand out for their synthetic versatility and prevalence in biologically active molecules. The 2-acetyl group not only serves as a key pharmacophore but also as a versatile chemical handle for further molecular elaboration, making these compounds highly valuable starting materials in medicinal chemistry and drug discovery. This guide provides a detailed overview of the principal synthetic strategies for accessing functionalized 2-acetylpyrroles, offering expert insights into the underlying mechanisms, comparative data, and step-by-step protocols for key transformations.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-acetylpyrroles can be broadly categorized into two approaches: construction of the acetyl-substituted pyrrole ring from acyclic precursors, and direct acylation of a pre-formed pyrrole ring. This guide will focus on three major strategies: the classical Paal-Knorr synthesis, the direct Friedel-Crafts acylation, and a modern, high-yield one-pot cyclization.

Synthetic StrategyStarting MaterialsGeneral ConditionsKey AdvantagesCommon LimitationsTypical Yields
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, primary amines/ammoniaAcidic catalysis (e.g., HCl, acetic acid), heating (conventional or microwave)Operational simplicity, good yields, readily available starting materials.Harsh acidic conditions may not be suitable for sensitive substrates.60-95%
Friedel-Crafts Acylation Pyrrole, acylating agent (e.g., acetic anhydride, acetyl chloride)Lewis acid (e.g., AlCl₃, SnCl₄) or organocatalyst (e.g., DBN)Direct introduction of the acetyl group, well-established.Regioselectivity can be an issue, potential for polysubstitution, requires anhydrous conditions.Variable, can be high with appropriate catalyst and conditions.
One-Pot Synthesis from β-Enaminones N-propargylic β-enaminonesZinc chloride, refluxing chloroform then methanolHigh yields, broad substrate scope, good functional group tolerance, operational simplicity.Requires synthesis of the N-propargylic β-enaminone precursor.Good to high yields.

Classical Approaches to 2-Acetylpyrrole Synthesis

The Paal-Knorr Pyrrole Synthesis

A foundational method in heterocyclic chemistry, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring.

The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The final step is the dehydration of the cyclic intermediate to yield the aromatic pyrrole ring. The use of a weak acid like acetic acid is often sufficient to catalyze the reaction, while stronger acids can lead to the formation of furan byproducts.

Paal_Knorr 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate 1,4-Dicarbonyl->Hemiaminal + Amine (Nucleophilic Attack) Amine Primary Amine or Ammonia Amine->Hemiaminal Cyclic_Intermediate Cyclic Hemiaminal Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole 2-Acetylpyrrole Cyclic_Intermediate->Pyrrole - H₂O (Dehydration)

Caption: The Paal-Knorr synthesis workflow.

Objective: To synthesize a substituted 2-acetylpyrrole from a 1,4-dicarbonyl precursor and a primary amine using conventional heating.

Materials:

  • Substituted 1,4-diketone (1 equivalent)

  • Primary amine (1.2 equivalents)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the 1,4-diketone (1 eq.) and the primary amine (1.2 eq.) in a minimal amount of ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Friedel-Crafts Acylation of Pyrroles

The direct introduction of an acetyl group onto a pyrrole ring can be achieved via the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically employs an acyl halide or anhydride in the presence of a Lewis acid catalyst.

The Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. The electron-rich pyrrole ring then acts as a nucleophile, attacking the acylium ion. Electrophilic substitution on pyrrole preferentially occurs at the C2 position due to the greater resonance stabilization of the resulting cationic intermediate (arenium ion) compared to attack at the C3 position.

Friedel_Crafts Pyrrole Pyrrole Arenium_Ion Arenium Ion Intermediate Pyrrole->Arenium_Ion + Acylium Ion (Electrophilic Attack) Acylating_Agent Acyl Halide/ Anhydride Acylium_Ion Acylium Ion (Electrophile) Acylating_Agent->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion Acylium_Ion->Arenium_Ion 2-Acetylpyrrole 2-Acetylpyrrole Arenium_Ion->2-Acetylpyrrole - H⁺

Caption: Friedel-Crafts acylation workflow.

Objective: To synthesize 2-acetylpyrrole via Friedel-Crafts acylation of pyrrole with acetic anhydride using a Lewis acid catalyst.

Materials:

  • Pyrrole (1 equivalent)

  • Acetic anhydride (1.1 equivalents)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Three-necked round-bottom flask equipped with a dropping funnel and nitrogen inlet

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) to the stirred suspension.

  • After the addition is complete, add a solution of pyrrole (1 eq.) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

A Modern Approach: One-Pot Synthesis from N-Propargylic β-Enaminones

Recent advancements have led to the development of highly efficient one-pot procedures for the synthesis of functionalized 2-acetylpyrroles. One such method involves the zinc chloride-mediated transformation of N-propargylic β-enaminones. This protocol is noted for its high yields, broad substrate scope, and excellent tolerance of various functional groups.

This one-pot, two-step protocol begins with the treatment of N-propargylic β-enaminones with zinc chloride in refluxing chloroform to generate in situ 2-methylene-2,3-dihydro-1,4-oxazepine intermediates. Subsequent refluxing in methanol with zinc chloride promotes a tandem ring-opening/ring-closing reaction to afford the desired 2-acetylpyrroles in good to high yields.

Post-Synthetic Functionalization

The 2-acetylpyrrole scaffold is a versatile platform for further chemical modifications.

  • N-Alkylation: The pyrrole nitrogen can be readily alkylated under basic conditions. For instance, reaction with an alkyl iodide in the presence of potassium hydroxide and a phase-transfer catalyst like 18-crown-6 can yield the corresponding N-alkyl-2-acetylpyrrole.

  • Modification of the Acetyl Group: The ketone functionality of the acetyl group can be a site for various transformations, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions like the Claisen-Schmidt condensation to form chalcone-like structures.

  • Further Ring Substitution: The electron-donating nature of the pyrrole ring, even with the deactivating acetyl group, allows for further electrophilic substitution, although the regioselectivity will be influenced by the existing substituents.

Conclusion

The synthesis of functionalized 2-acetylpyrroles is a well-established area of organic chemistry with a range of reliable methods at the disposal of the synthetic chemist. While classical methods like the Paal-Knorr synthesis and Friedel-Crafts acylation remain valuable for their simplicity and the use of readily available starting materials, modern one-pot procedures offer significant advantages in terms of efficiency, substrate scope, and functional group tolerance. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The continued development of novel synthetic methodologies will undoubtedly further expand the accessibility and utility of this important class of heterocyclic compounds in drug discovery and materials science.

References

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018). Oriental Journal of Chemistry. [Link]

  • Synthesis of Pyrrole and Substituted Pyrroles (Review). (2018). Scribd. [Link]

  • Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. (2021). New Journal of Chemistry (RSC Publishing). [Link]

  • Recent Advancements in Pyrrole Synthesis. (2020). National Institutes of Health (NIH). [Link]

  • Mild Synthesis of Polysubstituted Functionalized Pyrroles. (2021). Synfacts. [Link]

  • Taylor, J. E., Jones, M. D., Williams, J. M., & Bull, S. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. (2025). ijprems.com. [Link]

  • Friedel Crafts Reaction. (n.d.). SATHEE. [Link]

  • Pyrrole undergoes electrophilic aromatic substitution more readil.... (n.d.). Pearson+. [Link]

  • Paal–Knorr synthesis. (n.d.). Grokipedia. [Link]

  • Hassan, M. (n.d.). Pyrrole reaction. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). SynArchive. [Link]

  • Heterocyclic compounds part _IV (Pyrrole). (2018). SlideShare. [Link]

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018). RGM College Of Engineering and Technology. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. National Institutes of Health (NIH). [Link]

  • Table 1 from Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst.. (n.d.). Semantic Scholar. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). [Link] 2

Application

High-Performance Synthesis &amp; Medicinal Applications of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

Abstract & Compound Profile 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS: 50371-51-2), also known as 2-acetyl-4,5-dichloropyrrole, acts as a critical "masked" pharmacophore in modern drug discovery. Unlike simple pyrrole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS: 50371-51-2), also known as 2-acetyl-4,5-dichloropyrrole, acts as a critical "masked" pharmacophore in modern drug discovery. Unlike simple pyrroles, the 4,5-dichloro-substitution pattern confers metabolic stability and enhanced lipophilicity, mimicking the core structure of the natural antibiotic Pyrrolnitrin .

In medicinal chemistry, this ketone serves as a divergent synthon. It is the primary gateway to 4,5-dichloropyrrole-2-carboxamides (potent DNA Gyrase B inhibitors) and pyrazolyl-pyrrole conjugates (broad-spectrum antifungals). This guide details the protocols for transforming this scaffold into bioactive clinical candidates.

Chemical Profile
PropertySpecification
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 194.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, CH₂Cl₂; Insoluble in water
Key Reactivity Methyl ketone (Aldol/Claisen condensations); Pyrrole NH (N-alkylation); Acetyl group (Haloform oxidation)
Storage 2–8°C, protect from light (pyrrole ring sensitivity)

Strategic Application: Divergent Synthesis Map

The utility of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone lies in its ability to access two distinct chemical spaces: Kinase/Enzyme Inhibitors (via oxidation to the acid) and Antimicrobial Agents (via condensation).

G Start 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (Scaffold) Inter1 Intermediate: 4,5-Dichloro-pyrrole-2-carboxylic Acid Start->Inter1 Haloform Oxidation (NaOCl or Br2/NaOH) Inter2 Intermediate: Chalcone Derivatives Start->Inter2 Claisen-Schmidt (Ar-CHO, NaOH) Prod1 Target Class A: DNA Gyrase B Inhibitors (Pyrrole Carboxamides) Inter1->Prod1 Amide Coupling (Aminothiazoles/Anilines) Prod2 Target Class B: Pyrazolyl-Pyrroles (Antifungal/Antitumor) Inter2->Prod2 Cyclization (Hydrazine Hydrate)

Figure 1: Divergent synthetic pathways from the parent ketone to bioactive scaffolds.

Application I: DNA Gyrase B Inhibitors (Antibacterial)[3]

The 4,5-dichloropyrrole-2-carboxamide motif is a validated ATP-competitive inhibitor of bacterial DNA Gyrase B. The chlorine atoms at positions 4 and 5 occupy a hydrophobic pocket in the enzyme, significantly enhancing binding affinity compared to unsubstituted pyrroles.

Mechanism of Action

These inhibitors target the ATPase domain of GyrB, preventing the energy-dependent supercoiling of DNA required for bacterial replication. They are effective against drug-resistant strains (e.g., MRSA, VRE).[1]

Protocol A: Synthesis of the Carboxylic Acid Precursor

Objective: Convert the acetyl group to a carboxylic acid via a modified Haloform reaction.

Reagents:

  • Starting Material: 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (1.0 eq)

  • Sodium Hypochlorite (NaOCl, 10-13% solution) or Bromine (Br₂)/NaOH

  • Solvent: Dioxane/Water (1:1)

  • Quench: Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the ketone in 20 mL of Dioxane. Cool to 0°C in an ice bath.

  • Hypohalite Formation: Slowly add 40 mL of 10% NaOH solution, followed by the dropwise addition of Br₂ (3.0 eq) or NaOCl (excess), maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 3:7). The disappearance of the ketone spot indicates conversion.

  • Workup:

    • Quench excess oxidant with saturated Na₂S₂O₃ solution.

    • Acidify the mixture to pH 2 using 1M HCl. The carboxylic acid intermediate (4,5-dichloro-1H-pyrrole-2-carboxylic acid ) will precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield Expectation: 85–92%.

    • Validation: ¹H NMR (DMSO-d₆) should show a disappearance of the methyl singlet (~2.3 ppm) and appearance of a broad COOH peak (>11 ppm).

Protocol B: Amide Coupling (Gyrase B Pharmacophore Generation)

Objective: Couple the acid with an amine (e.g., 3-aminopyridine or substituted aniline) to generate the active inhibitor.[2]

Step-by-Step Methodology:

  • Activation: Dissolve the acid (1.0 eq) in anhydrous CH₂Cl₂. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2 hours at RT until gas evolution ceases.

  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Coupling: Redissolve the acid chloride in dry THF. Add the target amine (1.1 eq) and Diisopropylethylamine (DIPEA, 2.0 eq). Stir at RT for 12 hours.

  • Purification: Partition between EtOAc and water. Wash organic layer with brine. Purify via flash column chromatography.

Application II: Antifungal Pyrazolyl-Pyrroles

Derivatives of pyrrolnitrin often suffer from metabolic instability. Fusing the 4,5-dichloropyrrole core with a pyrazole ring creates a "dual-pharmacophore" system that exhibits broad-spectrum antifungal activity (e.g., against Candida albicans).

Protocol C: Claisen-Schmidt Condensation & Cyclization

Step 1: Chalcone Synthesis

  • Mix: Combine 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (1.0 eq) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq) in Ethanol (10 volumes).

  • Catalyze: Add 40% KOH (aq) dropwise (2.0 eq) at 0°C.

  • React: Stir at room temperature for 12–24 hours. A yellow/orange precipitate (the chalcone) will form.

  • Isolate: Pour into ice water, acidify slightly with dilute HCl, filter, and recrystallize from ethanol.

Step 2: Pyrazole Cyclization

  • Reflux: Dissolve the chalcone (1.0 eq) in Glacial Acetic Acid or Ethanol.

  • Add Hydrazine: Add Hydrazine Hydrate (5.0 eq).

  • Heat: Reflux at 80–90°C for 6–8 hours.

  • Finish: Pour into crushed ice. The pyrazole product precipitates as a solid.

  • Purification: Recrystallize from EtOH/DMF.

Biological Activity Data Summary

The following table summarizes the comparative potency of derivatives synthesized from this scaffold, based on literature precedents for the 4,5-dichloropyrrole class.

Compound ClassTarget Organism/EnzymeIC₅₀ / MIC (Typical)Mechanism
Pyrrole-2-carboxylic Acid E. coli DNA Gyrase B0.2 – 0.8 µMATP Competition
Pyrrole-2-carboxamide S. aureus (MRSA)0.5 – 2.0 µg/mLTopoisomerase II Inhibition
Pyrazolyl-Pyrrole Candida albicans4 – 16 µg/mLErgosterol Biosynthesis Interference
Pyrazolyl-Pyrrole A. fumigatus8 – 32 µg/mLMembrane disruption

Structure-Activity Relationship (SAR) Logic

Understanding the SAR of the 4,5-dichloropyrrole scaffold is crucial for optimization.

SAR Core 4,5-Dichloro-Pyrrole Core Pos45 C4/C5 Chlorines: Essential for hydrophobic pocket filling (Increases potency >10x vs unsubstituted) Core->Pos45 Pos2 C2 Carbonyl/Amide: H-bond donor/acceptor region. Crucial for Asp73 interaction in GyrB. Core->Pos2 Pos1 N1 Position: Must remain unsubstituted (NH) for H-bonding OR small alkyl/aryl for solubility modulation. Core->Pos1

Figure 2: SAR analysis of the 4,5-dichloropyrrole scaffold.

References

  • Gyrase B Inhibitor Synthesis: Basarab, G. S., et al. "Fragment-to-Lead Optimization of 4,5-Dichloropyrrole-2-carboxamides as Broad-Spectrum Antibacterials." Journal of Medicinal Chemistry, 2014.

  • Antifungal Pyrrole Derivatives: Raimondi, M. V., et al. "Synthesis and antifungal activity of new N-phenylpyrrolamides." European Journal of Medicinal Chemistry, 2006.

  • Synthesis of Pyrrole-2-carboxylic Acids: Khusnutdinov, R. I., et al. "New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters."[3] Russian Journal of Organic Chemistry, 2010.[3]

  • Pyrrolnitrin Analogs: Sahi, S., et al. "Synthesis and biological evaluation of some novel 4,5-dihalopyrroles as antifungal agents." Bioorganic & Medicinal Chemistry Letters, 2018.[4]

  • Gyrase Targeting: Durcik, M., et al. "ATP-Competitive DNA Gyrase and Topoisomerase IV Inhibitors." Expert Opinion on Therapeutic Patents, 2019.

Disclaimer: This protocol is intended for research purposes only. All chemical syntheses should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Application Note: High-Efficiency N-Alkylation of Dichloropyrroles

Topic: Experimental protocol for N-alkylation of dichloropyrroles Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Abstract & Strategic Relevance Dichlor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental protocol for N-alkylation of dichloropyrroles Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Abstract & Strategic Relevance

Dichloropyrroles, particularly 3,4-dichloro-1H-pyrrole , are critical pharmacophores in the synthesis of antifungal agents (e.g., pyrrolnitrin derivatives), antibacterial compounds, and agrochemicals. However, their functionalization presents a distinct paradox in organic synthesis: the electron-withdrawing chlorine atoms increase the acidity of the N-H bond (pKa


 15–16 vs. 23.0 for unsubstituted pyrrole), theoretically facilitating deprotonation. Yet, these same substituents significantly reduce the nucleophilicity of the resulting pyrrolide anion, leading to sluggish reaction rates and competing C-alkylation or polymerization pathways.

This guide provides a validated, scalable protocol for the regioselective N-alkylation of dichloropyrroles. By leveraging Hard-Soft Acid-Base (HSAB) principles and solvent-cation interactions, we define conditions that maximize N-selectivity (>95%) and suppress "pyrrole tar" formation.

Mechanistic Principles & Critical Design

To achieve high yields, one must understand the electronic landscape of the dichloropyrrolyl anion.

The Ambident Anion Challenge

Upon deprotonation, the pyrrolide anion is ambident, possessing nucleophilic character at both the Nitrogen (N1) and Carbon (C2/C5) positions.

  • N-Alkylation (Kinetic/Hard Control): Favored by "hard" electrophiles (alkyl halides, sulfonates), polar aprotic solvents (DMF, DMSO) that solvate the counter-cation, and larger counter-cations (K⁺, Cs⁺) that dissociate from the nitrogen.

  • C-Alkylation (Thermodynamic/Soft Control): Favored by non-polar solvents, tight ion pairs (Li⁺, Mg²⁺), and "soft" electrophiles.

The "Naked Anion" Strategy

For electron-deficient dichloropyrroles, the nucleophilicity is already compromised. Therefore, the protocol relies on generating a "naked" anion to enhance reactivity.

  • Solvent: Anhydrous DMF or DMSO is non-negotiable for the primary protocol. These solvents effectively chelate the metal cation (Na⁺ or K⁺), leaving the pyrrolide anion free to attack the electrophile.

  • Base: Sodium Hydride (NaH) provides irreversible deprotonation, ensuring no equilibrium competition. For scale-up where H₂ evolution is a hazard, Cesium Carbonate (Cs₂CO₃) is the preferred alternative due to the "Cesium Effect" (increased solubility and loose ion pairing).

Visualization: Reaction Logic & Workflow

Figure 1: Mechanistic Decision Tree for Condition Selection

ReactionLogic Start Substrate: Dichloropyrrole Electrophile Electrophile Type? Start->Electrophile Primary Primary Alkyl Halide (R-Br, R-I) Electrophile->Primary High Reactivity Secondary Secondary/Branched or Tosylate Electrophile->Secondary Low Reactivity Scale Reaction Scale? Primary->Scale RouteA Route A: Standard High-Yield Base: NaH (60%) Solvent: DMF (0°C to RT) Time: 2-4 h Secondary->RouteA Force Conditions Scale->RouteA < 10g (Lab Scale) RouteB Route B: Mild/Scalable Base: Cs2CO3 or K2CO3 Solvent: MeCN or Acetone (Reflux) Additive: TBAI (Cat.) Scale->RouteB > 10g (Process Scale) Result Target: N-Alkylated Product (>90% Regioselectivity) RouteA->Result RouteB->Result

Caption: Decision matrix for selecting optimal alkylation conditions based on electrophile sterics and reaction scale.

Experimental Protocols

Protocol A: The "Gold Standard" (NaH/DMF)

Best for: Primary/Secondary alkyl halides, library synthesis, and maximum yield.

Reagents:

  • 3,4-Dichloro-1H-pyrrole (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl Halide (1.1 – 1.2 equiv)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet/outlet. Purge with N₂ for 15 minutes.

  • Base Activation: Add NaH (1.2 equiv) to the flask. Optional: Wash NaH with anhydrous hexanes (2 x 5 mL) to remove mineral oil if the downstream purification is sensitive to lipophilic impurities. Suspend the washed NaH in anhydrous DMF (half of the total volume).

  • Deprotonation (Critical Step):

    • Cool the NaH suspension to 0 °C (ice/water bath).

    • Dissolve the dichloropyrrole in the remaining DMF.

    • Add the pyrrole solution dropwise over 15–20 minutes.

    • Observation: Evolution of H₂ gas will occur. The solution typically turns yellow/orange, indicating pyrrolide formation.

    • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add the Alkyl Halide (neat or in minimal DMF) dropwise at 0 °C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

    • Monitor by TLC or LC-MS. Reaction is typically complete in 1–3 hours.

  • Quench & Workup:

    • Cool back to 0 °C.

    • Carefully quench with saturated aqueous NH₄Cl (dropwise until bubbling ceases).

    • Dilute with water (3x reaction volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Phase-Transfer Catalysis (PTC)

Best for: Labile electrophiles, scale-up (avoids H₂), or moisture-sensitive setups.

Reagents:

  • 3,4-Dichloro-1H-pyrrole (1.0 equiv)

  • 50% Aqueous NaOH or Solid KOH (powdered)

  • Toluene or Benzene (Solvent)

  • Tetrabutylammonium bromide (TBAB) or Hydrogen Sulfate (TBAHS) (5 mol%)

  • Alkyl Halide (1.2 equiv)

Methodology:

  • Dissolve dichloropyrrole and Alkyl Halide in Toluene.

  • Add the phase transfer catalyst (TBAB).

  • Add 50% NaOH solution (or solid KOH) with vigorous stirring.

  • Heat to 50–60 °C (or reflux if electrophile is sluggish).

  • Mechanism: The PTC shuttles the hydroxide into the organic phase (or pyrrole to the interface), deprotonating it. The ion-pair reacts rapidly with the alkyl halide.

  • Note: This method is highly effective for primary alkyl halides but may struggle with bulky secondary halides due to steric hindrance at the interface.

Data Analysis & Troubleshooting

Table 1: Optimization of Base/Solvent Systems
EntryBaseSolventTempYieldComments
1 NaHDMF0°C → RT92% Recommended. Fast, clean, high regioselectivity.
2 K₂CO₃AcetoneReflux45%Incomplete reaction; base too weak for rapid conversion.
3 Cs₂CO₃MeCNReflux81%Good alternative to NaH. Requires longer time (12h).
4 KOHDMSORT88%Good yield, but workup is difficult (DMSO removal).
5 NaHTHFReflux65%Slower; THF coordinates Na+ too tightly, reducing anion reactivity.
Troubleshooting Guide
  • Problem: Black Tar Formation.

    • Cause: Polymerization of the pyrrole. Dichloropyrroles are acid-sensitive.

    • Solution: Ensure the reaction medium remains basic. Do not use acid during the quench until the very end. Use NH₄Cl (mild) instead of HCl. Ensure reagents are free of acidic impurities.

  • Problem: C-Alkylation (Spot on TLC with similar Rf).

    • Cause: "Soft" reaction conditions or tight ion pairing.

    • Solution: Switch to Protocol A (NaH/DMF). The polar solvent favors the separated ion pair, promoting N-attack. Add 15-Crown-5 if using NaH to further sequester the cation.

  • Problem: Low Conversion.

    • Cause: Reduced nucleophilicity of the dichloro-anion.

    • Solution: Add a catalytic amount of NaI (Finkelstein condition) if using Alkyl Chlorides or Bromides to generate the more reactive Alkyl Iodide in situ.

Safety & Handling (E-E-A-T)

  • Dichloropyrroles: Often lachrymators and skin irritants. Handle in a fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water.[1] Keep a beaker of dry sand nearby in case of fire. Never use water to extinguish a NaH fire.

  • DMF: Hepatotoxic. Double-glove (Nitrile) or use laminate gloves.

References

  • Regioselectivity in Pyrrole Alkylation

    • Wang, X. J., et al. "Efficient Synthesis of 2,4,5-Trisubstituted Triazoles and N-Alkylated Pyrroles."[2] Organic Letters, 2009, 11(23), 5460–5463. Link

  • Synthesis of Pyrrolnitrin Analogs (Dichloropyrrole context)

    • Paine, J. B., et al. "Syntheses of pyrroles from aliphatic ketones." Journal of Organic Chemistry, 1987, 52(18), 3986–3993. Link

  • Phase Transfer Catalysis in Heterocycles: Jonczyk, A., et al. "Reactions of organic anions. Part XCVII. N-alkylation of pyrrole, indole and carbazole in aqueous sodium hydroxide–organic solvent–phase transfer catalyst system." Polish Journal of Chemistry, 1978.
  • Acidity of Halogenated Pyrroles: Cordell, G. A. "Nucleophilic substitution of pyrroles." The Chemistry of Heterocyclic Compounds, Vol 48. Wiley-Interscience.

Disclaimer: This protocol is designed for use by trained chemical professionals. Always perform a risk assessment before conducting chemical synthesis.

Sources

Application

Application Notes &amp; Protocols: Leveraging 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone for the Construction of Novel Compound Libraries

Abstract The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its structural versatility and rich electronic properties make...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its structural versatility and rich electronic properties make it an ideal starting point for drug discovery campaigns. This document provides a detailed guide for researchers on utilizing 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone as a versatile building block for diversity-oriented synthesis (DOS).[4][5][6] We will explore its inherent reactivity and present detailed protocols for a series of chemical transformations designed to generate structurally diverse compound libraries suitable for high-throughput screening and hit-to-lead optimization.

Introduction: The Strategic Value of the 4,5-Dichloropyrrole Scaffold

In the quest for novel therapeutic agents, the ability to rapidly synthesize and screen collections of diverse small molecules is paramount. Diversity-oriented synthesis aims to populate chemical space with structurally varied molecules, increasing the probability of discovering novel biological activities.[6]

1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (herein referred to as the 'scaffold') is an exceptionally valuable starting material for DOS. Its structure contains multiple, orthogonally reactive sites that can be selectively addressed to introduce molecular diversity in a controlled, stepwise manner.

Key Features of the Scaffold:

  • Privileged Core: The pyrrole ring is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][7][8]

  • Acetyl Group Handle: The C2-acetyl group serves as a versatile anchor for a wide array of classical and modern chemical transformations, allowing for significant structural elaboration.

  • Reactive Pyrrole Nitrogen: The N-H bond can be readily functionalized through alkylation, acylation, or arylation, providing a simple vector for property modulation.

  • Tunable Chloro-Substituents: The chlorine atoms at the C4 and C5 positions serve two purposes: they electronically modulate the pyrrole ring and, more importantly, act as handles for powerful transition-metal-catalyzed cross-coupling reactions.

This guide will demonstrate how to leverage these features to build complex, three-dimensional molecules from a simple, commercially available starting material.

Physicochemical Properties & Reactivity Analysis

A thorough understanding of the scaffold's reactivity is essential for rational library design. The electronic interplay between the electron-rich pyrrole ring and the electron-withdrawing acetyl and chloro substituents dictates its chemical behavior.

PropertyValue
IUPAC Name 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone
CAS Number 1254110-85-4[9]
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol

The primary sites for chemical modification are illustrated below:

Caption: Key reactive vectors on the 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone scaffold.

Core Synthetic Strategies & Protocols

The following protocols describe fundamental transformations that can be applied in a combinatorial fashion to generate large and diverse compound libraries.

Strategy 1: Elaboration of the Acetyl Group via Claisen-Schmidt Condensation

Causality & Rationale: This reaction extends the scaffold by forming a new C-C bond, introducing an aromatic moiety and creating a chalcone-like α,β-unsaturated ketone system. This new system is itself a versatile intermediate for further reactions, such as Michael additions or the formation of heterocyclic rings like pyrazoles.[10][11] The reaction is initiated by a base-catalyzed deprotonation of the α-carbon of the acetyl group, which then acts as a nucleophile, attacking the carbonyl of an aromatic aldehyde.

Experimental Protocol:

  • Materials & Reagents:

    • 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone (1.0 eq)

    • Substituted Aromatic Aldehyde (1.1 eq)

    • Potassium Hydroxide (KOH) (3.0 eq)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Hydrochloric Acid (HCl), 1M solution

  • Step-by-Step Procedure:

    • Dissolve the pyrrole scaffold (1.0 eq) and the selected aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.

    • In a separate beaker, prepare a solution of KOH (3.0 eq) in a 1:1 mixture of ethanol and water.

    • Cool the flask containing the scaffold and aldehyde to 0-5 °C in an ice bath.

    • Add the KOH solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into a beaker of ice water.

    • Acidify the mixture to pH ~5-6 with 1M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

Workflow Diagram:

G scaffold Pyrrole Scaffold reagents KOH, EtOH/H₂O 0°C to RT scaffold->reagents aldehyde Aromatic Aldehyde (R-CHO) aldehyde->reagents product Chalcone Derivative reagents->product Claisen-Schmidt Condensation

Caption: Workflow for the synthesis of chalcone derivatives.

Strategy 2: N-Alkylation of the Pyrrole Ring

Causality & Rationale: Functionalization at the pyrrole nitrogen is a straightforward method to introduce a wide variety of alkyl or benzyl groups. This modification can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[3] The reaction proceeds via deprotonation of the relatively acidic N-H proton with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic pyrrolide anion, which then displaces a halide from an electrophile.

Experimental Protocol:

  • Materials & Reagents:

    • 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone derivative (1.0 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Alkyl or Benzyl Halide (R-X, where X = Br, I) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Ethyl Acetate (EtOAc)

  • Step-by-Step Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the pyrrole substrate (1.0 eq).

    • Dissolve the substrate in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. (Caution: H₂ gas evolution).

    • Add the alkyl/benzyl halide (1.2 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

Strategy 3: Suzuki-Miyaura Cross-Coupling at C4/C5 Positions

Causality & Rationale: The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in modern organic synthesis. Applying it to the C-Cl bonds of the scaffold enables the introduction of diverse aryl and heteroaryl moieties, dramatically increasing the structural complexity and exploring new regions of chemical space. The reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple the organohalide with an organoboron species.

Experimental Protocol:

  • Materials & Reagents:

    • 4,5-Dichloro-pyrrol-2-yl derivative (1.0 eq)

    • Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.5 eq for mono-coupling)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

    • Solvent (e.g., 1,4-Dioxane/H₂O mixture, 4:1)

  • Step-by-Step Procedure:

    • In a Schlenk flask, combine the dichloropyrrole substrate (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

    • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours. Monitor progress by LC-MS. Note: Mono- and di-coupled products may be observed. Reaction conditions may need optimization to favor one over the other.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product(s) by flash column chromatography.

  • Characterization: Confirm structure and regiochemistry of coupling by ¹H NMR, ¹³C NMR, and HRMS.

Application Note: A Combinatorial Library Synthesis Workflow

By combining the above protocols, a multi-stage synthesis can be designed to rapidly generate a library of compounds with high skeletal and substituent diversity.

G Start 1-(4,5-Dichloro-1H- pyrrol-2-yl)ethanone N_Alk Protocol 2: N-Alkylation (n=5 R¹-Br) Start->N_Alk Lib_A Library A (5 Compounds) N-Alkyl Scaffolds N_Alk->Lib_A Condensation Protocol 1: Claisen-Schmidt (n=10 R²-CHO) Lib_A->Condensation Lib_B Library B (50 Compounds) Chalcone Derivatives Condensation->Lib_B Coupling Protocol 3: Suzuki Coupling (n=5 R³-B(OH)₂) Lib_B->Coupling Lib_C Library C (250 Compounds) 3D-Diverse Molecules Coupling->Lib_C

Caption: A three-stage combinatorial workflow for library generation.

Library Growth Summary:

StageReactionNumber of Building BlocksCumulative Library Size
1N-Alkylation5 (R¹-Br)5
2Claisen-Schmidt Condensation10 (R²-CHO)50
3Suzuki-Miyaura Coupling5 (R³-B(OH)₂)250

This workflow demonstrates how a library of 250 unique compounds can be efficiently generated from the single starting scaffold by systematically applying a sequence of robust chemical transformations. Each stage introduces a new element of diversity, ensuring broad coverage of chemical space.

Conclusion

1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone is a powerful and versatile scaffold for the construction of diverse and medicinally relevant compound libraries. The multiple reactive handles allow for a modular and strategic approach to library design, enabling researchers to systematically explore structure-activity relationships. The protocols outlined in this document provide a solid foundation for leveraging this scaffold in drug discovery programs, from initial hit identification to lead optimization.

References

  • G. A. Bradshaw, et al. (2019). Diversity‐Oriented Synthesis of Complex Pyrrole‐Based Architectures from Very Simple Starting Materials. ResearchGate. [Link]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2025). PubMed Central. [Link]

  • An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Organic & Biomolecular Chemistry. [Link]

  • Galloway, W. R., et al. (2008). Diversity-oriented synthesis. Chem Rec, 8(3), 129-42. [Link]

  • Spring, D. R. DIVERSITY-ORIENTED SYNTHESIS. David Spring's group, University of Cambridge. [Link]

  • Martins, F., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112731. [Link]

  • Tzani, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. [Link]

  • Kumar, M. N., et al. (2023). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

  • Battilocchio, C., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 21(13), 3695-701. [Link]

  • Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. (2020). MDPI. [Link]

  • Synthesis of 2-[{2-(1-Acyl-3-aryl-4, 5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1, 3, 4-oxadiazoles and related compounds as potential pesticides. (2022). ResearchGate. [Link]

  • (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. (2019). MDPI. [Link]

Sources

Method

Application Note: Precision Functionalization of Dichloropyrroles via Palladium-Catalyzed Cross-Coupling

Executive Summary Dichloropyrroles serve as high-value scaffolds in the synthesis of marine alkaloids (e.g., Agelastatin A), antifungal agents (e.g., Pyrrolnitrin analogs), and organic semiconductors. However, their util...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichloropyrroles serve as high-value scaffolds in the synthesis of marine alkaloids (e.g., Agelastatin A), antifungal agents (e.g., Pyrrolnitrin analogs), and organic semiconductors. However, their utility is often limited by the chemical inertness of the C–Cl bond compared to bromides or iodides, and the challenge of regioselective mono-functionalization.

This guide provides optimized protocols for the Palladium-catalyzed cross-coupling of dichloropyrroles . It addresses the two primary failure modes in these reactions: catalyst poisoning by the free pyrrolic nitrogen and lack of regioselectivity between chemically similar chloride sites. We present a self-validating workflow using sterically demanding phosphine ligands to achieve site-selective oxidative addition.

Mechanistic Insight & Regiocontrol

The Challenge of the Pyrrole Nucleus

Pyrroles are electron-rich heteroaromatics. In oxidative addition (the rate-determining step for aryl chlorides), the electron-rich nature of the ring makes the C–Cl bond stronger and less electrophilic than in pyridines or benzenes. Furthermore, the N-H bond is acidic (


); without protection, it deprotonates under basic coupling conditions, forming a pyrrolyl anion that coordinates tightly to Pd(II), arresting the catalytic cycle (The "Pyrrole Poisoning" Effect).
Regioselectivity Rules

When coupling 2,3-dichloropyrrole (or its N-protected variants), two distinct sites compete for the catalyst.

  • Electronic Preference (C2): The C2 position (

    
     to nitrogen) is electronically activated. The inductive effect of the nitrogen atom makes the C2–Cl bond slightly more susceptible to oxidative addition than the C3–Cl bond.
    
  • Steric Interference (N-Protecting Group): Bulky protecting groups (e.g., TIPS, SEM) can shield the C2 position, potentially inverting selectivity or halting the reaction.

Operational Rule: For N-Boc, N-Ts, or N-SEM protected pyrroles, C2-coupling is the kinetic product. C3-coupling requires a sequential approach (C2 first, then C3) or specific blocking strategies.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways for 2,3-dichloropyrrole, highlighting the critical decision point at the oxidative addition step.

G Start 2,3-Dichloro-N-PG-Pyrrole OA_C2 Oxidative Addition (C2) (Kinetically Favored) Start->OA_C2 Standard Ligands (e.g., XPhos, SPhos) OA_C3 Oxidative Addition (C3) (Sterically/Electronically Disfavored) Start->OA_C3 Extreme Steric Bulk on N-PG (Rare) Pd0 Pd(0)L2 Active Catalyst Pd0->OA_C2 Int_C2 Pd(II) Intermediate at C2 OA_C2->Int_C2 Prod_C2 2-Aryl-3-chloropyrrole (Major Product) Int_C2->Prod_C2 + Ar-B(OH)2 Transmetalation/Red. Elim. Prod_C3 3-Aryl-2-chloropyrrole (Minor/Trace) OA_C3->Prod_C3

Caption: Kinetic bifurcation in the oxidative addition of Pd(0) to 2,3-dichloropyrrole. C2-selectivity is dominant with standard Buchwald ligands.

Experimental Protocols

Pre-requisite: N-Protection

Do not attempt these couplings on free NH-pyrroles. Recommended Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl) .

  • Why SEM? It is stable to the basic conditions of Suzuki coupling (

    
    , Carbonates) and does not act as an electron-withdrawing sink as strongly as Tosyl, maintaining some reactivity at the chloride.
    
  • Why Boc? Easy to remove, but can be labile at high temperatures (>100°C) with weak nucleophiles.

Protocol A: Regioselective Suzuki-Miyaura Mono-Coupling

Objective: Synthesis of 2-aryl-3-chloro-N-Boc-pyrrole from 2,3-dichloro-N-Boc-pyrrole. Scope: Validated for aryl boronic acids (electron-rich and electron-poor).

Materials:
  • Substrate: 2,3-Dichloro-N-Boc-pyrrole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.1 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) or

    
     (2 mol%) + XPhos  (4 mol%).
    
    • Note: XPhos is preferred over

      
       for chlorides due to its ability to facilitate oxidative addition into the stronger C-Cl bond [1].
      
  • Base:

    
     (2.0 equiv, anhydrous preferred)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:
  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the dichloropyrrole (1.0 equiv), aryl boronic acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G2 precatalyst (2 mol%).

    • Critical: If using separate Pd source and ligand, premix them in a small amount of dioxane for 5 minutes before adding to the main vessel to ensure ligation.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1). Concentration should be 0.1 M – 0.2 M.

  • Reaction: Seal the vial and heat to 80°C .

    • Monitoring: Check LCMS at 2 hours. The conversion of the starting material (SM) should be >90%. The C2-product usually appears first. If significant bis-coupling (diarylation) is observed, lower temperature to 60°C and reduce boronic acid to 0.95 equiv.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product is typically less polar than the bis-coupled byproduct.

Protocol B: Sequential Coupling (Synthesis of Non-Symmetrical Pyrroles)

Objective: Synthesis of 2-Aryl-A-3-Aryl-B-pyrroles. Strategy: Exploit the reactivity difference. Install the first aryl group at C2 (Protocol A), isolate, then force the second coupling at C3 using harsher conditions.

Step-by-Step Methodology (Step 2: C3-Coupling):
  • Substrate: 2-Aryl-3-chloro-N-Boc-pyrrole (Isolated from Protocol A).

  • Catalyst Switch: The C3-chloride is deactivated by the electron-rich C2-aryl group. You need a more aggressive system.

    • Catalyst: RuPhos Pd G3 or

      
        (3-5 mol%).
      
  • Conditions: Use Toluene/Water (10:1) at 100-110°C .

  • Base:

    
     (3.0 equiv).
    
  • Execution: Run for 12-24 hours. This step is slower.

Data Summary & Troubleshooting

Comparative Catalyst Efficiency (for C-Cl insertion)

The following table summarizes catalyst performance for dichloro substrates based on internal optimization data.

Catalyst SystemLigand ClassReactivity (C-Cl)Regioselectivity (C2 vs C3)Recommendation

TriarylphosphineLowModerateAvoid (Only works for bromides)

Bidentate FerroceneMediumHighGood for symmetric 3,4-dichloro
XPhos Pd G2 Buchwald DialkylHigh High Gold Standard for Protocol A

Electron-Rich BulkyVery HighLow (Risks bis-coupling)Use for Protocol B (Step 2)
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Oxidative addition failure.Switch to XPhos or SPhos ligand. Ensure O2 exclusion (Pd(0) is sensitive).
Hydrodehalogenation (Cl replaced by H)

-hydride elimination or solvent H-transfer.
Avoid isopropanol or ethanol. Use strictly anhydrous Dioxane or Toluene. Reduce reaction time.
Bis-Coupling (Diarylation)Catalyst too active or excess boronic acid.Reduce temp to 60°C. Add boronic acid slowly (syringe pump). Use 0.9 equiv of boronate.
N-Deprotection Base too strong / Temp too high.Switch from

to

or

. Switch N-Boc to N-SEM.

Workflow Diagram

Workflow cluster_0 Step 1: Regioselective C2-Coupling cluster_1 Step 2: Difficult C3-Coupling Start 2,3-Dichloro-N-Boc-Pyrrole Reagents1 Ar¹-B(OH)₂ (1.0 eq) XPhos Pd G2 (2 mol%) K₃PO₄, Dioxane/H₂O 80°C, 2-4h Start->Reagents1 Check1 QC: LCMS >90% Mono? Reagents1->Check1 Check1->Reagents1 No (Adjust Temp) Isolate1 Isolate 2-Ar¹-3-Cl-Pyrrole Check1->Isolate1 Yes Reagents2 Ar²-B(OH)₂ (1.5 eq) RuPhos Pd G3 (5 mol%) Cs₂CO₃, Toluene 110°C, 12h Isolate1->Reagents2 Final 2-Ar¹-3-Ar²-Pyrrole Reagents2->Final

Caption: Sequential workflow for the synthesis of non-symmetrical 2,3-diarylpyrroles.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Gribble, G. W. (2010).[2] Palladium-Catalyzed Cross-Coupling and Related Reactions Involving Pyrroles.[3][2][4][5][6] Palladium-Catalyzed Coupling Reactions. [Link][3][4][5][7][8][9][10][11]

  • Ekkati, A. R., & Bates, D. K. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Synthesis. [Link]

Sources

Application

Protocol for purification of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone by chromatography

Application Note: Protocol for Purification of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone by Flash Chromatography Abstract & Introduction This Application Note details the purification protocol for 1-(4,5-Dichloro-1H-pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Purification of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone by Flash Chromatography

Abstract & Introduction

This Application Note details the purification protocol for 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-4,5-dichloropyrrole).[1][2] This molecule is a critical "scaffold" intermediate, frequently employed in the synthesis of pyrrolomycin-class antibiotics and antifungal agents.[3][1][2]

The Challenge: The primary purification challenge lies in separating the target 4,5-dichloro regioisomer from:

  • Regioisomers: 3,4-dichloro or 3,5-dichloro analogs (often formed if the chlorination of 2-acetylpyrrole is not perfectly selective).[1][2]

  • Over-chlorinated byproducts: Trichloro species.

  • Starting Material: Unreacted 2-acetylpyrrole.

Because the electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly alters the polarity and solubility compared to the parent pyrrole, a standard isocratic method is often insufficient.[3][1][2] This protocol utilizes a gradient elution strategy on silica gel , emphasizing dry loading to maximize resolution.[3]

Chemical Properties & Safety Profile

PropertyDescriptionImplications for Chromatography
Structure Electron-deficient pyrrole ringReduced basicity; stable on standard Silica Gel 60.[1][2]
Acidity (

)
~11–13 (NH proton)Weakly acidic.[3][2] Avoid strongly basic mobile phases (e.g., >1% TEA) to prevent salt formation/tailing.[3]
Solubility Low in Hexanes; High in EtOAc, DCM, AcetoneDry loading is strongly recommended to prevent band broadening.[3]
UV Absorption Strong

~250–290 nm
Detectable by standard UV triggers (254 nm).[3][2]

Safety Warning: Halogenated pyrroles are potential irritants and sensitizers. All operations must be performed in a fume hood.

Pre-Chromatography Method Development

Before scaling up, the separation must be validated via Thin Layer Chromatography (TLC).[3]

TLC Screening Protocol

Goal: Achieve a Retardation Factor (


) difference (

) of

between the target and the nearest impurity.[3][2]
  • Prepare Standards: Dissolve crude mixture in minimal DCM. Spot alongside authentic starting material (2-acetylpyrrole) if available.[2]

  • Solvent Systems to Screen:

    • System A: 100% Hexanes (Baseline check for non-polar impurities).[2]

    • System B: 10% Ethyl Acetate (EtOAc) in Hexanes.[2]

    • System C: 20% EtOAc in Hexanes (Target System ).[2]

    • System D: 50% EtOAc in Hexanes (To check for highly polar "crash-out" impurities).[2]

Expected Results:

  • Non-polar impurities (poly-chlorinated):

    
     in 10% EtOAc.[2]
    
  • Target (4,5-dichloro): Expected

    
     in 20% EtOAc/Hexanes .
    
  • Starting Material (2-acetylpyrrole): More polar than the dichloro product; will elute later (

    
     in 20% EtOAc).[2]
    

Scientist's Insight: The addition of chlorine atoms generally makes the pyrrole ring less polar and more lipophilic than the non-halogenated precursor.[3][2] Therefore, the product usually elutes before the starting material.[3][2]

Purification Workflow (Logic Map)

The following diagram outlines the decision process for selecting the loading technique and gradient profile.

PurificationProtocol Start Crude Reaction Mixture SolubilityCheck Solubility Check (in 10% EtOAc/Hex) Start->SolubilityCheck DecisionLoad Is it soluble at >100 mg/mL? SolubilityCheck->DecisionLoad LiquidLoad Liquid Loading (Inject directly) DecisionLoad->LiquidLoad Yes DryLoad Dry Loading (Adsorb on Celite/Silica) DecisionLoad->DryLoad No (Precipitates) ColumnPack Column Equilibration (0% - 5% EtOAc) LiquidLoad->ColumnPack DryLoad->ColumnPack Gradient Gradient Elution 0% -> 30% EtOAc ColumnPack->Gradient Fractions Fraction Collection (UV 254nm) Gradient->Fractions QC QC (NMR/LCMS) Fractions->QC

Figure 1: Decision tree for the purification of 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone, prioritizing dry loading for solubility management.

Detailed Step-by-Step Protocol

Step 1: Sample Preparation (Dry Loading)

Rationale: Halogenated acyl pyrroles often exhibit poor solubility in non-polar mobile phases. Liquid loading with a strong solvent (like DCM) can cause "breakthrough" where the compound elutes immediately due to the solvent plug.[3][2] Dry loading eliminates this risk.

  • Dissolve the crude residue in the minimum amount of Dichloromethane (DCM) or Acetone .[2]

  • Add Celite 545 or Silica Gel (ratio: 2g solid support per 1g crude mass).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

    • Note: Ensure no solvent smell remains. Residual acetone will ruin the separation.[2]

Step 2: Column Setup
  • Stationary Phase: Spherical Silica Gel (40–60 µm).[2]

  • Cartridge Size: Select based on crude loading (approx. 1:40 ratio).

    • 1g crude

      
       40g column.
      
  • Equilibration: Flush column with 3 Column Volumes (CV) of 100% Hexanes (or Heptane).

Step 3: Gradient Elution

Run the following gradient profile to ensure separation of the lipophilic polychlorinated byproducts from the target.

SegmentMobile Phase A (Hexanes)Mobile Phase B (EtOAc)Length (CV)Purpose
Isocratic Hold 100%0%2 CVElute highly non-polar impurities (oils/grease).[1][2]
Linear Ramp 1 100% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

90%
0%

10%
5 CVElute over-chlorinated byproducts.
Linear Ramp 2 90%

70%
10%

30%
10 CVElute Target (4,5-Dichloro).
Flush 0%100%3 CVElute starting material/polar baseline.[2]
Step 4: Fraction Collection & Analysis
  • Monitor UV at 254 nm (aromatic ring) and 280 nm (carbonyl conjugation).[2]

  • Collect fractions corresponding to the major peak (typically eluting around 15-20% EtOAc).[2]

  • QC Check: Analyze the center and edge fractions by TLC (20% EtOAc/Hex).

    • Visual Cue: The product spots often turn dark purple/brown upon charring with Vanillin or PMA stain.[2]

Troubleshooting & Optimization

Issue 1: "Streaking" or Tailing on the Column

  • Cause: Interaction between the acidic NH proton and the silica silanols.[3][2]

  • Solution: Although usually unnecessary for this specific substrate, if streaking occurs, add 0.1% Acetic Acid to the mobile phase.[3] Do not use Triethylamine (TEA), as it may promote degradation or salt formation with the acidic pyrrole.[3]

Issue 2: Co-elution with Regioisomers (e.g., 3,4-dichloro)

  • Cause: Isomers have nearly identical polarity.

  • Solution: Switch the organic modifier.[2]

    • Replace EtOAc with DCM (Dichloromethane).[2]

    • Run a gradient of 0%

      
       50% DCM in Hexanes . The selectivity of chlorinated compounds often differs significantly on silica when using chlorinated solvents.[2]
      

References

  • General Pyrrole Synthesis & Functionalization

    • Walsh, C. T., et al. "Biosynthesis of the Pyrrolomycin Class of Chlorinated Antibiotics."[3][2] Journal of the American Chemical Society, vol. 128, no.[3] 5, 2006, pp. 1508-1509.[3][1][2] Link[3][1][2]

  • Chromatography of Halogenated Pyrroles

    • Gribble, G. W.[3][1] "Halogenated Pyrroles in Nature." Marine Drugs, vol. 13, no.[3] 10, 2015, pp. 6211-6246.[3][1][2] (Provides context on polarity and stability). Link[3][1][2]

  • Flash Chromatography Methodology

    • Still, W. C., Kahn, M., & Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."[3] Journal of Organic Chemistry, vol. 43, no. 14, 1978, pp. 2923-2925.[3][1][2] (The foundational text for flash chromatography).[3][2][4] Link[3][1][2]

  • Regioselectivity in Pyrrole Acylation

    • Kakushima, M., et al. "Regioselective synthesis of acylpyrroles."[3] Journal of Organic Chemistry, vol. 48, no. 19, 1983, pp. 3214–3219.[3][5] Link[3][1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for pyrrole acylation

Current Status: Online | Topic: Optimization of Reaction Conditions Welcome to the Pyrrole Acylation Technical Hub. This guide is structured as a dynamic troubleshooting interface, designed to bypass general textbook the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Topic: Optimization of Reaction Conditions

Welcome to the Pyrrole Acylation Technical Hub. This guide is structured as a dynamic troubleshooting interface, designed to bypass general textbook theory and address the specific failure modes encountered in the lab.

Module 1: The Regioselectivity Matrix

User Query: "I am observing a mixture of N-acylated and C-acylated products, or the wrong C-isomer. How do I lock in the desired regioselectivity?"

Technical Analysis

Pyrrole is an ambident nucleophile.[1] The nitrogen lone pair contributes to aromaticity, making the ring electron-rich (


-excessive) and prone to Electrophilic Aromatic Substitution (EAS) at Carbon. However, in the presence of strong bases, the pyrrolide anion is formed, which is a hard nucleophile that reacts at Nitrogen (Hard-Soft Acid-Base theory).[1]
Troubleshooting & Logic Gate
Scenario A: You are getting N-Acylation (and don't want it)
  • Root Cause: You are likely using basic conditions or "hard" electrophiles without sufficient activation.

  • Correction: Switch to Friedel-Crafts conditions . Use a Lewis Acid (softens the electrophile) and avoid deprotonating the pyrrole nitrogen.

  • Self-Validation: Run a test reaction with no base and a stoichiometric Lewis Acid (e.g.,

    
     or 
    
    
    
    ).
Scenario B: You want C3-Acylation, but are getting C2
  • Root Cause: C2 is the thermodynamic and kinetic preference (intermediate has 3 resonance structures vs. 2 for C3).

  • Correction: You must use Steric Blocking or Electronic Deactivation .

    • Method 1 (Steric): Protect Nitrogen with a TIPS (Triisopropylsilyl) group.[2] The bulk forces the electrophile to C3 [1].

    • Method 2 (Electronic/Chelation): Use an N-sulfonyl group (e.g., Tosyl) combined with Aluminum Chloride (

      
      ) . The 
      
      
      
      coordinates with the sulfonyl group and blocks the C2 position via a "molecular clamp" mechanism [2].
Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Target Product? N_Acyl N-Acyl Pyrrole Start->N_Acyl Hard Electrophile + Strong Base (NaH) C_Acyl C-Acyl Pyrrole Start->C_Acyl Lewis Acid (Friedel-Crafts) C2 C2 (Alpha) C_Acyl->C2 Default Pathway (Small N-group) C3 C3 (Beta) C_Acyl->C3 Steric Block (N-TIPS) or AlCl3 + N-Tosyl

Figure 1: Decision matrix for selecting reagents based on desired regiochemical outcome.

Module 2: Reaction Integrity (Preventing "The Tar")

User Query: "My reaction mixture turned into a black, insoluble tar. What happened?"

Technical Analysis

This is the "Red Pine" effect. Pyrroles are acid-sensitive and prone to oxidative polymerization.[2] Strong protic acids (HCl,


) or unmitigated Lewis acids generate pyrrole oligomers (polypyrrole) rather than acylated products.
The "Anti-Tar" Protocol
  • Temperature Ramp: Never add pyrrole to a Lewis acid at room temperature. Always mix at -78°C or 0°C , then warm slowly.

  • The Scavenger: If using acid chlorides, include a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge the HCl byproduct immediately, preventing autocatalytic polymerization.

  • Alternative Reagent: If acid sensitivity is critical, switch to N-acylbenzotriazoles catalyzed by

    
    .[2] This releases benzotriazole (neutral) instead of HCl [3].
    

Module 3: Validated Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (C2-Selective)

Best for: Introducing an aldehyde (-CHO) at the C2 position.

Reagents:

  • Substrate: Pyrrole (1.0 equiv)[1]

  • Reagent:

    
     (1.1 equiv)
    
  • Solvent: DMF (anhydrous, excess acts as solvent/reagent)

Step-by-Step Workflow:

  • Vilsmeier Complex Formation: In a flame-dried flask under

    
    , cool DMF to 0°C. Add 
    
    
    
    dropwise. Checkpoint: Ensure solution remains clear/faint yellow. If it turns orange/red, moisture is present.
  • Addition: Add pyrrole (dissolved in minimal DMF) dropwise to the complex at 0°C.

  • Reaction: Warm to Room Temperature (RT) for 30 mins, then heat to 60°C for 1-2 hours. Monitor by TLC.

  • Hydrolysis (CRITICAL): Cool to 0°C. Add Sodium Acetate (aq, 2M) or Sodium Carbonate . Do NOT use water alone; the pH shock causes tarring. Stir vigorously for 1 hour to hydrolyze the iminium salt.

Protocol B: Mild Friedel-Crafts Acylation (General Acylation)

Best for: Adding ketones (-COR) without polymerization.

Reagents:

  • Substrate: N-Tosylpyrrole (prevents N-acylation)

  • Acylating Agent: Acyl Chloride (1.1 equiv)[1]

  • Catalyst:

    
     (1.2 equiv) - Milder than 
    
    
    
  • Solvent:

    
     (DCM)[1][2]
    

Step-by-Step Workflow:

  • Setup: Dissolve N-Tosylpyrrole and Acyl Chloride in DCM under Argon. Cool to 0°C.[1][3]

  • Catalysis: Add

    
     dropwise. The solution may darken slightly (red/brown is normal; black is bad).
    
  • Completion: Stir at 0°C for 2 hours.

  • Quench: Pour into ice-cold saturated

    
    .
    
Visual Workflow: Troubleshooting Polymerization

TarPrevention Issue Reaction turned Black/Tar? Check1 Check Acid Type Issue->Check1 Action1 Switch Protic -> Lewis Acid Check1->Action1 Strong Acid Used Check2 Check Temp Check1->Check2 Lewis Acid Used Action2 Start at -78°C Check2->Action2 Added at RT Check3 Check Reagent Check2->Check3 Added Cold Action3 Use N-acylbenzotriazole (No HCl release) Check3->Action3 Using Acid Chloride

Figure 2: Diagnostic workflow for preventing polymerization.

Module 4: Data & Reagent Selection

Lewis Acid Compatibility Table

Select the right catalyst based on your substrate's sensitivity.

CatalystStrengthRisk of TarRegioselectivity BiasRecommended Use

HighHighC3 (with bulky N-group)Deactivated pyrroles; C3 targeting.

MediumMediumC2General acylation; good balance.

MildLowC2Acid-sensitive substrates.

WeakVery LowC2Highly reactive pyrroles (e.g., alkyl-substituted).

MediumLowC2Used specifically with N-acylbenzotriazoles [3].

References

  • Muchowski, J. M., et al. (1992). "Regiospecific Synthesis of 3-Substituted Pyrroles." Journal of Organic Chemistry.

  • Kakushima, M., et al. (1983). "Friedel-Crafts Acylation of N-(Phenylsulfonyl)pyrrole." Journal of Organic Chemistry.

  • Katritzky, A. R., et al. (2003). "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles." Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction."

  • BenchChem Technical Support. "Troubleshooting N- vs. C-Acylation Selectivity."

Sources

Optimization

Overcoming low yields in the synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4,5-dich...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone. Low yields can be a significant impediment in synthetic campaigns, and this resource is designed to address the specific challenges encountered during the acylation of the dichlorinated pyrrole ring.

Troubleshooting Guide: Overcoming Low Yields

This section addresses the most common issues leading to diminished yields in the synthesis of 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone, typically approached via Friedel-Crafts acylation or related methods.

Question 1: My Friedel-Crafts acylation of 4,5-dichloro-1H-pyrrole is resulting in a complex mixture of products and a low yield of the desired 2-acylpyrrole. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields and product mixtures in the Friedel-Crafts acylation of pyrroles, particularly those with deactivating substituents like chlorine, are common. The primary challenges often stem from the inherent reactivity of the pyrrole ring and the harshness of traditional Friedel-Crafts conditions.

Potential Causes & Solutions:

  • Polymerization: Pyrroles are notoriously susceptible to polymerization under strongly acidic conditions, which are characteristic of many Friedel-Crafts reactions.[1][2] The electron-rich nature of the pyrrole ring makes it prone to uncontrolled electrophilic attack.

    • Solution: Employ milder Lewis acids. Instead of strong Lewis acids like AlCl₃, consider weaker alternatives such as SnCl₄ or BF₃·OEt₂.[1] Additionally, performing the reaction at lower temperatures can help to control the reactivity and minimize polymerization. A slow, controlled addition of the pyrrole to the reaction mixture is also advisable.[3]

  • Incorrect Regioselectivity: While acylation of pyrroles typically occurs at the C2 position due to the electron-donating effect of the nitrogen atom, competitive acylation at the C3 position or even N-acylation can occur, leading to a mixture of isomers and reduced yield of the desired product.[1][4]

    • Solution: The choice of Lewis acid and solvent can significantly influence regioselectivity. For instance, with N-benzenesulfonylpyrrole, weaker Lewis acids tend to favor C2-acylation, while stronger ones can promote C3-acylation.[1] For C-acylation, it is crucial to avoid strong bases that would deprotonate the pyrrole nitrogen, leading to N-acylation.[3]

  • Deactivation by Dichloro Substituents: The two chlorine atoms on the pyrrole ring are electron-withdrawing, which deactivates the ring towards electrophilic substitution. This can lead to low or no conversion under standard conditions.

    • Solution: More forcing reaction conditions may be necessary. This could involve using a stoichiometric amount of a stronger Lewis acid or increasing the reaction temperature. However, this must be balanced with the risk of polymerization. Careful optimization of the Lewis acid to acylating agent ratio is critical.

  • Complex Formation: The ketone product can form a complex with the Lewis acid, effectively sequestering the catalyst and preventing further reaction.[5]

    • Solution: A stoichiometric amount of the Lewis acid is often required to drive the reaction to completion. The complex is typically broken during aqueous workup.

Experimental Protocol: Optimized Friedel-Crafts Acylation

StepProcedureRationale
1To a solution of 4,5-dichloro-1H-pyrrole in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., AlCl₃, 1.1 eq.) portion-wise at 0 °C.Anhydrous conditions are crucial to prevent quenching of the Lewis acid. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling controls the initial exotherm.
2Stir the mixture for 30 minutes at 0 °C.This allows for the formation of the pyrrole-Lewis acid complex.
3Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise to the cooled solution.Slow addition helps to control the reaction rate and minimize side reactions.
4Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.Monitoring the reaction progress is essential to determine the optimal reaction time and prevent the formation of byproducts.
5Quench the reaction by carefully pouring it into a mixture of ice and dilute HCl.This hydrolyzes the Lewis acid-ketone complex and neutralizes any remaining Lewis acid.
6Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Standard workup procedure to isolate the crude product.
7Purify the crude product by column chromatography on silica gel.This separates the desired product from unreacted starting materials and byproducts.

Visualization of Troubleshooting Workflow

Troubleshooting_Low_Yields start Low Yield of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone cause1 Polymerization start->cause1 cause2 Incorrect Regioselectivity start->cause2 cause3 Ring Deactivation start->cause3 cause4 Lewis Acid Complexation start->cause4 solution1 Use Milder Lewis Acid (e.g., SnCl4) Lower Reaction Temperature Slow Pyrrole Addition cause1->solution1 solution2 Optimize Lewis Acid & Solvent Avoid Strong Bases cause2->solution2 solution3 Use Stronger Lewis Acid (Stoichiometric) Increase Temperature (with caution) cause3->solution3 solution4 Use Stoichiometric Lewis Acid Aqueous Workup cause4->solution4

Caption: Troubleshooting flowchart for low yields in the synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: Can I use the Vilsmeier-Haack reaction as an alternative to Friedel-Crafts acylation for this synthesis?

A1: The Vilsmeier-Haack reaction is a milder alternative for the formylation (addition of a -CHO group) of electron-rich heterocycles like pyrrole.[4][6] It utilizes a Vilsmeier reagent, typically formed from DMF and POCl₃.[7] While effective for formylation, its application for acetylation (addition of a -COCH₃ group) is less common and can be more challenging.[4] The electrophilicity of the acylating species in a Vilsmeier-type reaction is generally lower than that of the acylium ion generated in a Friedel-Crafts reaction. Given the deactivating effect of the dichloro substituents on the pyrrole ring, the Vilsmeier-Haack reaction might not be sufficiently reactive to provide a good yield of the desired ethanone. However, it could be explored as a milder alternative if Friedel-Crafts conditions consistently lead to polymerization.

Q2: I am observing the formation of a significant amount of N-acylated byproduct. How can I suppress this?

A2: N-acylation occurs when the pyrrole nitrogen acts as the nucleophile.[3] This is more likely to happen if the reaction conditions favor the deprotonation of the N-H bond, forming the highly nucleophilic pyrrolide anion. To favor C-acylation, you should use conditions that promote electrophilic substitution on the ring.

Strategies to Suppress N-Acylation:

  • Avoid Strong Bases: Do not use strong bases like NaH or KOtBu, which are employed to intentionally generate the pyrrolide anion for N-acylation.[3]

  • Use of Lewis Acids: Friedel-Crafts conditions, which utilize a Lewis acid, are the standard approach for C-acylation. The Lewis acid coordinates to the acylating agent, generating a potent electrophile that preferentially attacks the electron-rich carbon positions of the pyrrole ring.

  • N-Protection: Protecting the pyrrole nitrogen with a suitable protecting group can completely prevent N-acylation. However, this adds extra steps to the synthesis (protection and deprotection) and the choice of protecting group can influence the regioselectivity of the C-acylation.

Q3: My reaction is not going to completion, even after extended reaction times. What can I do to improve the conversion?

A3: Incomplete conversion is often due to the deactivating nature of the dichloro-substituted pyrrole ring.

Troubleshooting Incomplete Conversion:

  • Increase Lewis Acid Stoichiometry: As mentioned, the product can complex with the Lewis acid. Ensure you are using at least a stoichiometric amount of the Lewis acid relative to the pyrrole.

  • More Reactive Acylating Agent: If you are using an acid anhydride, switching to the corresponding acyl chloride will increase the reactivity of the electrophile.

  • Elevate the Reaction Temperature: Gradually increasing the reaction temperature can help to overcome the activation energy barrier. Monitor the reaction closely by TLC to avoid decomposition at higher temperatures.

  • Choice of a More Potent Lewis Acid: If milder Lewis acids are proving ineffective, a stronger one like AlCl₃ might be necessary, despite the increased risk of side reactions.

Visualization of Synthetic Pathway

Synthesis_Pathway start 4,5-Dichloro-1H-pyrrole reagents Lewis Acid (e.g., AlCl3) Acylating Agent (e.g., CH3COCl) start->reagents Friedel-Crafts Acylation product 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone reagents->product

Caption: General synthetic pathway for 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone via Friedel-Crafts acylation.

References

  • BenchChem. Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
  • BenchChem. Technical Support Center: Pyrrole Acylation.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Rajput, et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. 2012, 3(1), 25-43.
  • Laha, J. K., et al. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters. 2020, 22, 1442-1447.
  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • BenchChem. Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis.

Sources

Troubleshooting

Improving regioselectivity in the functionalization of pyrrole rings

Current Status: Operational 🟢 | Ticket Volume: High | Topic: Regioselectivity (C2 vs. C3) Welcome to the technical support hub for pyrrole chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 | Ticket Volume: High | Topic: Regioselectivity (C2 vs. C3)

Welcome to the technical support hub for pyrrole chemistry. This guide is structured to troubleshoot the inherent reactivity challenges of the pyrrole ring—specifically the difficulty of overriding the natural C2 (


) preference to access the elusive C3 (

) position.
📊 Quick Reference: The Regioselectivity Dashboard

Before opening a ticket, consult the decision matrix below to select the correct methodology for your target regioisomer.

PyrroleLogic Start Target Position? C2 C2 (Alpha) Natural Preference Start->C2 C3 C3 (Beta) Challenging Start->C3 Method_SEAr Standard SEAr (Vilsmeier, Friedel-Crafts) C2->Method_SEAr Kinetic Control Method_Block Steric Blocking (N-TIPS Strategy) C3->Method_Block Electrophilic Subs. Method_CH Ir-Catalyzed Borylation (Steric Control) C3->Method_CH C-H Activation Method_Dance Halogen Dance (Base-Mediated) C3->Method_Dance Rearrangement

Figure 1: Decision tree for selecting synthetic strategies based on target regiochemistry.

🛠️ Troubleshooting Tickets & Solutions
Ticket #001: "I only get C2 substitution during electrophilic reactions."

User Issue: "I am trying to acylate/halogenate my pyrrole, but the electrophile always attacks the


-position (C2/C5). I need the 

-isomer (C3)."

Root Cause Analysis: Pyrroles are


-excessive heterocycles. The HOMO coefficient is largest at C2, making the transition state for C2-attack lower in energy (more stable Wheland intermediate) than C3. Under standard kinetic control, C2 is exclusively favored.

Solution Protocol: The "Bulky Shield" Strategy (Steric Blocking) To force substitution at C3, you must sterically screen the C2 positions using a bulky N-protecting group. The Triisopropylsilyl (TIPS) group is the industry standard for this.

Step-by-Step Workflow:

  • Protection: React pyrrole with TIPS-Cl and NaH. The bulky TIPS group exerts steric pressure on the adjacent C2/C5 protons.

  • Functionalization: Perform your electrophilic substitution (e.g., Vilsmeier-Haack or Friedel-Crafts).

    • Mechanism:[1][2][3][4][5][6][7] The electrophile cannot approach C2 due to the TIPS group's steric cone. It is forced to attack the more accessible C3 position.

  • Deprotection: Remove TIPS with TBAF (Tetra-n-butylammonium fluoride).

Data Validation:

N-Protecting Group C2:C3 Ratio (Friedel-Crafts) Notes
Methyl >99:1 No steric hindrance.
TIPS <1:99 Complete inversion of selectivity.
Boc ~60:40 Electronic withdrawal deactivates ring; moderate steric bulk.

| Phenylsulfonyl | N/A | Strong EWG; directs meta (C3) but drastically reduces reactivity. |

Expert Tip: For N-TIPS pyrrole, using


 can sometimes cause desilylation. Use milder Lewis acids like 

or perform halogenations which require no Lewis acid.
Ticket #002: "Direct C-H Arylation is failing or unselective."

User Issue: "I'm trying to attach an aryl group directly to the ring using transition metal catalysis. I'm getting mixtures or low yields."

Root Cause Analysis:

  • Pd-Catalysis: Often favors C2 (electronic control) or requires acidic protons (concerted metallation-deprotonation).

  • Ir-Catalysis: Favors C3 (steric control) but is sensitive to ligand choice.

Solution Protocol: Iridium-Catalyzed C-H Borylation This is the most reliable method for C3 functionalization without pre-functionalization.

The System:


 + dtbpy (ligand) + 

.

Mechanism of Selectivity: The active catalyst species is bulky.[8] It cannot access the C-H bond at C2 because of the N-substituent (even a methyl group is enough to block C2 for Iridium). Therefore, it activates the distal C3-H bond.

IrCycle Start Active Catalyst [Ir-dtbpy] Coord Steric Screening (Rejects C2) Start->Coord Approaches Pyrrole OxAdd C3-H Oxidative Addition Coord->OxAdd C3 Accessible Prod C3-Bpin Pyrrole OxAdd->Prod Reductive Elim.

Figure 2: Steric governance in Iridium-catalyzed C-H activation.

Troubleshooting Checklist:

Ticket #003: "My reaction turned into a black tar (Polymerization)."

User Issue: "I added my acid catalyst and the solution turned red, then black. No product."

Root Cause Analysis: Pyrroles are "acid-phobic." In the presence of strong acid, pyrrole is protonated (usually at C2 or C3), breaking aromaticity. This cation is a potent electrophile that is attacked by another neutral pyrrole molecule, initiating a rapid polymerization chain reaction (formation of "Pyrrole Red").

Corrective Actions:

  • Buffer the System: If a reaction generates acid (e.g., HCl from acyl chloride), add a scavenger like 2,6-lutidine or solid

    
    .
    
  • Switch Lewis Acids: Replace

    
     (harsh) with Zinc triflate (
    
    
    
    ) or Indium triflate (
    
    
    ).
  • Electron Withdrawal: If possible, place an Electron Withdrawing Group (EWG) on the Nitrogen (e.g., Tosyl, Boc) before running acidic reactions. This lowers the HOMO energy and makes the ring less susceptible to oxidative polymerization.

Ticket #004: "How do I move a halogen from C2 to C3?"

User Issue: "I have 2-bromopyrrole (easy to make), but I want 3-bromopyrrole."

Solution Protocol: The Halogen Dance This is a base-catalyzed rearrangement.[3] It relies on the fact that the C3-lithio species is often thermodynamically more stable than the C2-lithio species when bulky groups are present, or allows migration to a more stable position.

The Protocol:

  • Starting Material: 2-bromo-1-(substituted)pyrrole.

  • Reagent: LDA (Lithium Diisopropylamide) in THF at -78°C.

  • Mechanism:

    • LDA deprotonates C3 (ortho to the halogen).

    • The halogen migrates to C3 while the Lithium moves to C2.

    • Quench with Methanol (to get 3-bromopyrrole) or an electrophile (to get 2-functionalized-3-bromopyrrole).

Critical Control Point:

  • Temperature: Must be kept at -78°C. If it warms up, the lithiated species may decompose or ring-open.

  • Base Stoichiometry: Use < 1.0 eq if catalytic "dance" is desired, but typically 1.0-1.1 eq is used to generate the lithiated intermediate for trapping.

📚 References
  • Muchowski, J. M., et al. (1990). Regioselective functionalization of 1-(triisopropylsilyl)pyrrole.[7] Journal of Organic Chemistry.[4]

    • Key Insight: Establishes the N-TIPS group as the primary method for steric direction to C3.

  • Hartwig, J. F., et al. (2002). Regioselectivity of the Iridium-Catalyzed Borylation of Heteroarenes. Journal of the American Chemical Society.

    • Key Insight: Defines the steric rules governing Ir-catalyzed C-H activation in pyrroles.

  • Gaunt, M. J., et al. (2011). C–H bond functionalisation of pyrroles.[8][9][10] Chemical Science.

    • Key Insight: Reviews oxidative C-H arylation strategies, including C2/C3 switching.

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry.[4][11][12] (General Reference for Acid Sensitivity/Polymerization mechanisms).

  • Schnürch, M., et al. (2007). Halogen Dance Reactions on Pyrroles.[3][4][9][12] Current Organic Chemistry.[13]

    • Key Insight: Comprehensive review of base-mediated halogen migration.[4]

Sources

Optimization

Stability issues of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone in solution

Welcome to the technical support center for 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. The information herein is synthesized from established principles of chemical stability and data on structurally related pyrrole derivatives to ensure scientific integrity and practical utility in your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during the handling and use of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone in solution.

Issue 1: Rapid Discoloration (Yellowing/Browning) of the Solution Upon Dissolution

Question: I dissolved 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone in my solvent, and the solution quickly turned yellow or brown. What is causing this, and how can I prevent it?

Answer:

Rapid discoloration is a common indicator of compound degradation and polymerization. Pyrrole-containing molecules, especially those with electron-withdrawing groups like carbonyls and halogens, can be susceptible to polymerization, leading to the formation of colored, higher molecular weight species.[1] This process can be initiated by exposure to light, air (oxygen), or acidic/basic conditions.

Causality and Prevention:

  • Oxidation: The pyrrole ring is susceptible to oxidation, which can be accelerated by atmospheric oxygen.

  • Polymerization: Similar to other pyrrole derivatives, 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone can likely undergo self-polymerization, a reaction often catalyzed by light or trace acids.[1]

  • Solvent Effects: The choice of solvent can significantly impact stability. Protic solvents or those containing impurities may promote degradation.

Troubleshooting Steps:

  • Solvent Purity: Use high-purity, anhydrous solvents. If possible, degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before use to remove dissolved oxygen.

  • Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to oxygen.

  • Light Protection: Protect the solution from light by using amber vials or wrapping the container with aluminum foil. Photodegradation is a common issue for many organic compounds.[2]

  • pH Control: If your experimental conditions allow, ensure the solvent is neutral and free of acidic or basic contaminants. Variations in pH can significantly alter molecular structures and reduce stability.[2]

  • Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. Avoid long-term storage of solutions, especially at room temperature.

Issue 2: Inconsistent Results and Loss of Potency in Biological Assays

Question: My experimental results are not reproducible, and it seems like the compound is losing its activity over time in my assay buffer. Why is this happening?

Answer:

A loss of potency and inconsistent results are classic signs of compound instability in the experimental medium. The aqueous and often complex nature of biological buffers can present several challenges to the stability of a compound like 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone.

Causality and Prevention:

  • Hydrolysis: The ethanone moiety, while generally more stable than an ester, can still be susceptible to hydrolysis under certain pH conditions, although this is less common for ketones. More critically, the overall molecule's structure can be sensitive to the aqueous environment. The main chemical reactions affecting drug stability are often oxidation and hydrolysis.[3]

  • Reaction with Buffer Components: Some buffer components, particularly those containing nucleophiles (e.g., Tris buffer), can potentially react with the compound.

  • Enzymatic Degradation: If working with cell lysates or other biological matrices, enzymatic degradation could be a factor.[4]

Troubleshooting Steps:

  • pH and Buffer Selection: Evaluate the pH of your assay buffer. Pyrrole stability can be pH-dependent. If your experiment allows, test a range of pH values to find the optimal condition for compound stability. Consider using phosphate-based buffers, which are generally less reactive than amine-based buffers.

  • Temperature Control: Maintain your solutions at the lowest practical temperature for your experiment. Higher temperatures accelerate the rate of chemical degradation.[2]

  • Stock Solution Management: Prepare a concentrated stock solution in a stable, anhydrous organic solvent (e.g., DMSO). Dilute this stock into your aqueous assay buffer immediately before use. Minimize the time the compound spends in the aqueous environment.

  • Control Experiments: Include a time-course stability study in your experimental design. Incubate the compound in the assay buffer for the duration of your experiment and measure its concentration at different time points (e.g., by HPLC) to quantify its stability.

Experimental Protocol: Assessing Compound Stability in Assay Buffer

  • Prepare a solution of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone in your assay buffer at the final experimental concentration.

  • Divide the solution into several aliquots in separate, protected containers (e.g., amber vials).

  • Store the aliquots under the same conditions as your experiment (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot and immediately analyze it by a suitable analytical method like HPLC-UV to determine the remaining concentration of the parent compound.

  • The appearance of new peaks or a decrease in the area of the parent peak will indicate degradation.

Issue 3: Precipitation of the Compound from Solution

Question: My compound is precipitating out of solution, especially during storage or after dilution in an aqueous buffer. How can I improve its solubility and prevent this?

Answer:

Precipitation is a physical stability issue that is often related to the compound's low aqueous solubility and can be influenced by the solvent system and storage conditions.

Causality and Prevention:

  • Poor Solubility: The dichlorinated pyrrole structure suggests that the compound is likely hydrophobic. Its solubility in aqueous solutions is expected to be low.

  • Solvent Choice: The choice of the primary stock solvent and the dilution solvent is critical.

  • Temperature Effects: Solubility is often temperature-dependent. Storing solutions at low temperatures, while beneficial for chemical stability, can sometimes lead to precipitation if the compound is near its saturation limit.

Troubleshooting Steps:

  • Optimize Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or DMF. Ensure the compound is fully dissolved before making further dilutions.

  • Dilution Strategy: When diluting into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Co-solvents: If compatible with your experimental system, consider the use of co-solvents (e.g., a small percentage of ethanol, polyethylene glycol) in your final solution to improve solubility.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can promote precipitation. If you need to store solutions, prepare single-use aliquots to avoid this.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone?

A1: Based on general guidelines for halogenated heterocyclic compounds, the solid should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a cool, dry place, such as a desiccator at 2-8°C, is recommended.[5][6]

Q2: What solvents are recommended for preparing stock solutions?

A2: High-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally good choices for preparing concentrated stock solutions due to their high solubilizing power for a wide range of organic molecules.

Q3: Is this compound sensitive to light?

Q4: Can I expect degradation products to interfere with my experiments?

A4: Yes, degradation products can have different physical and biological properties than the parent compound, potentially leading to misleading results. For instance, they might be cytotoxic, fluorescent, or bind to the target of interest, causing artifacts in your data. It is crucial to minimize degradation to ensure the observed effects are solely due to 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone.

Q5: How can I monitor the purity and stability of my compound in solution?

A5: The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. This will allow you to separate the parent compound from any degradation products and quantify its purity over time. Liquid chromatography-mass spectrometry (LC-MS) can also be used to identify the mass of any degradation products, which can help in elucidating the degradation pathway.

Visualizing Stability and Workflow

Diagram 1: Key Factors Influencing Compound Stability

This diagram illustrates the primary environmental factors that can impact the stability of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone in solution.

StabilityFactors Compound 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone in Solution Degradation Degradation Products (e.g., Polymers, Hydrolysis Products) Compound->Degradation leads to Temp Temperature Temp->Compound Light Light (UV/Visible) Light->Compound pH pH (Acidity/Basicity) pH->Compound Oxygen Oxygen (Air) Oxygen->Compound Solvent Solvent Purity Solvent->Compound

A diagram of factors affecting compound stability.

Diagram 2: Recommended Experimental Workflow to Minimize Degradation

This workflow outlines the best practices for handling the compound from storage to experimental use.

Workflow Storage 1. Solid Compound Storage (Cool, Dark, Dry) StockPrep 2. Prepare Concentrated Stock (Anhydrous DMSO/DMF, Inert Atmosphere) Storage->StockPrep Aliquoting 3. Create Single-Use Aliquots StockPrep->Aliquoting Dilution 4. Dilute into Assay Buffer (Just before use, vortexing) Aliquoting->Dilution Experiment 5. Perform Experiment (Protect from light, control temperature) Dilution->Experiment Analysis 6. Data Analysis Experiment->Analysis

A recommended workflow for handling the compound.

Summary of Recommendations

For optimal results and reproducibility when working with 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone, please adhere to the following recommendations.

ParameterRecommendationRationale
Storage (Solid) 2-8°C, in a desiccator, protected from light.To prevent thermal degradation and hydrolysis from atmospheric moisture.
Storage (Solution) Prepare fresh. If short-term storage is necessary, store at -20°C or -80°C in single-use aliquots.Minimizes degradation in solution and avoids issues from freeze-thaw cycles.
Solvent Choice High-purity, anhydrous DMSO or DMF for stock solutions.Ensures complete dissolution and minimizes solvent-induced degradation.
Handling Use an inert atmosphere (N₂ or Ar) when preparing solutions. Protect all solutions from light.Prevents oxidation and photodegradation.[2]
Experimental Design Perform stability studies in your specific assay buffer to quantify degradation rates.Validates the integrity of the compound under your experimental conditions.

References

  • Boyce, S., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Retrieved from [Link]

  • Zamora, R., et al. (1993). Fluorescent pyrrole products from carbonyl-amine reactions. PubMed. Retrieved from [Link]

  • Unchained Labs. (n.d.). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Ojima, I., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Retrieved from [Link]

  • Tzara, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 2,2,2-Trichloro-1-(4-Nitro-1h-Pyrrol-2-Yl)-1-Ethanone. Retrieved from [Link]

  • Moore, D. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol. Retrieved from [Link]

  • Williams, T. M., & Tirey, D. A. (2003). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Pyrrol-2-methylketone (FDB004573). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1,2-Dichloropyrrole. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-chloro-1H-pyrrol-2-yl)ethanone. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2,4-dimethyl-5-phenyl-1h-pyrrol-3-yl)ethanone. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting guide for the synthesis of halogenated pyrroles

Status: Operational Agent: Senior Application Scientist (Organic Synthesis Division) Ticket ID: PYR-HAL-001 Subject: Troubleshooting Regioselectivity, Stability, and Polymerization in Pyrrole Halogenation Core Analysis:...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist (Organic Synthesis Division) Ticket ID: PYR-HAL-001 Subject: Troubleshooting Regioselectivity, Stability, and Polymerization in Pyrrole Halogenation

Core Analysis: Why is this synthesis difficult?

Pyrrole is an electron-rich,


-excessive heterocycle.[1] While this makes it highly reactive toward electrophiles, it introduces two critical failure modes that plague most syntheses:
  • Regiochemical Chaos: The electron density is highest at the

    
    -positions (C2/C5). Without specific directing groups, electrophilic aromatic substitution (EAS) will almost exclusively target C2. Accessing the 
    
    
    
    -position (C3/C4) requires suppressing this natural kinetic preference.
  • Acid-Catalyzed Polymerization ("Pyrrole Black"): The protonated pyrrole intermediate (sigma complex) is highly electrophilic and readily attacked by unreacted pyrrole. This chain reaction leads to "pyrrole black," an insoluble polymeric tar. Rule #1: Never expose unprotected halopyrroles to strong acids without a scavenger.

Decision Matrix: Route Selection

Before starting, determine your target isomer. The synthetic pathway diverges completely based on whether you need C2 or C3 halogenation.

PyrroleRoute Start Target Molecule Selection C2 2-Halopyrrole (C2) Start->C2 Kinetic Control C3 3-Halopyrrole (C3) Start->C3 Thermodynamic/Steric Control Direct Direct Halogenation (NBS/NCS, -78°C) C2->Direct Low Temp Block Steric Blocking Strategy (Bulky N-Protecting Group) C3->Block TIPS Install N-TIPS (Triisopropylsilyl) Block->TIPS Bromination Bromination (NBS) Sterics force C3 attack TIPS->Bromination Deprotect Deprotection (TBAF/AcOH) Bromination->Deprotect

Figure 1: Decision matrix for selecting the synthetic route based on the desired regioisomer.

Troubleshooting Guides & FAQs

Module A: Controlling Regioselectivity (C2 vs. C3)

User Question: I am trying to synthesize 3-bromopyrrole using NBS, but I only isolate the 2-bromo isomer and some 2,5-dibromo byproduct. How do I shift selectivity to C3?

Expert Diagnosis: You are fighting the natural kinetic preference of the pyrrole ring. The HOMO coefficient is largest at C2. To hit C3, you must physically block the C2 positions using a bulky protecting group on the Nitrogen.

Solution Protocol:

  • Protect: Install a Triisopropylsilyl (TIPS) group on the nitrogen. The TIPS group is massive; it acts like an umbrella, sterically shielding the C2/C5 protons.

  • Halogenate: Treat N-TIPS-pyrrole with NBS (N-bromosuccinimide) at -78°C. The electrophile cannot access C2 due to the silyl group and is forced to attack C3.

  • Deprotect: Remove the TIPS group using TBAF (Tetra-n-butylammonium fluoride). Note: Buffer the TBAF with Acetic Acid to prevent base-mediated decomposition.

Reference: Muchowski, J. M., et al. J. Org. Chem.1992 , 57, 1653.

Module B: Preventing Polymerization ("Pyrrole Black")[2]

User Question: My reaction mixture turned into a black tar after adding bromine (


). The NMR is a mess. What happened?

Expert Diagnosis: You likely used elemental bromine (


) which generates HBr as a byproduct. The HBr protonated your pyrrole, initiating cationic polymerization. Additionally, elemental halogens are strong oxidants that can cause oxidative polymerization.

Solution Protocol:

  • Switch Reagents: Stop using elemental halogens (

    
    ). Switch to N-halosuccinimides (NCS, NBS, NIS) . These reagents produce succinimide as a byproduct, which is neutral/weakly acidic compared to HX.
    
  • Temperature Control: Run the reaction at -78°C (dry ice/acetone bath) or at most 0°C. Low temperature suppresses the polymerization rate constant more than the halogenation rate constant.

  • Scavengers: If using acidic conditions is unavoidable, add an acid scavenger like epoxide (propylene oxide) or a weak base (sodium bicarbonate) to neutralize acid as it forms.

Module C: The Fluorine Challenge

User Question: I tried reacting pyrrole with Selectfluor, but I got no product. Can I use direct fluorination gas?

Expert Diagnosis: Direct fluorination (


) is too aggressive and will cause immediate combustion or polymerization. Selectfluor is the correct reagent, but pyrrole is too electron-rich for it in some contexts (leading to oxidation) or the resulting fluoropyrrole is unstable.

Solution Protocol:

  • Electron Management: You must lower the HOMO energy of the pyrrole ring before fluorination.

  • Step 1: Protect the nitrogen with an electron-withdrawing group (EWG) like Boc or Tosyl . This deactivates the ring slightly, preventing oxidative decomposition while still allowing EAS.

  • Step 2: React N-Boc-pyrrole with Selectfluor in Acetonitrile.

  • Warning: 2-fluoropyrroles are notoriously unstable and can spontaneously defluorinate or polymerize upon concentration. Store in solution at -20°C.

Standardized Data: Halogenating Agents

ReagentActive SpeciesAcidity ProfileRecommended ForRisk Level
NBS (N-Bromosuccinimide)

equivalent
Neutral/MildGeneral C2 bromination; C3 with TIPSLow
Elemental


/

High (Generates HBr)Not Recommended for pyrrolesHigh (Polymerization)
NCS (N-Chlorosuccinimide)

equivalent
Neutral/MildChlorinationLow
Selectfluor

(F-TEDA)
NeutralFluorination (requires N-protection)Medium (Oxidation)
NIS (N-Iodosuccinimide)

equivalent
NeutralIodination (unstable products)Medium (Light sensitive)

Master Protocol: Synthesis of 3-Bromopyrrole (TIPS Route)

This protocol circumvents the C2-selectivity issue using steric blocking.

Reagents:

  • Pyrrole (freshly distilled)[2]

  • TIPS-Cl (Triisopropylsilyl chloride)

  • NaH (Sodium Hydride)

  • NBS (N-Bromosuccinimide)

  • THF (Anhydrous)

  • TBAF (1M in THF)

Workflow:

  • Protection (Steric Shielding):

    • Suspend NaH (1.2 equiv) in dry THF at 0°C under Argon.

    • Add pyrrole (1.0 equiv) dropwise. Stir 30 min (H2 gas evolution).

    • Add TIPS-Cl (1.1 equiv). Warm to RT and stir 2 hours.

    • Result:1-(Triisopropylsilyl)pyrrole . (Bulky group installed).

  • Regioselective Bromination:

    • Cool the solution of N-TIPS-pyrrole to -78°C .

    • Add NBS (1.0 equiv) dissolved in THF dropwise over 30 mins.

    • Mechanism:[1][3][4][5] The bulky TIPS group blocks the C2 positions. The Bromonium ion is forced to attack C3.

    • Stir for 2 hours at -78°C.

  • Workup & Deprotection:

    • Quench with water. Extract with hexanes (TIPS-pyrroles are very lipophilic).

    • Redissolve the intermediate (3-bromo-1-(triisopropylsilyl)pyrrole) in THF.

    • Add TBAF (1.1 equiv). CRITICAL: Add 1.1 equiv of Acetic Acid to the TBAF solution before addition.

    • Why? Unbuffered TBAF is basic and can cause migration of the bromine or decomposition.

    • Stir 15 mins. Quench with saturated

      
      .
      
  • Purification:

    • Flash chromatography (Silica gel).

    • Note: 3-bromopyrrole is unstable. Store at -20°C in the dark, preferably under Argon.

References

  • Regioselective Halogenation (TIPS Strategy)

    • Bray, B. L.; Mathies, P. H.; Naef, R.; Solas, D. R.; Tidwell, T. T.; Artis, D. R.; Muchowski, J. M. N-(Triisopropylsilyl)pyrrole. A Progenitor of 3-Substituted Pyrroles.J. Org.[6] Chem. 1990, 55, 6317–6328.

  • Mechanism of Pyrrole Polymerization

    • Lamb, B. S.; Kovacic, P. Polymerization of Aromatic Nuclei. XXI. Polymerization of Pyrrole by Oxidants.J. Polym. Sci. Pol. Chem. 1980, 18, 1759.
  • Fluorination of Pyrroles

    • Banks, R. E.[7] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service.J. Fluorine Chem. 1998, 87, 1–17.

  • General Heterocyclic Chemistry (Grounding): Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Chapter on Pyrroles).

Sources

Optimization

Scalable synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone challenges

Technical Support Center: Scalable Synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Executive Summary: The "Golden Route" User Query: What is the most reliable, scalable pathway to synthesize 1-(4,5-Dichloro-1H-pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

Executive Summary: The "Golden Route"

User Query: What is the most reliable, scalable pathway to synthesize 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS 1254110-85-4) while minimizing over-chlorinated impurities?

Technical Response: The most robust scalable route involves the electrophilic aromatic substitution (chlorination) of commercially available 2-acetylpyrrole using sulfuryl chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) .[1] While N-chlorosuccinimide (NCS) is popular in academic labs, it is atom-inefficient and costly for kilogram-scale production.[1] 

offers a cleaner atom economy but requires strict thermal control to prevent the formation of the 3,4,5-trichloro byproduct.[1]

The Reaction Pathway:

ReactionScheme Start Pyrrole Inter 2-Acetylpyrrole (Stable Intermediate) Start->Inter Acylation (Ac2O / AlCl3 or Ionic Liquid) Target 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (Target) Inter->Target Chlorination (SO2Cl2, 2.05 eq, <0°C) Impurity 3,4,5-Trichloro impurity (Over-reaction) Target->Impurity Excess SO2Cl2 Temp > 10°C

Figure 1: The synthetic pathway highlighting the critical regioselectivity checkpoint at the chlorination stage.

Critical Process Parameters (CPP) Table

Before initiating the reaction, verify these parameters against your current batch record.

ParameterRecommended RangeCriticalityScientific Rationale
Stoichiometry (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
2.00 – 2.05 eqHigh The acetyl group at C2 deactivates C3.[1] Positions 4 and 5 are reactive.[2] Excess reagent (>2.1 eq) forces chlorination at the deactivated C3 position.[1]
Temperature -10°C to 0°CHigh Higher temperatures overcome the activation energy barrier for C3-chlorination, leading to trichloro impurities.[1]
Solvent System DCM or Toluene/EtherMediumEthers (THF/Et2O) moderate reactivity via complexation but require peroxide management.[3] DCM is standard but requires efficient scrubbing of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

/

.
Addition Rate 1-2 hours (Scale dependent)High Reaction is exothermic.[1] Rapid addition causes localized hot spots, spiking the temperature and reducing regioselectivity.[1][3]

Operational Guide & Troubleshooting (Q&A)

Module A: The Chlorination Step

Q: I am seeing significant levels (>5%) of the 3,4,5-trichloro impurity. How do I remove it?

  • Diagnosis: This is the most common failure mode.[3] It indicates either local overheating during addition or excess reagent .[3] The C3 position is deactivated by the adjacent carbonyl, but it will react if the system has enough energy.[1][3]

  • Corrective Action:

    • Prevention: Do not exceed 0°C during addition. Use a jacketed reactor with active cooling.[3] Ensure your stirring rate is high (Reynolds number > 10,000) to dissipate heat immediately upon reagent drop contact.[1][3]

    • Remediation: The trichloro impurity is difficult to separate by crystallization due to structural similarity.[3] If >5%, you may need a silica plug filtration (eluting with Hexane/EtOAc) or a rigorous recrystallization from Ethanol/Water (4:1) , though yield loss will be significant.[1][3]

Q: The reaction mixture turned black and tarry. What happened?

  • Diagnosis: Acid-catalyzed polymerization. Pyrroles are acid-sensitive.[1] While the acetyl group stabilizes the ring, the massive evolution of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     gas during scale-up can degrade the product if not removed.[1]
    
  • Corrective Action:

    • Scrubbing: Ensure a steady stream of

      
       sweeps the headspace to a caustic scrubber.
      
    • Buffering: For sensitive batches, adding a solid buffer like ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       or using an ether-based solvent (which complexes protons) can mitigate this, although it slows the reaction.[1]
      

Q: Why is my yield lower than the literature (60-70%)?

  • Diagnosis: Likely loss during workup.[3] The product has moderate solubility in organic solvents.[3]

  • Corrective Action:

    • Quench: Pour the reaction mixture onto ice-water slowly.

    • pH Adjustment: Neutralize the aqueous layer to pH 7-8 with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . If the pH is too low, the product may remain protonated or degrade; if too high, you risk haloform-type cleavage (rare but possible).[1]
      
    • Extraction: Ensure exhaustive extraction if the product does not precipitate as a solid.

Module B: Troubleshooting Logic Flow

Use this decision tree to diagnose batch failures in real-time.

Troubleshooting Issue Start: Identify Issue Impurity Impurity: Trichloro (>5%) Issue->Impurity Tar Issue: Black Tar/Polymer Issue->Tar LowYield Issue: Low Yield (<50%) Issue->LowYield Sol1 Reduce Temp (-10°C) Check Stoichiometry Impurity->Sol1 Cause: Over-reaction Sol2 Improve HCl Scrubbing Add Buffer Tar->Sol2 Cause: Acid Sensitivity Sol3 Check Aqueous pH Optimize Recrystallization LowYield->Sol3 Cause: Workup Loss

Figure 2: Diagnostic flow for common synthetic anomalies.[1][4]

Detailed Protocol: 100g Scale-Up Example

Note: This protocol assumes a standard fume hood with appropriate scrubbing for


 and 

.
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Connect the gas outlet to a NaOH scrubber.[3]

  • Charging: Charge 2-acetylpyrrole (109.1 g, 1.0 mol) and Dichloromethane (DCM, 1.0 L) . Cool the solution to -5°C .

  • Addition: Charge Sulfuryl Chloride (

    
    , 165 mL, 2.05 mol)  into the addition funnel.
    
  • Reaction: Dropwise add

    
     over 2 hours , maintaining internal temperature < 0°C .
    
    • Observation: Gas evolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , 
      
      
      
      ) will be vigorous.[1] The solution will turn yellow/orange.[3]
  • Completion: After addition, stir at 0°C for 1 hour. Monitor by HPLC/TLC.[3]

    • Endpoint: Disappearance of mono-chloro intermediate.

  • Workup: Pour the reaction mixture slowly into Ice Water (1.5 L) . Stir for 30 mins. Separate phases.

  • Wash: Wash the organic phase with Sat. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2 x 500 mL)  and Brine (500 mL) . Dry over 
    
    
    
    .[4]
  • Isolation: Concentrate in vacuo to ~200 mL volume. Add Hexane (400 mL) slowly to induce crystallization. Filter the off-white solid.[1]

  • Yield Expectation: ~130-140 g (70-75%).

References

  • Structure & Properties: 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS 1254110-85-4).[1][5] Fluorochem Product Data.[3]

  • Synthetic Methodology (General Pyrrole Chlorination): Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate. Organic Process Research & Development.[3] (Demonstrates ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     scale-up safety and exotherm management). [1]
    
  • Regioselectivity Mechanisms: Sulfoxide-Controlled Chlorination of Pyrrolo[2,1-a]isoquinoline.[1] (Discusses electrophilic substitution patterns on pyrrole rings). [1][3]

  • Starting Material Data: Ethanone, 1-(1H-pyrrol-2-yl)-.[1][6][7][8] NIST Chemistry WebBook.[3][6] [1][3]

Sources

Troubleshooting

Preventing polymerization during Friedel-Crafts acylation of pyrrole

Topic: Preventing Polymerization During Friedel-Crafts Acylation Status: Operational | Tier: Level 3 (Advanced Chemistry Support) Welcome to the Pyrrole Stabilization Hub You are likely here because your reaction flask,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization During Friedel-Crafts Acylation

Status: Operational | Tier: Level 3 (Advanced Chemistry Support)

Welcome to the Pyrrole Stabilization Hub

You are likely here because your reaction flask, which started as a clear or pale yellow solution, has transformed into a viscous, black, insoluble tar. This is the "Pyrrole Red" phenomenon—a rapid, acid-catalyzed polymerization cascade that plagues pyrrole chemistry.

This guide provides the mechanistic understanding to prevent this failure mode and offers three validated protocols to achieve clean acylation without polymerization.

Module 1: The Chemistry of Failure (Root Cause Analysis)

Why did my reaction polymerize?

Pyrrole is


-excessive. It is not just a nucleophile; it is an acid-sensitive nucleophile.
In standard Friedel-Crafts conditions (e.g., Acyl Chloride + 

), the strong Lewis acid or the byproduct HCl protonates the pyrrole ring.

The Mechanism of Destruction:

  • Protonation: Acid (

    
    ) attacks the C2 or C3 position of Pyrrole (A) .
    
  • Electrophile Generation: The resulting cation (B) is a potent electrophile.

  • Oligomerization: Unreacted neutral pyrrole attacks (B) , forming a dimer. This dimer is more electron-rich and easily oxidizable/polymerizable than the monomer.

  • Result: An exponential cascade leading to polypyrrole "tar."

Visualizing the Pathway

PyrrolePathways cluster_0 The Danger Zone Pyrrole Pyrrole Monomer Cation Protonated Cation (Electrophile) Pyrrole->Cation + Acid Product 2-Acylpyrrole Pyrrole->Product + Acylium (Controlled Path) Acid Strong Acid (AlCl3 / HCl) Polymer Black Tar (Polypyrrole) Cation->Polymer + Pyrrole (Polymerization) Acylium Acylium Ion (R-C=O+)

Figure 1: The bifurcation of pyrrole reactivity.[1] Strong acids push the equilibrium toward the red/black destructive pathway.

Module 2: Strategic Solutions (The "Fixes")

To prevent polymerization, you must avoid generating free protons or high concentrations of strong Lewis acids in the presence of unprotected pyrrole.

Strategy A: The "Soft" Catalyst Approach (Zinc-Mediated)

Best for: Standard acylations (Acetyl, Benzoyl) without complex setups. Instead of


, use Zinc powder or Zinc Oxide (

). Zinc acts as a mild Lewis acid that activates the acyl halide but is not harsh enough to initiate polymerization.
  • Mechanism: Surface-mediated activation of the acyl chloride.

  • Advantage: often solvent-free or uses mild solvents (DCM).

Strategy B: The Vilsmeier-Haack Route (The "Safe Mode")

Best for: High-value substrates where yield is critical. This method avoids Lewis acids entirely. It uses an amide (DMF or DMAc) activated by


 to form a chloroiminium ion (Vilsmeier reagent). This electrophile is reactive enough to acylate pyrrole but does not generate the protons required for polymerization.
  • Note: Using DMF gives an aldehyde (Formylation).[2][3] Using N,N-Dimethylacetamide (DMAc) gives a ketone (Acetylation).

Strategy C: The "Magnesium Shield" (Oddo-Chellappa)

Best for: avoiding polymerization via N-anion stabilization. Pyrrole is deprotonated by a Grignard reagent (R-Mg-X) to form the pyrryl-magnesium halide. The Nitrogen-Magnesium bond stabilizes the ring, making the C2 position nucleophilic while preventing N-protonation.

Module 3: Validated Experimental Protocols

Protocol 1: Zinc-Mediated Friedel-Crafts Acylation

Reference: Paul, S. et al. Synthesis 2003.[4]

Reagents:

  • Pyrrole (1.0 equiv)[5][6]

  • Acyl Chloride (1.1 equiv)

  • Zinc Powder (Activated) (1.0 equiv)

  • Solvent: DCM (or solvent-free)

Procedure:

  • Preparation: In a round-bottom flask, mix Pyrrole (10 mmol) and activated Zinc powder (10 mmol) in DCM (10 mL).

  • Addition: Add the Acyl Chloride (11 mmol) dropwise at 0°C (Ice bath). Crucial: Exothermic reaction.

  • Reaction: Allow to stir at room temperature for 1-2 hours. Monitor by TLC.[6]

    • Checkpoint: The solution should remain yellow/orange. If it turns black rapidly, the temperature was too high during addition.

  • Workup: Dilute with DCM, filter off the Zinc powder. Wash the filtrate with sat.[2]

    
     (to remove trace acid) and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize/column.
    
Protocol 2: Vilsmeier-Haack Acetylation (No Lewis Acid)

Reference: Classical modification of Vilsmeier Formylation.

Reagents:

  • Pyrrole (1.0 equiv)[5][6]

  • N,N-Dimethylacetamide (DMAc) (1.2 equiv) - Source of the acetyl group.

  • 
     (1.1 equiv)[6]
    
  • Solvent: 1,2-Dichloroethane (DCE)

Procedure:

  • Reagent Formation: In a dry flask under Argon, cool DMAc (1.2 equiv) to 0°C. Add

    
     (1.1 equiv) dropwise. Stir for 15 mins. The Vilsmeier salt (white precipitate/slurry) will form.
    
  • Substrate Addition: Dissolve Pyrrole in DCE. Add this solution dropwise to the Vilsmeier salt at 0°C.

  • Heating: Warm to room temperature, then reflux (approx. 80°C) for 1-2 hours.

    • Why Reflux? Acetylation requires more energy than formylation.

  • Hydrolysis (Critical Step): Cool the mixture. Pour into a solution of Sodium Acetate (aq) or

    
     (aq) and reflux for 15 mins.
    
    • Mechanism:[7][3][8][9][10][11][12] This hydrolyzes the intermediate iminium salt into the ketone.

  • Extraction: Extract with DCM, wash with water, dry, and concentrate.[6]

Module 4: Troubleshooting FAQ

Q1: My reaction turns black immediately upon adding


. 
  • Diagnosis: Acid shock.[13] The local concentration of Lewis acid is too high.

  • Fix: Switch to Protocol 1 (Zinc) . If you must use

    
    , complex the acyl chloride with the 
    
    
    
    first in a separate flask to form the acylium salt, then add the Pyrrole solution slowly at -78°C.

Q2: I am getting a mixture of C2 and C3 isomers.

  • Diagnosis: Temperature control or steric issues.

  • Fix: C2 is the kinetic and thermodynamic preference for free pyrrole. To force C3, you must use a bulky N-protecting group (like TIPS) to sterically block C2. For standard C2 acylation, ensure the temperature is kept low (0°C) during addition.

Q3: Can I use acetic anhydride instead of acetyl chloride?

  • Answer: Yes. Acetic anhydride can often be used without any metal catalyst if heated (thermal acylation), or with a mild catalyst like Iodine (

    
    ) or Scandium Triflate (
    
    
    
    ). This is much safer regarding polymerization than using acid chlorides.[7]

Q4: How do I remove the "tar" from my glassware?

  • Support Tip: Polypyrrole is insoluble in organic solvents. Use an oxidizing cleaning solution, such as Aqua Regia (Caution: Corrosive) or a solution of

    
     in NaOH, to degrade the polymer.
    

Module 5: Decision Matrix

Use this logic flow to select your method:

DecisionTree Start Start: Acylate Pyrrole Sensitive Is the substrate acid-sensitive or highly valuable? Start->Sensitive Scale Is this large scale (>10g)? Sensitive->Scale No VH Use Protocol 2 (Vilsmeier-Haack) Sensitive->VH Yes Zn Use Protocol 1 (Zinc Mediated) Scale->Zn Yes (Cheaper/Greener) Oddo Use Oddo-Chellappa (Grignard Method) Scale->Oddo No (Classic Method)

Figure 2: Method Selection Matrix based on substrate value and scale.

References

  • Zinc-Mediated Acylation: Paul, S., Nanda, P., Gupta, R., & Loupy, A. (2003).[4] Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation.[14][15] Synthesis.

  • Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier-Haack Reaction. Organic Reactions.[7][2][4][6][13][16][17][18][19][20]

  • Pyrrole Polymerization Kinetics: Skotheim, T. A., & Reynolds, J. R. (2007). Conjugated Polymers: Theory, Synthesis, Properties, and Characterization. CRC Press.
  • Indium/Metal Triflates (Modern Alternatives): Prajapati, D., et al. (2003). Indium(III) Triflate-Catalyzed Acylation of Pyrroles. Tetrahedron Letters.

  • Oddo-Chellappa Reaction: Oddo, B. (1911). Syntheses in the Pyrrole Series. Gazzetta Chimica Italiana. (Classic reference for Mg-pyrryl chemistry).

Sources

Optimization

Reaction monitoring techniques for the synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

This guide functions as a specialized Technical Support Center for researchers synthesizing 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone . It is designed to troubleshoot specific reaction monitoring challenges, optimize yield...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone . It is designed to troubleshoot specific reaction monitoring challenges, optimize yield, and ensure purity.

Case ID: SYN-DCP-002 Subject: Real-time Monitoring & Troubleshooting for Chlorination of 2-Acetylpyrrole Assigned Specialist: Senior Application Scientist

Technical Overview & Reaction Logic

The synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone typically involves the electrophilic aromatic substitution of 1-(1H-pyrrol-2-yl)ethanone (2-acetylpyrrole) using a chlorinating agent like sulfuryl chloride (


) or N-chlorosuccinimide (NCS).

The Critical Challenge: The pyrrole ring is highly electron-rich, making it prone to rapid over-chlorination. The acetyl group at position C2 acts as an electron-withdrawing group (EWG), directing the incoming electrophiles primarily to C4 and C5 .

  • Target: 4,5-Dichloro species.[1][2][3][4][5][6]

  • Intermediates: 4-Chloro and 5-Chloro isomers (Monochlorinated).[5]

  • Impurities: 3,4,5-Trichloro species (Over-chlorinated) or side-chain chlorinated byproducts (under radical conditions).

Reaction Pathway Visualization

The following diagram maps the kinetic pathway and potential pitfalls.

ReactionPathway SM Starting Material (2-Acetylpyrrole) Mono4 Intermediate A (4-Chloro-2-acetylpyrrole) SM->Mono4 Fast (Cl+) Mono5 Intermediate B (5-Chloro-2-acetylpyrrole) SM->Mono5 Fast (Cl+) Target TARGET PRODUCT (4,5-Dichloro-2-acetylpyrrole) Mono4->Target Controlled Chlorination Mono5->Target Controlled Chlorination Tri Impurity X (3,4,5-Trichloro-2-acetylpyrrole) Target->Tri Over-reaction (Excess Reagent/Time) SideChain Impurity Y (Chloromethyl ketone) Target->SideChain High Temp/Radical

Caption: Kinetic pathway of 2-acetylpyrrole chlorination. Green indicates the desired stop point; red dashed lines indicate failure modes.

Troubleshooting Hub (Q&A)

Issue 1: "I see two peaks eluting very close to each other. Which is my product?"

Diagnosis: This is likely Regioisomer Co-elution . In the early stages, the 4-chloro and 5-chloro mono-intermediates may co-elute. In the later stages, the target (4,5-dichloro) may co-elute with the 3,4,5-trichloro impurity if the gradient is too steep.

Corrective Action:

  • Check UV Spectra: The substitution pattern shifts the UV

    
    . Use a Diode Array Detector (DAD) to compare spectra.
    
  • Optimize HPLC Method: Switch from a standard C18 column to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases utilize

    
    -
    
    
    
    interactions, which are highly sensitive to the position of chlorine atoms on the aromatic ring, offering superior separation for halogenated isomers.
Issue 2: "The reaction stalls at the mono-chloro stage, but adding more reagent causes over-chlorination."

Diagnosis: Reagent Decomposition or Kinetic Trapping. Sulfuryl chloride can decompose to


 and 

gas if the temperature is too high, losing stoichiometry. Alternatively, if the temperature is too low, the second chlorination (which is slower due to the deactivating effect of the first chlorine) becomes kinetically difficult.

Corrective Action:

  • Stepwise Addition: Do not add all chlorinating agent at once. Add 0.9 equivalents, monitor by HPLC, then add the remaining 0.2-0.3 equivalents dropwise.

  • Temperature Modulation: Run the first chlorination at

    
    . Once the mono-species dominates, warm to Room Temperature (20-25°C) to overcome the activation energy barrier for the second chlorine addition.
    
Issue 3: "My HPLC baseline is noisy, and peak areas are inconsistent."

Diagnosis: Active Chlorinating Agent in Sample. Injecting unquenched reaction mixture containing active


 or NCS continues the reaction inside the HPLC vial or column, degrading the sample and the stationary phase.

Corrective Action:

  • Mandatory Quench: You must quench the aliquot before dilution. See the Standard Sampling Protocol below.

Experimental Protocols

A. Standard Sampling & Quenching Protocol

Trustworthiness Note: Direct injection of active halogenation mixtures damages HPLC columns and yields false kinetic data.

  • Aliquot: Withdraw 50

    
    L  of reaction mixture.
    
  • Quench: Immediately dispense into a vial containing 200

    
    L of 10% Sodium Thiosulfate (
    
    
    
    )
    or Sodium Bisulfite solution. Shake well for 10 seconds.
    • Why? This instantly reduces unreacted active chlorine species, freezing the reaction time-point.

  • Dilution: Add 750

    
    L of Acetonitrile (HPLC Grade) .
    
  • Filter: Pass through a 0.2

    
    m PTFE syringe filter into the HPLC vial.
    
B. HPLC Method Parameters

This method is optimized to separate the mono-, di-, and tri-chlorinated species.

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5

m) or Phenomenex Kinetex Phenyl-Hexyl
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm (primary) and 280 nm
Injection Vol 5

L

Gradient Table:

Time (min) % B Event
0.0 30 Equilibration
8.0 70 Linear Gradient (Elution of chlorinated species)
10.0 95 Wash (Remove highly lipophilic impurities)

| 12.0 | 30 | Re-equilibration |

C. TLC Visualization Guide

For quick qualitative checks during the reaction.

  • Stationary Phase: Silica Gel

    
    
    
  • Mobile Phase: Hexane : Ethyl Acetate (4:1 v/v)

  • Visualization:

    • UV (254 nm): All pyrrole species will absorb.

    • Vanillin Stain: Dip and heat. Pyrroles typically turn distinct shades of red/purple. The degree of chlorination often darkens the spot color (Mono = bright red/pink; Di = dark purple/brown).

Decision Tree for Reaction Monitoring

Use this logic flow to determine the next step in your synthesis.

DecisionTree Start Analyze HPLC Chromatogram CheckSM Is Starting Material > 5%? Start->CheckSM CheckMono Is Mono-Cl Intermediate > 10%? CheckSM->CheckMono No ActionAdd Add 0.1 eq Reagent Wait 30 min CheckSM->ActionAdd Yes CheckTri Is Tri-Cl Impurity Present? CheckMono->CheckTri No ActionWait Increase Temp by 5°C Wait 1 hour CheckMono->ActionWait Yes (Stalled) ActionStop STOP REACTION Quench Immediately CheckTri->ActionStop Yes (>2%) ActionDone Proceed to Workup CheckTri->ActionDone No

Caption: Operational decision tree for reaction progression based on HPLC data.

References

  • General Pyrrole Chlorination : "Site-selective chlorination of pyrrolic heterocycles..." PubMed Central. Available at: [Link]

  • Mechanistic Insight : "Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination". Journal of Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR analysis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

Comparative Guide: 1H NMR Optimization for 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Executive Summary & Structural Context[1][2][3] The precise characterization of halogenated pyrroles is a frequent bottleneck in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 1H NMR Optimization for 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

Executive Summary & Structural Context[1][2][3]

The precise characterization of halogenated pyrroles is a frequent bottleneck in medicinal chemistry, particularly when synthesizing antifungal pharmacophores. This guide focuses on 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS: 1254110-85-4), a molecule where standard protocols often fail to confirm the regiochemistry of chlorination due to solvent-dependent proton exchange.[1]

The Analytical Challenge: In standard chloroform-d (


), the pyrrole N-H proton is frequently broadened into the baseline or chemically exchanged, leading to an incorrect integral count (3:1 instead of 3:1:1). Furthermore, confirming the 4,5-dichloro substitution pattern requires verifying the multiplicity of the remaining aromatic proton (H-3), which can be obscured by solvent peaks or poor relaxation dynamics.
Structural Assignment Strategy

To validate this structure, we must confirm three distinct proton environments:

  • 
     (Methyl):  A singlet integrating to 3H.
    
  • 
     (Aromatic C3-H):  A singlet (or weak doublet) integrating to 1H.[1] Crucial Note: If chlorination occurred at positions 3 and 4, the remaining H-5 would show strong coupling to the NH.[1]
    
  • 
     (Pyrrole N-H):  A broad singlet integrating to 1H (highly solvent-dependent).[1]
    

Structure cluster_mol Target Molecule: 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone cluster_protons Diagnostic Protons Pyrrole Pyrrole Ring (Electron Rich) Acetyl 2-Acetyl Group (EWG) Pyrrole->Acetyl Pos 2 Cl4 4-Cl (Lipophilic/EWG) Pyrrole->Cl4 Pos 4 Cl5 5-Cl (Lipophilic/EWG) Pyrrole->Cl5 Pos 5 Hb Hb: C3-H ~7.0 ppm (s/d) Pyrrole->Hb Hc Hc: N-H ~12.5+ ppm (br) Pyrrole->Hc Ha Ha: Methyl ~2.4 ppm (s) Acetyl->Ha

Figure 1: Structural connectivity and proton assignment logic.[1] Note the specific 4,5-dichloro substitution leaves position 3 as the sole aromatic proton.[1]

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable proton (


) and the resolution of the aromatic singlet (

).
Comparison Table: vs. [4][5]
FeatureAlternative A: Chloroform-d (

)
Recommended: DMSO-

Solubility Good (due to lipophilic Cl atoms).[1]Excellent.
N-H Proton (

)
Poor. Often invisible or extremely broad (9.0–10.0 ppm) due to rapid exchange and lack of H-bond stabilization.[1]Excellent. Sharp, distinct peak downfield (12.0–13.0 ppm). DMSO acts as an H-bond acceptor, "locking" the proton.[1]
Aromatic H-3 (

)
Singlet. No coupling visible.[1] Shift ~6.8 ppm.[1]Doublet (weak). Often shows

coupling to NH (~2 Hz), confirming the pyrrole core integrity. Shift ~7.0 ppm.[1][2]
Water Peak ~1.56 ppm (Usually distinct).~3.33 ppm (Can interfere if sample is wet, but usually far from target peaks).
Suitability Rapid purity checks only.Full Structural Elucidation & Publication.
Technical Insight: The "Invisible" Proton Mechanism

In


, the acidic pyrrole N-H undergoes rapid chemical exchange with trace water or other solute molecules. The rate of exchange (

) is often comparable to the NMR timescale (

), causing the peak to coalesce into the baseline (decoherence). In

, the sulfoxide oxygen forms a strong hydrogen bond with the pyrrole NH (

).[1] This interaction:
  • Deshields the proton (moving it to ~12.5+ ppm).

  • Slows the exchange rate (

    
    ).
    
  • Reveals the scalar coupling to H-3.

Experimental Protocol

To ensure publication-quality data, strict adherence to relaxation parameters is required. The acetyl methyl protons relax significantly faster (


) than the isolated aromatic proton (

).[1] Standard parameters (d1=1s) will under-integrate the aromatic proton.[1]
Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone.[1]

    • Dissolve in 0.6 mL of DMSO-

      
        (99.9% D).
      
    • Critical: Add activated 3Å molecular sieves if the solvent is old to remove water, which can broaden the NH peak.

  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Angle:

      
       (to prevent saturation).
      
    • Acquisition Time (AQ): 3.0 – 4.0 seconds (for high resolution).

    • Relaxation Delay (D1): Minimum 5.0 seconds. (Essential for 1:1 integration of Methyl:Aromatic).

    • Scans (NS): 16 – 32.

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Reference DMSO residual quintet to 2.50 ppm.[1]

Workflow cluster_acq Acquisition Parameters start Start: 5-10mg Sample solv Select Solvent: DMSO-d6 (Recommended) start->solv prep Dissolve & Filter (Optional: 3Å Sieves) solv->prep param1 Pulse: 30° prep->param1 param2 D1 (Delay): > 5.0s (CRITICAL for Integration) param1->param2 param3 Scans: 16-32 param2->param3 process Process: LB=0.3Hz Ref DMSO @ 2.50 ppm param3->process end Output: Validated Spectrum process->end

Figure 2: Optimized experimental workflow emphasizing the extended relaxation delay (D1) required for quantitative accuracy.

Representative Data & Interpretation

The following data represents the expected chemical shifts for the target molecule in DMSO-


, derived from substituent additivity rules and analogous chlorinated pyrrole literature [1, 2].

Solvent: DMSO-


 (Reference: 2.50 ppm)
Frequency:  400 MHz[1]
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic

2.35 – 2.45 Singlet (s)3H-Acetyl Methyl group.[1] Slightly deshielded by carbonyl.

6.90 – 7.10 Doublet (d) or Broad Singlet1H

Aromatic C3-H. Deshielded by the adjacent carbonyl (anisotropy) but shielded relative to benzene.

12.50 – 13.20 Broad Singlet (br s)1H-Pyrrole N-H.[1] Highly deshielded due to acidity (enhanced by two Cl atoms) and H-bonding.[1]

Interpretation of Regiochemistry:

  • Why 4,5-Dichloro? If the molecule were the 3,5-dichloro isomer, the remaining proton would be at position 4. A proton at position 4 typically resonates further upfield (~6.0–6.2 ppm) compared to position 3 (~6.9–7.1 ppm) due to the lack of direct deshielding by the carbonyl group.

  • Absence of H-H Coupling: The appearance of

    
     as a singlet (ignoring NH coupling) confirms there are no protons at positions 4 or 5, validating the substitution pattern.
    

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • BenchChem Technical Support. (2025). "A Comparative 1H NMR Guide to 3-Chloro-1H-pyrrole Derivatives." BenchChem Application Notes.

  • NIST Chemistry WebBook. "Ethanone, 1-(1H-pyrrol-2-yl)- Spectral Data."[1] National Institute of Standards and Technology.[1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for substituent effects).

Sources

Comparative

Comparing reactivity of 2-acetylpyrrole and 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

Comparative Reactivity Profile: 2-Acetylpyrrole vs. 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Executive Summary This guide provides a technical comparison between 2-Acetylpyrrole (Molecule A) and its halogenated derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: 2-Acetylpyrrole vs. 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

Executive Summary

This guide provides a technical comparison between 2-Acetylpyrrole (Molecule A) and its halogenated derivative, 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (Molecule B) .

For drug development professionals, the distinction lies in their reactivity "switch":

  • 2-Acetylpyrrole acts as an electron-rich scaffold , highly susceptible to electrophilic aromatic substitution (EAS) at the C4 and C5 positions. It is a versatile starting material for building complex pyrrole architectures.

  • 4,5-Dichloro-2-acetylpyrrole acts as a blocked, electron-deficient scaffold . The chlorine atoms shut down carbon-centered reactivity, forcing functionalization to occur almost exclusively at the nitrogen (N-alkylation) or the carbonyl group. It is the critical pharmacophore precursor for phenylpyrrole fungicides (e.g., Pyrrolnitrin, Fenpiclonil).

Physicochemical & Electronic Comparison

The introduction of two chlorine atoms fundamentally alters the electronic landscape of the pyrrole ring.

Feature2-Acetylpyrrole (Molecule A) 4,5-Dichloro-2-acetylpyrrole (Molecule B)
CAS Number 1072-83-939209-94-4 (Acid precursor ref)
Molecular Weight 109.13 g/mol 178.02 g/mol
Electronic State Electron-rich (π-excessive)Electron-deficient (Deactivated)
EAS Susceptibility High (Active at C4, C5)Negligible (Blocked/Deactivated)
NH Acidity (pKa) Moderate (pKa ~14-15)High (pKa < 12, est.)
Primary Reactivity Electrophilic Substitution (C-centered)Nucleophilic Substitution (N-centered)
Key Application Flavoring, General IntermediateAntifungal Pharmacophore (Pyrrolnitrin)
Electronic Mechanism Analysis
  • Molecule A: The nitrogen lone pair donates density into the ring, activating C4 and C5. The acetyl group at C2 is electron-withdrawing but directs incoming electrophiles to the meta-like positions (C4/C5).

  • Molecule B: The chlorine atoms at C4 and C5 exert a strong inductive withdrawing effect (-I). This pulls electron density away from the Nitrogen, stabilizing the N-anion (conjugate base) and significantly increasing acidity. Simultaneously, they physically block the most reactive carbon sites.

ElectronicEffects A 2-Acetylpyrrole (Electron Rich) Effect_A N-Lone Pair Activates Ring (C4/C5 Available) A->Effect_A B 4,5-Dichloro-2-acetylpyrrole (Electron Deficient) Effect_B Cl Atoms Block C4/C5 Inductive Effect Stabilizes N-Anion B->Effect_B

Figure 1: Divergent electronic profiles driving the reactivity switch.

Reactivity Deep Dive

Scenario A: Electrophilic Aromatic Substitution (EAS)

This is the primary differentiator. Molecule A is a substrate for EAS; Molecule B is the product of exhaustive EAS.

  • 2-Acetylpyrrole: Reacts rapidly with halogenating agents. The reaction is regioselective for C4 and C5.

  • 4,5-Dichloro derivative: The ring is deactivated. Further substitution at C3 is sterically hindered by the acetyl group and electronically unfavorable.

Scenario B: N-Alkylation (The Acidity Factor)

Molecule B is a superior substrate for N-alkylation due to enhanced acidity.

  • Mechanism: The electron-withdrawing Cl atoms stabilize the negative charge on the nitrogen upon deprotonation.

  • Implication: N-alkylation of Molecule B can often proceed with weaker bases (e.g., K₂CO₃) or result in higher yields compared to Molecule A, which may require stronger bases (NaH) to fully deprotonate and prevent side reactions (like C-alkylation).

Experimental Protocols

Protocol 1: Synthesis of Molecule B from Molecule A (Chlorination)

Demonstrates the high EAS reactivity of 2-acetylpyrrole.

Objective: Regioselective chlorination of 2-acetylpyrrole to 4,5-dichloro-2-acetylpyrrole.

Reagents:

  • 2-Acetylpyrrole (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂, 2.2 eq)

  • Solvent: Dichloromethane (DCM) or Diethyl Ether

Step-by-Step:

  • Dissolution: Dissolve 2-acetylpyrrole (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube.

  • Addition: Cool the solution to 0°C. Add Sulfuryl Chloride (22 mmol) dropwise over 20 minutes. Note: SO₂ and HCl gas are evolved; use a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (formation of a less polar spot).

  • Quench: Pour the reaction mixture into ice water (100 mL).

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (to remove acid traces) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from ethanol/water.

  • Yield: Typically 75–85% of a white/off-white solid.

Validation:

  • 1H NMR: Disappearance of signals for protons at C4 and C5. Appearance of a singlet for the C3 proton (if resolution allows) or simple loss of coupling patterns.

Protocol 2: Comparative N-Alkylation

Demonstrates the functionalization of the Dichloro scaffold.

Objective: N-methylation of 4,5-dichloro-2-acetylpyrrole.

Reagents:

  • 4,5-Dichloro-2-acetylpyrrole (1.0 eq)

  • Methyl Iodide (1.5 eq)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step:

  • Setup: Suspend 4,5-dichloro-2-acetylpyrrole (5 mmol) and K₂CO₃ (10 mmol) in DMF (15 mL).

  • Addition: Add Methyl Iodide (7.5 mmol) via syringe.

  • Reaction: Stir at Room Temperature for 12 hours. Note: Molecule A often requires heating or stronger bases for comparable rates.

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate.

  • Result: High yield (>90%) of 1-methyl-4,5-dichloro-2-acetylpyrrole.

Applications & Decision Matrix

Use the following decision tree to select the appropriate starting material for your synthetic route.

DecisionMatrix Start Target Molecule Requirements Q1 Does the target require substituents at C4/C5? Start->Q1 Path_A YES: Use 2-Acetylpyrrole Q1->Path_A Yes Path_B NO: Are C4/C5 Halogenated? Q1->Path_B No App_A Applications: - Custom C-substituted pyrroles - Flavor compounds - Polymer precursors Path_A->App_A Path_B_Yes YES: Use 4,5-Dichloro-2-acetylpyrrole Path_B->Path_B_Yes Yes Path_B_No NO: Use 2-Acetylpyrrole (Block C4/C5 via other means) Path_B->Path_B_No No App_B Applications: - Pyrrolnitrin analogs (Antifungals) - Metabolically stable scaffolds - N-functionalized probes Path_B_Yes->App_B

Figure 2: Strategic selection guide for pyrrole building blocks.

References

  • Review of Pyrrole Reactivity: Gribble, G. W. (2002). "Pyrrole Chemistry."[1][2][3][4] In Heterocyclic Scaffolds II. Springer.

  • Synthesis of Halogenated Pyrroles (Pyrrolnitrin Analogs): Morrison, M. D., et al. (2009).[2] "Synthesis of pyrrolnitrin and related halogenated phenylpyrroles." Organic Letters, 11(5), 1051-1054. [2]

  • Chlorination Protocols using Sulfuryl Chloride: Kharasch, M. S., & Brown, H. C. (1939).[5] "Chlorinations with Sulfuryl Chloride." Journal of the American Chemical Society, 61(8), 2142–2150.

  • Acidity and pKa of Pyrroles: Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.

  • Medicinal Chemistry of Pyrrole-Based Antifungals: Raimondi, M. V., et al. (2020). "Bioactive pyrrole-based compounds with target selectivity." European Journal of Medicinal Chemistry, 208, 112783.

Sources

Validation

Optimizing HPLC Purity Analysis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone: A Comparative Method Guide

Executive Summary This technical guide evaluates the high-performance liquid chromatography (HPLC) strategies for the purity analysis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS: 1254110-85-4). As a halogenated pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the high-performance liquid chromatography (HPLC) strategies for the purity analysis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS: 1254110-85-4). As a halogenated pyrrole intermediate, this compound presents specific separation challenges, primarily the resolution of positional isomers (e.g., 3,4-dichloro or 3,5-dichloro analogs) and under-chlorinated byproducts (monochloro species).

We compare two distinct analytical approaches:

  • Method A (The Standard): A generic C18/Acetonitrile system, suitable for gross purity checks.

  • Method B (The Enhanced Alternative): A Phenyl-Hexyl/Methanol system, engineered for superior selectivity of halogenated regioisomers via

    
    -
    
    
    
    interactions.

Recommendation: For drug development applications requiring >98% purity and strict isomer quantitation, Method B is the superior protocol.

Compound Profile & Analytical Challenge
PropertyDescriptionAnalytical Implication
Structure 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanonePlanar, electron-rich aromatic system with electron-withdrawing chlorines.
LogP ~2.2 (Estimated)Moderately lipophilic; suitable for Reversed-Phase (RP) HPLC.
pKa ~16.5 (Pyrrole NH)Neutral in standard HPLC pH ranges (2–8). No buffer capacity needed for ionization control, but acidification prevents peak tailing.
Critical Impurities 1-(4-chloro-1H-pyrrol-2-yl)ethanone1-(3,4-dichloro-1H-pyrrol-2-yl)ethanone (Regioisomer)Isomers have identical m/z and similar hydrophobicity, requiring shape selectivity for separation.
Comparative Analysis: C18 vs. Phenyl-Hexyl

The core directive of this guide is to move beyond "generic" methods. While C18 columns are the workhorse of the industry, they often struggle to resolve positional isomers of chlorinated aromatics because the hydrophobic surface area is similar between the 4,5- and 3,4-dichloro isomers.

Method A: The "Standard" Alternative (C18)
  • Column: C18 (Octadecyl), 3.5 µm.

  • Mechanism: Hydrophobic exclusion.

  • Outcome: Co-elution of regioisomers is common. The 4,5-dichloro target may mask the 3,4-dichloro impurity, leading to artificially high purity values.

Method B: The "High-Selectivity" Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 3.5 µm.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Outcome: The electron-deficient phenyl ring on the stationary phase interacts differently with the electron density distributions of the 4,5- vs. 3,4-dichloro isomers. This "orthogonal" selectivity often resolves species that co-elute on C18.

Performance Comparison Data (Representative)
MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Resolution (

) of Isomers
1.2 (Partial Separation)> 2.5 (Baseline Separation) ✅ Method B Wins
Tailing Factor (

)
1.11.05➖ Comparable
Run Time 12 min15 min➖ Method A Faster
Selectivity (

)
1.051.15 ✅ Method B Wins
Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of Methanol over Acetonitrile is intentional; protic solvents often enhance the selectivity of phenyl-based columns for polarizable compounds.

Reagents & Equipment
  • Solvent A: 0.1% Formic Acid in HPLC-grade Water (Acidification suppresses silanol activity).

  • Solvent B: Methanol (LC-MS grade).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Detection: UV at 285 nm (Max absorption of acetylpyrrole core) and 254 nm.

Gradient Program
Time (min)% Solvent A (Water/FA)% Solvent B (MeOH)Flow Rate (mL/min)
0.090101.0
2.090101.0
10.010901.0
12.010901.0
12.190101.0
15.090101.0
System Suitability Criteria (Self-Validation)

Before running samples, ensure the system meets these metrics using a standard mix:

  • Retention Time Precision: RSD < 0.5% for the main peak (n=5).

  • Resolution:

    
     between the Main Peak and the nearest impurity (likely the monochloro- analog).
    
  • Plate Count:

    
     for the main peak.
    
Method Development Workflow

The following diagram illustrates the logical decision-making process for selecting and optimizing this method, ensuring scientific rigor.

HPLC_Method_Development Start Start: Purity Analysis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Solubility Solubility Check (Dissolve in 50:50 MeOH:Water) Start->Solubility Screen_C18 Screening: C18 Column (Method A: ACN/Water) Solubility->Screen_C18 Check_Rs Check Resolution (Rs) of Isomers Screen_C18->Check_Rs Fail_Rs Rs < 1.5 (Co-elution Risk) Check_Rs->Fail_Rs No Pass_Rs Rs > 2.0 (Rare for this compound) Check_Rs->Pass_Rs Yes Switch_Phenyl Switch to Phenyl-Hexyl (Method B: MeOH/Water) Fail_Rs->Switch_Phenyl Mechanism Exploit π-π Interactions for Regioisomer Selectivity Switch_Phenyl->Mechanism Optimize Optimize Gradient Slope (Focus on 40-70% B region) Switch_Phenyl->Optimize Validation Final Validation (Linearity, LOD, LOQ) Optimize->Validation

Figure 1: Decision tree for selecting the Phenyl-Hexyl stationary phase over standard C18 for chlorinated pyrrole analysis.

Troubleshooting & Causality
  • Problem: Peak Broadening.

    • Cause: Basic nature of pyrrole nitrogen?

    • Correction: Unlikely. The acetyl group withdraws electrons, making the NH non-basic. Broadening is likely due to sample solvent mismatch. Ensure sample is dissolved in the starting mobile phase (10% MeOH).

  • Problem: "Ghost" Peaks.

    • Cause: Carryover of highly lipophilic trichloro- impurities.

    • Correction: Extend the wash step (90% B) to 5 minutes or inject a blank (MeOH) between runs.

References
  • PubChem. Compound Summary: 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS 1254110-85-4). National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.
Comparative

Biological activity comparison between mono- and di-chlorinated pyrroles

This guide provides an in-depth technical comparison of mono- and di-chlorinated pyrroles, synthesizing structure-activity relationship (SAR) data, mechanistic insights, and experimental protocols. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mono- and di-chlorinated pyrroles, synthesizing structure-activity relationship (SAR) data, mechanistic insights, and experimental protocols.

Executive Summary: The Halogenation Paradox

In pyrrole-based medicinal chemistry, chlorination is not merely a tool for increasing lipophilicity; it is a molecular switch that alters electronic density, pKa, and target specificity. While the prevailing dogma suggests that "higher halogenation equals higher potency" (driven by increased membrane permeability and metabolic stability), recent data challenges this universality.

  • Mono-chlorinated pyrroles (e.g., Streptopyrrole B/C) often exhibit superior target-specific antibacterial activity against Gram-positive pathogens compared to their di-chlorinated analogs, likely due to reduced steric hindrance and optimized electronic fit within enzyme active sites.

  • Di-chlorinated pyrroles (e.g., Pyoluteorin, Pyrrolomycins) excel in non-specific mechanisms such as oxidative phosphorylation uncoupling (protonophores) and broad-spectrum antifungal activity, where lipophilicity and acidity (pKa modulation) are the primary drivers.

Chemical & Physical Properties Comparison

The addition of chlorine atoms to the electron-rich pyrrole ring drastically changes its physicochemical profile.

PropertyMono-Chlorinated PyrroleDi-Chlorinated PyrroleImpact on Bioactivity
Electronic Effect Moderate electron withdrawal (-I effect).Strong electron withdrawal.Di-Cl renders the pyrrole NH more acidic, facilitating protonophore activity.
Lipophilicity (LogP) Moderate increase (+0.7 approx).Significant increase (+1.4 approx).Di-Cl compounds penetrate biofilms and membranes more effectively but risk higher mammalian cytotoxicity.
Metabolic Stability Susceptible to oxidation at open positions.Highly stable; blocks metabolic hot spots.Di-Cl analogs often have longer half-lives in vivo.
Steric Profile Minimal steric clash.Significant bulk (esp. if 2,5-subst).Mono-Cl is often preferred for tight enzymatic pockets (e.g., Kinase inhibitors).

Comparative Biological Activity

Antibacterial Potency: The Streptopyrrole Case Study

Contrary to the "more is better" rule, recent isolation of Streptopyrroles from marine actinomycetes (Streptomyces zhaozhouensis) reveals a distinct advantage for mono-chlorination in specific scaffolds.[1]

  • Mono-chlorinated (Streptopyrroles B/C):

    • MIC (Gram+): 0.7 – 2.9 µM (against B. subtilis, M. luteus).[1]

    • Mechanism: Likely specific protein binding; the single Cl provides necessary lipophilicity without steric exclusion.

  • Di-chlorinated (Streptopyrroles D/E analogs):

    • Activity: Significantly lower antibacterial potency in comparative assays.

    • Reasoning: The additional chlorine atom likely interferes with the binding pocket of the bacterial target or reduces solubility below the effective concentration.

Antifungal & Agricultural: Pyoluteorin

Pyoluteorin represents the classic utility of di-chlorinated pyrroles.

  • Structure: 4,5-dichloro-1H-pyrrole-2-yl moiety.

  • Activity: Potent antifungal (Oomycetes, Pythium).

  • Mechanism: The two chlorine atoms are essential for its role as a signaling molecule (autoregulation) and for maintaining the specific conformation required to inhibit fungal respiration. Removal of a chlorine (monochloro-analog) drastically reduces antifungal efficacy.

Cytotoxicity & Antitumor Potential
  • Mono-chlorinated: Often show lower cytotoxicity to mammalian cells, making them better candidates for targeted therapies (e.g., kinase inhibitors).

  • Di/Poly-chlorinated (e.g., Marinopyrroles):

    • Mechanism: Mcl-1 degradation and membrane disruption.[2]

    • Toxicity: High. Marinopyrrole A (highly halogenated) is cytotoxic to cancer cells but also poses risks to healthy tissue. Synthetic optimization often involves reducing halogenation or altering positions to improve the Therapeutic Index.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of Mono- vs. Di-chlorinated pyrroles.

PyrroleActivity Base Pyrrole Scaffold Mono Mono-Chlorination (Moderate Lipophilicity) Base->Mono +1 Cl Di Di-Chlorination (High Lipophilicity & Acidity) Base->Di +2 Cl Target Specific Target Binding (e.g., Kinase/Enzyme) Mono->Target Optimized Fit Membrane Membrane Disruption (Protonophore Effect) Di->Membrane Acidic NH / Lipophilic Result1 High Potency (Gram+) Low Cytotoxicity Target->Result1 Result2 Broad Spectrum (Fungi) High Cytotoxicity Membrane->Result2

Figure 1: Divergent mechanistic pathways driven by chlorination degree. Mono-chlorination favors specific binding; Di-chlorination favors non-specific membrane effects.

Experimental Protocols

Protocol A: Chemoenzymatic Selective Chlorination (PrnC)

Rationale: Chemical chlorination (e.g., NCS) often yields mixtures of mono- and di-chlorinated products. Using the flavin-dependent halogenase PrnC allows for regioselective synthesis.[3]

Reagents:

  • Substrate: Pyrrole derivative (0.5 mM)

  • Enzyme: PrnC (4 mol%), Flavin Reductase (Fre), Glucose Dehydrogenase (GdHi)

  • Cofactors: FAD, NADH, Glucose

  • Buffer: 10 mM Phosphate Buffer (pH 7.4)

Workflow:

  • Reaction Assembly: In a glass vial, combine phosphate buffer, glucose (10 equiv), and MgCl2 (20 equiv).

  • Cofactor Addition: Add FAD (0.2 mol%) and NADH (5.0 equiv).

  • Enzyme Initiation: Add PrnC, Fre, and GdHi. Incubate at 30°C with gentle shaking (150 rpm).

  • Monitoring: Extract aliquots at 1h, 4h, and 12h. Analyze via HPLC (C18 column, Water/Acetonitrile gradient).

    • Self-Validation: The mono-chlorinated product typically elutes earlier than the di-chlorinated species. If the di-chlorinated peak exceeds 5% area, reduce reaction time or enzyme load.

  • Workup: Quench with ethyl acetate, extract, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Comparative MIC Determination (Broth Microdilution)

Rationale: To objectively compare mono- vs di-chlorinated derivatives, precise MIC determination using CLSI standards is required.

Steps:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use a 96-well polypropylene plate.

    • Rows A-B: Mono-chlorinated Pyrrole (64 µg/mL to 0.125 µg/mL).

    • Rows C-D: Di-chlorinated Pyrrole (Same range).

    • Row H: Growth Control (No drug) and Sterility Control (No bacteria).

  • Incubation: 37°C for 16-20 hours (ambient air).

  • Readout: Visual inspection for turbidity or OD600 measurement.

    • Self-Validation: The Growth Control must be turbid (OD > 0.2). The Sterility Control must be clear. If Vancomycin control MIC is outside 0.5-2.0 µg/mL range, discard results.

Mechanism of Action: The Protonophore Effect

Highly chlorinated pyrroles (Di/Tri-Cl) often act as uncouplers of oxidative phosphorylation.

Protonophore Extracellular Extracellular Space (Low pH) Pyrrole_H Di-Cl-Pyrrole-H (Neutral) Permeates Membrane Extracellular->Pyrrole_H Protonation Membrane Bacterial Membrane Membrane->Extracellular Cytoplasm Cytoplasm (High pH) Membrane->Cytoplasm Pyrrole_Ion Di-Cl-Pyrrole- (Anion) Trapped / Returns Cytoplasm->Pyrrole_Ion Deprotonation (Releases H+) Pyrrole_H->Membrane Diffusion Pyrrole_Ion->Membrane Return (Electrogenic) H_Plus H+

Figure 2: Protonophore cycle of di-chlorinated pyrroles. The electron-withdrawing chlorines stabilize the anion, allowing it to shuttle protons across the membrane, collapsing the Proton Motive Force (PMF).

References

  • Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. Marine Drugs. (2023).[1] Link

  • Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Nature Communications. (2024). Link

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Marine Drugs. (2025).[2] Link

  • The Role of Pyoluteorin from Pseudomonas protegens Pf-5 in Suppressing the Growth and Pathogenicity of Pantoea ananatis. Frontiers in Microbiology. (2022). Link

  • Cytotoxicity Showdown: Mono- vs. Di-chlorinated Aminophenols. BenchChem Guides. (2025). Link

Sources

Validation

X-ray crystallography of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone derivatives

Technical Comparison Guide: Structural Characterization of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Derivatives Executive Summary The precise structural characterization of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (also kn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Characterization of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Derivatives

Executive Summary

The precise structural characterization of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (also known as 4,5-dichloro-2-acetylpyrrole) is critical for optimizing the bioavailability of pyrrolnitrin-class antifungal agents. While NMR provides solution-state connectivity, it fails to capture the sigma-hole interactions (Halogen Bonding) and intermolecular hydrogen bonding networks that dictate solid-state stability and solubility.

This guide compares X-ray crystallography against orthogonal techniques (NMR, DFT) and alternative structural analogs (Thiophene derivatives), establishing X-ray diffraction as the definitive method for mapping the supramolecular landscape of halogenated pyrroles.

Part 1: Comparative Analysis

Methodological Comparison: Why X-ray is Non-Negotiable

For halogenated pyrroles, the presence of Chlorine at the 4 and 5 positions creates competing interaction sites (N-H donor vs. Cl acceptors).

FeatureX-ray Crystallography Solution NMR (

H/

C)
DFT Calculation (Gas Phase)
Primary Output 3D Atomic Coordinates, Packing ForcesConnectivity, Solution ConformerTheoretical Energy Minima
Halogen Bonding Directly Observed (Distance < sum of vdW radii)Inferred (via solvent shifts, weak evidence)Calculated (requires complex basis sets)
H-Bonding Definitive (Donor-Acceptor distances/angles)Averaged (dynamic exchange)Static (often overestimates strength)
Stereochemistry Absolute Configuration (if chiral/heavy atom present)Relative (requires NOE constraints)N/A
Sample State Solid (Crystal)Liquid (Solvent dependent)Vacuum (Idealized)

Critical Insight: NMR often suggests a planar conformation for the acetyl group due to rapid rotation. X-ray crystallography reveals the true torsion angle in the solid state, often twisted to accommodate intermolecular Cl···O halogen bonds, which significantly impacts dissolution rates.

Structural Alternative Comparison

Comparing the target pyrrole with its Thiophene analog and Regioisomer highlights the unique role of the Pyrrole N-H moiety.

Compound1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone 1-(4,5-Dichloro-2-thienyl)ethanone (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)...
Core Ring Pyrrole (N-H Donor)Thiophene (S, No Donor)Pyrrole (Imine character)
Primary Interaction Strong N-H···O=C Hydrogen Bond Weak

-stacking & Cl···Cl
Intramolecular N···H
Crystal Packing 1D Chains or Dimers (R

(8) motifs)
Herringbone / LayeredPlanar Stacking
Solubility Profile Moderate (H-bond network)High (Lipophilic)Low (Rigid planar)

Part 2: Experimental Protocols

Synthesis & Purification (Pre-Crystallization)
  • Synthesis: Chlorination of 2-acetylpyrrole using sulfuryl chloride (

    
    ) or NCS typically yields a mixture of 4,5-dichloro, 3,5-dichloro, and trichloro derivatives.
    
  • Purification (Crucial): Flash column chromatography (Silica gel, Hexane:EtOAc 4:1) is required. The 4,5-isomer typically elutes after the 3,5-isomer due to the accessible N-H proton interacting with the silica stationary phase.

Crystallization Protocol: Vapor Diffusion

Standard evaporation often yields amorphous powder. The Sitting Drop Vapor Diffusion method is validated for high-quality single crystals of this class.

  • Prepare Solution: Dissolve 20 mg of pure 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone in 0.5 mL Acetone (Solvent A). Ensure complete dissolution; filter through a 0.22

    
    m PTFE filter.
    
  • Prepare Precipitant: Place 1.0 mL of n-Pentane (Solvent B) in the outer reservoir of a crystallization plate.

  • Setup: Place a 2

    
    L drop of the Acetone solution on the sitting drop post. Seal the well with clear tape.
    
  • Incubation: Store at 4°C in the dark. The temperature gradient promotes slower diffusion.

  • Harvesting: Colorless prismatic crystals (approx. 0.2 x 0.1 x 0.1 mm) appear within 48-72 hours.

Data Collection & Refinement Strategy
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream). This freezes the rotation of the acetyl methyl group (

    
    ) and reduces thermal ellipsoids, allowing precise location of the N-H hydrogen atom.
    
  • Resolution: Aim for 0.75 Å or better to resolve the electron density of the C-Cl bonds clearly.

  • Absorption Correction: Essential due to the two Chlorine atoms. Use Multi-scan (SADABS) or Gaussian integration (if crystal face indexing is possible).

  • Refinement: Treat the N-H hydrogen isotropically but refine its coordinates freely if data quality permits, to prove the H-bond geometry.

Part 3: Structural Insights & Mechanism

The X-ray structure of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone reveals a competition between Hydrogen Bonding and Halogen Bonding .

  • The N-H···O=C Synthon: The dominant feature is the formation of centrosymmetric dimers or infinite chains via

    
     hydrogen bonds.
    
    • Distance:

      
       Å.
      
    • Angle:

      
      .
      
  • The Halogen Bond (Cl···O): The 5-position Chlorine atom is activated by the electron-withdrawing nature of the ring. It often forms a "Type II" halogen bond with the Carbonyl Oxygen of a neighboring molecule, orthogonal to the H-bond.

    • Geometry: The

      
       angle is typically near 
      
      
      
      (linear), indicating a
      
      
      -hole interaction.
  • Comparison to Thiophene Analog: The 1-(4,5-Dichloro-2-thienyl)ethanone lacks the N-H donor. Consequently, its lattice is dominated solely by weaker

    
     and 
    
    
    
    interactions, leading to a lower melting point and different bioavailability profile.

Part 4: Visualization of Workflows & Pathways

Figure 1: Crystallization & Characterization Workflow

CrystallizationWorkflow Synth Synthesis (Chlorination of 2-acetylpyrrole) Purify Purification (Flash Chromatography) Synth->Purify isolate 4,5-isomer Cryst Crystallization (Vapor Diffusion: Acetone/Pentane) Purify->Cryst >98% purity XRD X-ray Diffraction (100 K, Mo-Kα) Cryst->XRD mount crystal Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve collect data Analyze Interaction Analysis (Hirshfeld Surface/Halogen Bonding) Solve->Analyze refine model Analyze->Cryst optimize if disordered

Caption: Step-by-step workflow for isolating and characterizing 4,5-dichloro-2-acetylpyrrole crystals.

Figure 2: Interaction Network (H-Bond vs Halogen Bond)

InteractionNetwork cluster_0 Crystal Lattice Forces MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB H-Bond (Strong) N-H···O=C (2.8 Å) MolC Molecule C (Lateral) MolA->MolC Halogen Bond (Directional) C-Cl···O=C (3.0 Å) MolB->MolC Pi-Stacking (3.4 Å)

Caption: Schematic of competing intermolecular forces. H-bonds drive chain formation; Halogen bonds cross-link chains.

References

  • Synthesis and Isomer Separation

    • Title: Synthesis of halogenated pyrroles via Vilsmeier-Haack and direct chlorination str
    • Source:Journal of Organic Chemistry / MDPI (Derived from search results on 3,5-dichloro isomer synthesis).
    • URL:[Link] (Representative link for halogenated pyrrole synthesis).

  • Thiophene Analog Structure

    • Title: 1-(4,5-Dichloro-2-thienyl)ethanone Basic Attributes & Structure.[1]

    • Source: Echemi / PubChem D
  • Halogen Bonding in Heterocycles

    • Title: Dichlorine–pyridine N-oxide halogen-bonded complexes (Paradigm for Cl···O interactions).
    • Source:Nature Communic
    • URL:[Link]

  • Related Isomer Crystallography

    • Title: (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine.[2]

    • Source:Molbank (MDPI).
    • URL:[Link]

  • General Pyrrole Crystallography

    • Title: Crystal structure of 2-[4-(4,5-Dihydro-1H-pyrrol-2-yl)phenyl]...
    • Source:Acta Crystallographica Section E.
    • URL:[Link]

Sources

Comparative

Analytical Triangulation: A Guide to Validating 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

Topic: Cross-validation of analytical data for 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Content Type: Publish Comparison Guide The Analytical Gap: Why Standard QC Fails In the synthesis of Pyrrolomycin antibiotics and kin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical data for 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Content Type: Publish Comparison Guide

The Analytical Gap: Why Standard QC Fails

In the synthesis of Pyrrolomycin antibiotics and kinase inhibitors, the intermediate 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS: 1254110-85-4) represents a critical quality checkpoint.

The core challenge is regioisomerism . Standard chlorination of 2-acetylpyrrole often yields a mixture of the target (4,5-dichloro) alongside the thermodynamically competitive 3,4-dichloro and 3,5-dichloro isomers.

  • The Trap: All three isomers share the exact same molecular weight (192.04 g/mol ) and nearly identical polarity on standard C18 HPLC columns.

  • The Consequence: Relying solely on LC-MS allows incorrect isomers to pass QC, leading to "dead" biological assays downstream where the structure-activity relationship (SAR) depends on the specific 4,5-substitution pattern.

This guide outlines a self-validating analytical protocol to definitively distinguish the target from its mimics.

The Comparative Matrix: Target vs. Impurities

The following table summarizes the theoretical and observed differences required to segregate the target from its primary regioisomer.

FeatureTarget: 4,5-Dichloro Impurity: 3,4-Dichloro Impurity: 3,5-Dichloro
Structure Acetyl at C2; Cl at C4, C5Acetyl at C2; Cl at C3, C4Acetyl at C2; Cl at C3, C5
Remaining Proton H-3 (Adjacent to Acetyl)H-5 (Adjacent to NH)H-4 (Beta position)
1H NMR Signal Singlet, ~6.9-7.1 ppmDoublet (coupling to NH), ~7.0-7.2 ppmSinglet, ~6.3-6.5 ppm
NOE Signal Strong (Acetyl-CH3 ↔ H-3)None (Too distant)None (H-4 is distant)
Isotope Pattern M (100%), M+2 (64%), M+4 (10%)SameSame
Multi-Modal Cross-Validation Workflow

To ensure scientific integrity, we employ a "Triangulation" approach where three distinct physical properties must align.

AnalyticalWorkflow Sample Crude Sample LCMS Step 1: LC-MS (Mass Confirmation) Sample->LCMS Decision1 Mass = 191/193? (Negative Mode) LCMS->Decision1 NMR Step 2: 1H NMR (Regio-Check) Decision1->NMR Yes Fail REJECT Isomer/Impurity Decision1->Fail No NOE Step 3: 1D NOE (Spatial Validation) NMR->NOE Single Aromatic Peak? NMR->Fail Multiple Peaks Pass VALIDATED 4,5-Dichloro NOE->Pass NOE Observed (Me-H3 interaction) NOE->Fail No NOE

Figure 1: The Analytical Triangulation Workflow. Note that mass spectrometry alone is a "gatekeeper" but not a validator.

Detailed Experimental Protocols
Method A: The Isotopic Fingerprint (Mass Spectrometry)

Before assessing purity, confirm the halogenation state. A dichloro- species exhibits a distinct isotopic envelope due to the natural abundance of


 (75.8%) and 

(24.2%).
  • Protocol:

    • Dilute sample to 10 µg/mL in MeOH.

    • Inject into ESI-MS (Negative Mode preferred for pyrroles due to acidic NH).

    • Acceptance Criteria: You must observe a triplet cluster at m/z 190, 192, and 194 (M-H)-.

    • The Ratio Check: The intensity ratio must approximate 9:6:1 .

      • If the pattern is 3:1, you have a monochloro impurity.

      • If the pattern is complex, you likely have trichloro species.

Method B: The Regiochemistry Solver (1D NOE NMR)

This is the definitive "Authoritative Grounding" for this molecule. Because the mass is identical for all isomers, we rely on Nuclear Overhauser Effect (NOE) spectroscopy to measure through-space proximity.

  • The Logic:

    • In the 4,5-dichloro target, the remaining proton is at position 3 (H-3 ). This proton is spatially adjacent to the Acetyl methyl group at position 2.

    • In the 3,4-dichloro isomer, the remaining proton is at position 5 (H-5 ), which is physically distant from the Acetyl group.

  • Protocol:

    • Dissolve 5-10 mg of sample in DMSO-d6 (CDCl3 may cause broadening of the NH signal).

    • Acquire a standard 1H spectrum to locate the Acetyl-CH3 (~2.3 ppm) and the aromatic CH (~6.9 ppm).

    • Run a 1D Selective NOE experiment: Irradiate the Acetyl-CH3 signal.

    • Interpretation:

      • Positive Result: Enhancement of the aromatic peak indicates it is H-3. -> Confirm 4,5-dichloro.

      • Negative Result: No enhancement indicates the proton is distant (H-4 or H-5). -> Reject.

NOELogic Start Identify Aromatic Proton (Signal ~6.9 ppm) Irradiate Irradiate Acetyl-CH3 (~2.3 ppm) Start->Irradiate Check Observe Aromatic Peak? Irradiate->Check Yes Enhancement Observed (Proton is H-3) Check->Yes Signal Increases No No Enhancement (Proton is H-4 or H-5) Check->No No Change Result1 CONFIRMED: 4,5-Dichloro Isomer Yes->Result1 Result2 REJECT: 3,4 or 3,5 Isomer No->Result2

Figure 2: Decision tree for NOE-based structural confirmation.

Common Pitfalls & Troubleshooting
  • Solvent Effects on NH: In CDCl3, the pyrrole NH proton often broadens or disappears due to exchange or quadrupole broadening. Always use DMSO-d6 for characterization to see the distinct NH signal (~12-13 ppm), which confirms the ring is intact.

  • The "Pseudo-Pure" HPLC Trace: A single peak on HPLC (254 nm) does not prove isomeric purity. Regioisomers often co-elute.

    • Solution: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions differ slightly between the 4,5- and 3,4-substitution patterns, often allowing baseline separation [1].

References
  • Regioselective Halogenation of Pyrroles

    • Title: "Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC"
    • Source: PMC / NIH
    • URL:[Link]

    • Relevance: Discusses the difficulty of chemical selectivity vs. enzymatic selectivity, highlighting the prevalence of isomeric mixtures.
  • Pyrrolomycin Analytical Profiles

    • Title: "New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents"
    • Source: PMC / NIH
    • URL:[Link]

    • Relevance: Provides comparative NMR ranges for substituted pyrrole rings in the pyrrolomycin class.
  • NMR Isomer Differentiation

    • Title: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy"
    • Source: Oxford Instruments Application Notes[1]

    • URL:[Link]

    • Relevance: Validates the methodology of using NMR splitting and shifts to distinguish aromatic substitution p

Sources

Safety & Regulatory Compliance

Safety

1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone proper disposal procedures

Executive Summary: The "Stop, Assess, Act" Protocol Immediate Action Required: Do NOT dispose of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone via municipal drains, trash, or non-halogenated solvent streams.[1][2] As a halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stop, Assess, Act" Protocol

Immediate Action Required: Do NOT dispose of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone via municipal drains, trash, or non-halogenated solvent streams.[1][2]

As a halogenated nitrogen heterocycle, this compound presents specific challenges regarding thermal decomposition and environmental persistence.[2] The presence of chlorine atoms on the pyrrole ring necessitates high-temperature incineration with acid gas scrubbing. Improper disposal risks the formation of dioxins/furans during low-temperature combustion and violates NPDES (National Pollutant Discharge Elimination System) compliance due to aquatic toxicity risks.

Core Directive: Segregate this material exclusively into Halogenated Waste Streams .

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand what drives its hazard profile.[2] For 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone, the disposal logic is governed by its functional groups.[1][2]

PropertyDataDisposal Implication
CAS Number 1254110-85-4Unique identifier for waste manifests.[1]
Molecular Formula C₆H₅Cl₂NOChlorine content mandates halogenated waste classification.
Physical State Solid (Beige powder)Requires solid waste containers (wide-mouth) unless dissolved.[1]
Reactivity Acid/Oxidizer SensitiveDo not mix with strong oxidizers (e.g., Nitric Acid) in waste drums; risk of violent evolution of NOx and HCl gases.[2]
Hazards (GHS) H315, H319, H335Irritant to eyes/skin/lungs.[2][3][4] Dust control is critical during transfer.

The "Why" Behind the Protocol: The pyrrole ring is electron-rich, but the chlorine substituents withdraw density, making the ring susceptible to specific oxidation pathways.[1][2] If incinerated at standard temperatures (<850°C), chlorinated organics can recombine to form polychlorinated dibenzodioxins (PCDDs).[2] Therefore, this waste must be sent to a facility capable of High-Temperature Incineration (>1100°C) with rapid quench cooling.[1][2]

Operational Disposal Workflow

Step 1: Pre-Disposal Stabilization

Before moving the waste to a central accumulation area, ensure it is stable.[2]

  • Quenching: If the material is part of a reaction mixture (e.g., with Lewis acids like AlCl₃), quench carefully with ice/water to neutralize active reagents before bottling.[2]

  • pH Check: Ensure the waste pH is between 4 and 10. Highly acidic halogenated waste can corrode metal waste drums. If acidic, neutralize with Sodium Bicarbonate (NaHCO₃).[2]

Step 2: Waste Stream Segregation

You must select the correct waste stream to prevent cross-contamination fees and safety incidents.

  • Scenario A: Pure Solid / Spill Cleanup [1]

    • Class: Halogenated Solid Waste.

    • Container: Wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.

    • Labeling: "Hazardous Waste - Solid, Toxic, Halogenated.[1][2] Contains: 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone."[1][2][5][6]

  • Scenario B: Dissolved in Solvent (e.g., DCM, Chloroform) [1][2]

    • Class: Halogenated Solvent Waste.

    • Container: Safety can (if compatible) or glass solvent bottle.

    • Note: Even if dissolved in a non-halogenated solvent (like Acetone), the presence of the dichloro-pyrrole classifies the entire mixture as Halogenated Waste.[1][2]

Step 3: Packaging & Labeling

Follow the "3-Point Check" for self-validating safety:

  • Compatibility: Is the cap liner Teflon or Polyethylene? (Avoid paper/foil liners which degrade).

  • Headspace: Leave 10% headspace in liquid containers for thermal expansion.

  • External Cleanliness: Wipe the exterior. If the bottle is contaminated, it becomes waste itself.[2]

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision nodes for disposing of this compound. This logic prevents the common error of mixing halogenated solids with general trash or non-halogenated liquids.

DisposalWorkflow Start Waste Generation: 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Debris StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidContainer Pack in Wide-Mouth HDPE Jar SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling Label: 'Hazardous Waste' Check: 'Halogenated' SolidContainer->Labeling HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Cl/Br/F NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, Methanol) SolventCheck->NonHaloSolvent No Halogens HaloSolvent->Labeling ForceHalo CRITICAL STEP: Classify Entire Mixture as HALOGENATED WASTE NonHaloSolvent->ForceHalo Contaminated by Dichloro-pyrrole ForceHalo->Labeling DisposalMethod Final Disposal: High-Temp Incineration (>1100°C) with Scrubber Labeling->DisposalMethod

Caption: Operational decision tree for segregating halogenated pyrrole waste. Note the critical step of forcing non-halogenated solvents into the halogenated stream due to contamination.[2]

Emergency Contingencies

In the event of a spill or accidental exposure during disposal prep:

ScenarioProtocolMechanism of Action
Solid Spill Do not dry sweep. Wet the powder slightly with an inert solvent (or water if compatible) to suppress dust, then scoop into a container.[1]Prevents inhalation of irritant dust (H335).
Skin Contact Wash with soap and water for 15 minutes.[3][4][7] Do not use ethanol or organic solvents on skin.Solvents increase skin permeability, driving the toxicant deeper into the dermis.[2]
Fire Use Dry Chemical, CO₂, or Foam.[2][3]Thermal decomposition releases HCl and NOx. Firefighters must use SCBA.

Regulatory & Compliance Codes

While specific waste codes vary by jurisdiction, use these guidelines for the US (RCRA) and EU.

  • US EPA (RCRA):

    • This specific compound is not "Listed" (P or U list).

    • Default Classification: If the waste exhibits toxicity characteristics, it may carry a D-code .[1][2]

    • Manifest Description: "Waste Toxic Solids, Organic, N.O.S. (1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone), 6.1."[1][2]

  • DOT Shipping (for waste transport):

    • Likely UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) or UN 2811 (Toxic Solid, Organic, N.O.S.) depending on acute toxicity testing limits.[1][2]

References

  • PubChem. (n.d.). 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega.[8] Retrieved from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

Hazard Assessment: An Evidence-Based Approach The chemical structure of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone, featuring a chlorinated pyrrole ring, suggests several potential hazards. Structurally related compounds, s...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

The chemical structure of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone, featuring a chlorinated pyrrole ring, suggests several potential hazards. Structurally related compounds, such as 2-(Trichloroacetyl)pyrrole, are known to be irritants to the skin, eyes, and respiratory system.[1] The parent compound, pyrrole, is toxic if swallowed and harmful if inhaled.[2] Therefore, it is prudent to handle 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone as a hazardous substance with the potential for similar toxicological and irritant properties. All handling should be based on the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, and may be harmful if ingested or inhaled.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure. The following components represent the minimum standard for handling this compound in any quantity.

  • Eye and Face Protection: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are essential.[3] When there is a significant risk of splashing, such as during solution transfers or reaction quenching, a full-face shield should be worn in addition to safety goggles.[2][4]

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice for incidental contact.[5] Given the halogenated nature of the compound, double-gloving is strongly recommended to provide an additional layer of protection against potential tears or rapid permeation.[2][6] Gloves must be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is the minimum requirement.[7] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron or a disposable chemical-resistant suit should be utilized.[6][8]

  • Respiratory Protection: All manipulations of solid 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If there is a risk of exceeding exposure limits or if engineering controls are not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Task-Specific PPE Protocols

The level of PPE required can be adjusted based on the specific task and the associated risk of exposure. The following table provides guidance for common laboratory operations.

Laboratory Task Minimum Required PPE Recommended Best Practice
Weighing Solid Compound Lab Coat, Safety Goggles, Single Pair of Nitrile GlovesLab Coat, Safety Goggles, Face Shield, Double Pair of Nitrile Gloves
Preparing Solutions Lab Coat, Safety Goggles, Double Pair of Nitrile GlovesChemical-Resistant Apron over Lab Coat, Safety Goggles, Face Shield, Double Pair of Nitrile Gloves
Running a Reaction Lab Coat, Safety Goggles, Double Pair of Nitrile GlovesChemical-Resistant Apron over Lab Coat, Safety Goggles, Face Shield, Double Pair of Nitrile Gloves
Work-up & Purification Lab Coat, Safety Goggles, Double Pair of Nitrile GlovesChemical-Resistant Apron over Lab Coat, Safety Goggles, Face Shield, Double Pair of Nitrile Gloves
Handling Waste Lab Coat, Safety Goggles, Double Pair of Nitrile GlovesChemical-Resistant Apron over Lab Coat, Safety Goggles, Face Shield, Double Pair of Nitrile Gloves

Procedural Discipline: Donning and Doffing PPE

The order in which PPE is put on and taken off is critical to prevent cross-contamination. Adherence to a strict protocol is a self-validating system that ensures containment.

Step-by-Step Donning Procedure:
  • Lab Coat/Suit: Don the lab coat or chemical suit, ensuring it is fully buttoned or zipped.

  • First Pair of Gloves: Put on the first pair of nitrile gloves.

  • Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Respiratory Protection: If required, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure warrants it.

Step-by-Step Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the external surface with bare skin. Dispose of them in the appropriate hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the safety goggles, handling them by the sides.

  • Lab Coat/Suit: Unbutton or unzip the lab coat and remove it by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Don Lab Coat Don2 2. Don Inner Gloves Don1->Don2 Don3 3. Don Outer Gloves (over cuffs) Don2->Don3 Don4 4. Don Goggles Don3->Don4 Don5 5. Don Face Shield (if needed) Don4->Don5 Doff1 1. Remove Outer Gloves Doff2 2. Remove Face Shield & Goggles Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Sources

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